Product packaging for Tylosin Phosphate(Cat. No.:CAS No. 1405-53-4)

Tylosin Phosphate

Cat. No.: B1662204
CAS No.: 1405-53-4
M. Wt: 1014.1 g/mol
InChI Key: NBOODGNJLRRJNA-IAGPQMRQSA-N
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Description

combination of tylosin phosphate & bentonite
See also: Tylosin (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H80NO21P B1662204 Tylosin Phosphate CAS No. 1405-53-4

Properties

IUPAC Name

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H77NO17.H3O4P/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35;1-5(2,3)4/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3;(H3,1,2,3,4)/b15-14+,23-18+;/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOODGNJLRRJNA-IAGPQMRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H80NO21P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1014.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1405-53-4
Record name Tylosin phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1405-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tylosin phosphate and bentonite drug combination
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tylosin, phosphate (salt)
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Record name TYLOSIN PHOSPHATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Tylosin Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tylosin Phosphate is a macrolide antibiotic, derived from the fermentation product of Streptomyces fradiae, and is predominantly used in veterinary medicine.[1][2][3][4][5][6] As a bacteriostatic agent, it is effective against a broad spectrum of Gram-positive bacteria and is particularly active against Mycoplasma species.[1][4][6][7] This technical guide provides a comprehensive overview of its molecular structure, chemical properties, mechanism of action, and the experimental protocols used for its analysis, targeting researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound's structure is centered on a 16-membered lactone ring, characteristic of macrolide antibiotics.[1] This core, known as tylactone, is glycosidically linked to three deoxy-sugar units: α-L-mycarose, β-D-mycaminose, and mycinose.[1] The phosphate salt form enhances its stability for incorporation into animal feed.[8] The molecule exhibits significant chiral isomerism due to its numerous stereocentres and can undergo photoisomerisation when exposed to light, which may impact its antimicrobial potency.[9]

Key Chemical and Physical Data

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReferences
CAS Number 1405-53-4[1][2][4][10][11][12][13]
Molecular Formula C₄₆H₈₀NO₂₁P[1][11][12][14]
Molecular Weight 1014.11 g/mol [1]
Appearance White to yellowish powder[8][10]
Solubility Soluble in water, methanol, ethanol, and chloroform; Insoluble in ether.[8][10][12][15]
pH 5.0 - 7.5 (in a 2.5% aqueous suspension)[7][8][12]
Stability Demonstrates good thermal stability; sensitive to light.[8]
Hygroscopicity Possesses hygroscopic properties.[8]

Mechanism of Action and Antimicrobial Spectrum

This compound exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible microorganisms.[3][6][7] This is achieved through its specific binding to the 50S subunit of the bacterial ribosome.[1][3][7][10] This interaction prevents the elongation of the polypeptide chain, effectively halting bacterial growth and replication.[7]

cluster_ribosome Bacterial 70S Ribosome 50S 50S Subunit Inhibition Inhibition 30S 30S Subunit Tylosin Tylosin Phosphate Tylosin->50S Binds to 23S rRNA Protein Protein Synthesis Inhibition->Protein Blocks peptide elongation Growth Bacterial Growth & Replication Protein->Growth cluster_prep Sample Preparation cluster_cleanup SPE Cleanup cluster_analysis HPLC Analysis A Homogenize Tissue Sample B Extract with Acetonitrile/Buffer A->B C Centrifuge B->C D Load Supernatant onto C18 Cartridge C->D E Wash Cartridge D->E F Elute Tylosin E->F G Inject Eluate F->G H Chromatographic Separation G->H I UV Detection (287 nm) H->I J Quantify vs. Standards I->J cluster_methods Testing Methods cluster_mic Broth Microdilution cluster_disk Agar Disk Diffusion A Isolate Pure Bacterial Culture B Prepare Standardized Inoculum (0.5 McFarland) A->B C1 Inoculate Tylosin Dilution Series B->C1 D1 Inoculate Agar Plate (Lawn Culture) B->D1 C2 Incubate C1->C2 C3 Observe for Growth C2->C3 C4 Determine MIC C3->C4 E Interpret Results (Susceptible / Intermediate / Resistant) C4->E D2 Apply Tylosin Disk D1->D2 D3 Incubate D2->D3 D4 Measure Zone of Inhibition D3->D4 D4->E

References

An In-depth Technical Guide to Tylosin Phosphate Fermentation by Streptomyces fradiae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core processes involved in the production of Tylosin Phosphate, a critical macrolide antibiotic in veterinary medicine, through fermentation of Streptomyces fradiae. The document details the intricate biosynthetic and regulatory pathways, optimized fermentation protocols, and downstream processing methodologies, supported by quantitative data and procedural diagrams.

Tylosin Biosynthesis Pathway

Tylosin is a 16-membered macrolide antibiotic composed of a polyketide lactone ring (tylactone) and three deoxyhexose sugars: mycaminose, mycarose, and mycinose.[1][2] The biosynthesis is a multi-step process encoded by the tyl gene cluster in S. fradiae.[3][4] The process begins with the synthesis of the tylactone ring by a polyketide synthase (PKS) mega-enzyme complex.[4] Following the formation of the tylactone, a series of post-PKS modifications occur, including oxidations and the sequential addition of sugars.

Key steps in the terminal stages of biosynthesis include[5]:

  • Addition of mycaminose to the C-5 hydroxyl group of tylactone.

  • Oxidations at the C-20 and C-23 positions.

  • Attachment of mycarose to the 4' hydroxyl of mycaminose.

  • Addition of 6-deoxy-d-allose to the C-23 hydroxyl, which is subsequently O-methylated twice to form mycinose.

The conversion of the intermediate macrocin to tylosin represents one of the final steps in the pathway.[6]

G cluster_pks Polyketide Synthesis cluster_post_pks Post-PKS Modifications & Glycosylation Propionyl_CoA Propionyl-CoA Tyl_PKS Tyl PKS (TylG) Propionyl_CoA->Tyl_PKS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->Tyl_PKS Ethylmalonyl_CoA Ethylmalonyl-CoA Ethylmalonyl_CoA->Tyl_PKS Tylactone Tylonolide (Tylactone) Tyl_PKS->Tylactone Demethyllactenocin Demethyllactenocin Tylactone->Demethyllactenocin + Mycaminose Desmycosin Desmycosin Demethyllactenocin->Desmycosin + Mycarose Macrocin Macrocin Desmycosin->Macrocin + Mycinose Precursor (6-deoxy-D-allose) Tylosin_A Tylosin A Macrocin->Tylosin_A 2x O-Methylation (TylF)

Caption: Simplified biosynthetic pathway of Tylosin A in S. fradiae.

Regulatory and Signaling Pathways

The production of tylosin is tightly regulated by a complex cascade involving at least five cluster-situated regulatory genes.[7] This network includes two repressors (TylP and TylQ) and three activators (TylS, TylU, and TylR).[7] A recently discovered novel γ-butenolide-type signaling molecule, SFB1, plays a crucial role.[8] SFB1 activates the expression of the tylosin biosynthetic gene cluster (tyl) by binding to its receptor, the transcriptional repressor TylP, and causing it to dissociate from its target genes.[8] The biosynthesis of SFB1 is, in turn, negatively regulated by another repressor, TylQ.[8] The disruption of the tylQ gene leads to increased SFB1 production, which enhances tylosin yield.[8] The entire cascade converges on TylR, a pathway-specific activator that directly initiates the transcription of the biosynthetic genes.[7]

G orf18 orf18 (biosynthetic gene) SFB1 SFB1 (γ-butenolide signal) orf18->SFB1 Synthesizes TylP TylP (Repressor/Receptor) SFB1->TylP Binds & Inactivates TylQ TylQ (Repressor) TylQ->orf18 Represses TylS TylS (Activator) TylP->TylS Represses TylR TylR (Activator) TylS->TylR Activates tyl_cluster tyl Gene Cluster (Biosynthesis) TylR->tyl_cluster Activates Transcription Tylosin Tylosin Production tyl_cluster->Tylosin

Caption: Quorum sensing signaling cascade regulating tylosin production.[8]

Fermentation Production Strategy

Optimizing tylosin production involves a multi-faceted approach encompassing strain improvement, media formulation, and precise control of fermentation parameters, often utilizing a fed-batch strategy.

Strain Improvement Workflow

High-yield S. fradiae strains are typically developed through classical mutagenesis followed by a rigorous screening process. This workflow is essential for identifying stable, overproducing mutants for industrial-scale fermentation.[1][9]

G Start S. fradiae Wild-Type Strain Mutagenesis Mutagenesis (e.g., UV, Sodium Nitrite) Start->Mutagenesis Library Mutant Library Construction Mutagenesis->Library Screen1 Primary Screening (24-well plates, UV Spec) Library->Screen1 Selection1 Select Mutants with >10% Increased Yield Screen1->Selection1 Screen2 Secondary Screening (Shake Flask Fermentation) Selection1->Screen2 Top Candidates Analysis Quantitative Analysis (HPLC) Screen2->Analysis Selection2 Confirm High-Yield, Stable Mutants Analysis->Selection2 End Industrial Production Candidate Selection2->End Verified Mutant

Caption: Workflow for high-yield S. fradiae strain development.[1]
Media Composition and Fermentation Parameters

The composition of the culture medium is critical for cell growth and tylosin synthesis. Complex nitrogen and carbon sources are commonly used. Various formulations have been developed to enhance yield and reduce costs.

Table 1: Comparison of Fermentation Media Compositions

Component Traditional Medium Conc.[10] Optimized Medium Conc.[10] Synthetic Medium Component[11]
Carbon Source
Corn Flour 1-1.2% - -
Corn Oil - 25-30 ml/L -
Soybean Oil Major Component Replaced by Corn Oil -
Glucose - - High Ratio to Glutamate
Methyl Oleate - - Fed during fermentation
Nitrogen Source
Fish Meal 1-1.5% Mixed Fish Meal: 6-8 g/L -
Soybean Cake Flour 0.5-1% - -
Corn Gluten Powder - 20-22 g/L -
Peanut Cake Powder - 10-12 g/L -
L-Glutamate - - High Ratio to Glucose
Minerals/Additives
(NH₄)₂HPO₄ 0.04-0.06% 0.1-0.2 g/L -
CaCO₃ 0.2-0.3% 2.5-3 g/L -
Betaine HCl 0.05-0.1% 0.6-0.8 g/L -
KCl 0.09-0.11% 0.9-1 g/L -
NaCl 0.09-0.11% 0.9-1 g/L -
MgSO₄ - 0.8-0.9 g/L -

| CoCl₂ | - | 0.005-0.007 g/L | - |

Table 2: Key Fermentation Process Parameters

Parameter Optimal Value/Range Reference
Temperature 30-32°C [1][12]
pH 6.0 - 7.5 [10][12]
Fermentation Time 160 - 240 hours [10][11]
Agitation 220 r/min (shake flask) [1]

| Tank Pressure | 0.05 - 0.06 MPa |[10] |

Experimental Protocol: Fed-Batch Fermentation

Fed-batch fermentation is a superior strategy for achieving high cell densities and product yields by preventing substrate depletion and the accumulation of inhibitory metabolites.[13][14] A cyclic feeding strategy, where nutrients are added in square-wave profiles, has been shown to significantly increase final tylosin titers.[11]

Protocol:

  • Inoculum Preparation: Inoculate mature S. fradiae spores into a seed medium and culture for 48 hours at 30°C with agitation (e.g., 220 rpm).[1]

  • Batch Phase: Transfer the seed culture (e.g., 10% v/v) into the main fermentation bioreactor containing the production medium. Run in batch mode until the culture reaches the period of high specific tylosin production.[11]

  • Fed-Batch Phase Initiation: Begin the feeding strategy. For a cyclic feeding approach, pulse specific nutrients into the culture at defined intervals. A successful strategy involves feeding glutamate and glucose in cyclic square-wave profiles with methyl oleate supplied in excess.[11]

  • Optimized Feeding Cycle: An effective cycle involves adding glutamate to an amplitude of 600 mg/L and glucose to 42.5 mg/L over a 24-hour period.[11]

  • Process Monitoring: Continuously monitor and control pH, temperature, and dissolved oxygen. Monitor cell growth and tylosin concentration at regular intervals (e.g., every 6-8 hours).[10]

  • Harvesting: Terminate the fermentation when the tylosin titer plateaus (e.g., the difference between consecutive measurements is within 300 u/ml).[10]

G cluster_setup Initial Setup cluster_process Fermentation Process Inoculum Seed Culture Preparation Bioreactor Inoculate Production Bioreactor Inoculum->Bioreactor Batch Initial Batch Phase (High q_tylosin period) Bioreactor->Batch FedBatch Initiate Cyclic Fed-Batch Strategy Batch->FedBatch Feed Pulse Feed: - Glutamate (600 mg/L) - Glucose (42.5 mg/L) - Methyl Oleate (excess) FedBatch->Feed Monitor Monitor & Control (pH, Temp, DO, Titer) FedBatch->Monitor Harvest Harvest When Titer Plateaus Monitor->Harvest

Caption: Generalized workflow for cyclic fed-batch fermentation of tylosin.[11]
Quantitative Production Data

Process optimization and strain engineering have led to significant improvements in tylosin yields over the years.

Table 3: Summary of Tylosin Production Yields

Strain / Condition Titer Achieved Fermentation Type / Scale Reference
Traditional Process 10,000-12,000 u/ml Industrial Batch [10]
Optimized Medium 13,200-14,000 u/ml Industrial Batch [10]
tylQ disrupted mutant with TylR/S co-overexpression 3926 ± 110 mg/L Shake Flask [8]
Wild-Type SF-3 6617.99 ± 22.67 µg/ml Shake Flask
Mutant UN-C137 (UV/Nitrite) 6889.72 ± 70.25 µg/ml Shake Flask
Raw Cornmeal (Fed-Batch) 13.5 g/L 50-L Airlift Bioreactor [12]

| Mutant γ-1 (Solid-State) | 4500 µg/g substrate | Solid-State Fermentation |[15] |

Downstream Processing: Extraction and Purification

After fermentation, tylosin must be recovered from the broth and purified. The standard industrial process involves solvent extraction.[16][17]

Extraction and Purification Workflow

The general process involves separating the biomass, extracting tylosin from the filtrate into an organic solvent at an alkaline pH, and then back-extracting it into an acidic aqueous phase to form a salt.

G Broth Fermentation Broth Pretreat Pretreatment & Filtration (e.g., add polyaluminum sulfate) Broth->Pretreat Filtrate Tylosin Filtrate Pretreat->Filtrate Extraction Solvent Extraction (e.g., Butyl Acetate, pH 8-11) Filtrate->Extraction OrganicPhase Tylosin-Rich Organic Phase Extraction->OrganicPhase BackExtraction Aqueous Back-Extraction (Acidic pH, e.g., Phosphoric Acid) OrganicPhase->BackExtraction AqueousPhase Aqueous this compound BackExtraction->AqueousPhase Purify Decolorization & Neutralization AqueousPhase->Purify Final Concentration & Drying (e.g., Spray Drying) Purify->Final Product This compound Product Final->Product

Caption: General workflow for the extraction and purification of tylosin.[16][18]
Experimental Protocol: Solvent Extraction

This protocol outlines a typical lab or industrial-scale extraction process.

  • Pretreatment: Adjust the temperature of the fermentation broth to 20-30°C. Under stirring, add a flocculant such as a polyaluminum sulfate solution (10-20% of broth volume) and adjust the pH to 1-6. Stir for 30 minutes, then allow to settle for 50-60 minutes.[18]

  • Filtration: Separate the mycelial biomass from the liquid broth using a filter press to obtain the tylosin filtrate.[18]

  • Extraction: Mix the filtrate with an organic solvent like butyl acetate or ethyl acetate. Adjust the pH to 8.0-11.0 using an alkali (e.g., NaOH or ammonia water) to move the tylosin base into the organic phase. A two-stage counter-current extraction is often employed.[18][19]

  • Back-Extraction: Separate the tylosin-rich organic phase. Add an acidic aqueous solution (e.g., dilute phosphoric acid) to adjust the pH to 2.5-4.0. This transfers the tylosin back into the aqueous phase as a soluble salt (this compound).[19]

  • Purification: Neutralize the aqueous solution (e.g., with Ca(OH)₂ or an anion exchange resin) to a pH of 6.3-6.7.[19] Decolorize the solution using activated carbon.

  • Final Product: Filter the purified solution and concentrate it in vacuo. The final this compound product is typically obtained by spray drying the concentrated solution.[20]

Analytical Methods: Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the accurate quantification of tylosin and its related components in fermentation broths and final products.[1][21]

Experimental Protocol: HPLC Analysis
  • Sample Preparation: Collect a sample of the fermentation broth. Centrifuge at high speed (e.g., 12,000 rpm for 10 min) to pellet the cells and debris.[7]

  • Filtration: Pass the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.[7]

  • Chromatographic Separation: Inject the filtered sample (e.g., 20 µl) into the HPLC system.[1]

  • Detection: Monitor the eluent using a UV detector at a wavelength of 280-290 nm.[1][21]

  • Quantification: Calculate the concentration of tylosin by comparing the peak area from the sample to a standard curve prepared with known concentrations of a tylosin reference standard.[1]

Table 4: Typical HPLC System Parameters for Tylosin Analysis

Parameter Condition Reference
Column C18 reverse-phase (e.g., ODS-3, 4.6 x 250 mm, 5 µm) [1][21]
Mobile Phase Isocratic or gradient elution. Example: 2 M Sodium Perchlorate (pH 2.5) and Acetonitrile (60:40, v/v) [21]
Flow Rate 1.0 - 1.5 ml/min [11][22]
Detection Wavelength 280 nm or 290 nm [1][22]

| Column Temperature | 30°C |[21] |

References

The Core Mechanism of Tylosin Phosphate in Inhibiting Bacterial Protein Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tylosin phosphate, a macrolide antibiotic widely used in veterinary medicine, exerts its bacteriostatic effect by targeting the bacterial ribosome and inhibiting protein synthesis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound. It details the binding of tylosin to the 50S ribosomal subunit, its interference with the nascent polypeptide exit tunnel, and its impact on peptidyl transferase activity. This document summarizes key quantitative data, outlines detailed experimental protocols for studying these interactions, and provides visual representations of the involved pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

The bacterial ribosome is a primary target for a multitude of antibiotics. Macrolides, including tylosin, represent a clinically significant class of these inhibitors. Tylosin, a 16-membered macrolide produced by Streptomyces fradiae, is utilized as this compound to enhance its stability and facilitate its administration[1]. Its mode of action centers on the inhibition of protein synthesis, a fundamental process for bacterial viability. Understanding the precise molecular interactions and the kinetics of this inhibition is crucial for combating emerging antibiotic resistance and for the rational design of novel antimicrobial agents.

Mode of Action: A Multi-faceted Inhibition

This compound's primary mechanism of action is the inhibition of bacterial protein synthesis through its interaction with the 50S ribosomal subunit. This inhibition is not a simple blockade but a nuanced process involving multiple steps and interactions.

Binding to the 50S Ribosomal Subunit

Tylosin binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit, a channel through which the newly synthesized polypeptide chain emerges from the ribosome[2][3]. The binding is characterized by a two-step process:

  • Initial Low-Affinity Binding: Tylosin initially binds to a low-affinity site at the entrance of the NPET. This interaction is rapid and primarily driven by hydrophobic interactions.

  • Conformational Change and High-Affinity Binding: Subsequently, a slower conformational change occurs, pushing the drug deeper into the tunnel to a high-affinity binding site[4].

The binding of tylosin involves specific interactions with the 23S ribosomal RNA (rRNA), a key component of the 50S subunit.

Key Molecular Interactions

Structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have identified the specific nucleotides of the 23S rRNA that are crucial for tylosin binding. These include:

  • Domain V: The primary binding site for macrolides is located in domain V of the 23S rRNA, near the peptidyl transferase center (PTC)[2]. Nucleotide A2058 is a critical interaction point for most macrolides[2][3].

  • Domain II: Unlike some smaller macrolides, the 16-membered ring structure of tylosin allows it to extend further into the NPET and interact with nucleotides in domain II of the 23S rRNA, specifically within hairpin 35[4][5]. Nucleotide G748 in this region is a key contact point for tylosin[3][6].

The mycaminose and mycarose sugar moieties of the tylosin molecule play a significant role in these interactions, contributing to its specific orientation and binding affinity within the ribosomal tunnel[4].

Inhibition of Protein Elongation

Tylosin's presence in the NPET leads to the inhibition of protein synthesis through two primary mechanisms:

  • Steric Hindrance: The antibiotic physically obstructs the passage of the growing polypeptide chain, effectively plugging the tunnel[2][3]. This steric hindrance becomes critical once the nascent peptide reaches a certain length, leading to premature dissociation of the peptidyl-tRNA from the ribosome.

  • Inhibition of Peptidyl Transfer: For certain amino acid combinations, tylosin can interfere with the peptidyl transferase reaction itself, the fundamental step of peptide bond formation[3]. This is a distinguishing feature of some 16-membered macrolides like tylosin.

The inhibitory action of macrolides can be context-dependent, with the specific amino acid sequence of the nascent peptide influencing the efficiency of stalling.

Quantitative Data on Tylosin-Ribosome Interaction

The interaction of tylosin with the bacterial ribosome has been quantified through various biochemical and biophysical assays. The following tables summarize key kinetic and inhibitory parameters.

ParameterValueOrganism/SystemReference
IC50 (Protein Synthesis) 0.31 ± 0.05 µMIn vitro transcription/translation[7]
0.23 ± 0.01 µMIn vitro transcription/translation[8]
Ki (Initial Binding) 3 µMEscherichia coli cell-free system[9][10]
k4 (Isomerization to Tight Complex) 1.5 min-1Escherichia coli cell-free system[9][10]
k5 (Dissociation from Tight Complex) 2.5 x 10-3 min-1Escherichia coli cell-free system[9][10]

Table 1: Quantitative Parameters of Tylosin's Inhibitory Action. IC50 represents the concentration of tylosin required to inhibit 50% of protein synthesis. Ki is the inhibition constant for the initial binding step, while k4 and k5 are the rate constants for the isomerization to and dissociation from the tight binding complex, respectively. The extremely low value of k5 indicates a nearly irreversible binding once the tight complex is formed[9][10].

Experimental Protocols

The elucidation of tylosin's mode of action has been made possible through a variety of sophisticated experimental techniques. Detailed methodologies for key experiments are provided below.

In Vitro Transcription-Translation (IVTT) Assay for Inhibition Studies

This assay measures the ability of an antibiotic to inhibit the synthesis of a reporter protein from a DNA template in a cell-free system.

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components on ice:

    • Bacterial cell-free extract (e.g., E. coli S30 extract)

    • Amino acid mixture (including a radiolabeled amino acid like 35S-methionine)

    • Energy source (ATP, GTP) and regenerating system (creatine phosphate, creatine kinase)

    • DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein)

    • Varying concentrations of this compound (or a vehicle control).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60-90 minutes).

  • Detection of Protein Synthesis:

    • Radiolabeling: Precipitate the synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and quantify the incorporated radioactivity using a scintillation counter.

    • Luciferase Assay: If a luciferase reporter is used, add the appropriate substrate and measure the resulting luminescence using a luminometer[11].

    • Fluorescence: For GFP, measure the fluorescence using a fluorometer.

  • Data Analysis: Plot the percentage of protein synthesis inhibition against the logarithm of the tylosin concentration to determine the IC50 value.

Ribosome Footprinting

This technique maps the precise locations of ribosomes on mRNA transcripts, revealing where translation is stalled by an antibiotic.

Protocol:

  • Cell Culture and Treatment: Grow a bacterial culture to mid-log phase and treat with a sub-lethal concentration of this compound for a short period to induce ribosome stalling.

  • Cell Lysis and Nuclease Treatment: Rapidly lyse the cells under conditions that preserve ribosome-mRNA complexes. Treat the lysate with a nuclease (e.g., RNase I) to digest mRNA regions not protected by ribosomes.

  • Ribosome Monosome Isolation: Separate the ribosome-mRNA complexes (monosomes) from the digested lysate by ultracentrifugation through a sucrose density gradient.

  • Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints) from the isolated monosomes.

  • Library Preparation and Sequencing:

    • Ligate adapters to the 3' and 5' ends of the footprints.

    • Reverse transcribe the footprints into cDNA.

    • Amplify the cDNA library by PCR.

    • Perform high-throughput sequencing of the library.

  • Data Analysis: Align the sequencing reads to the bacterial genome to identify the specific codons where ribosomes have accumulated, indicating sites of tylosin-induced stalling[2][4][12].

X-ray Crystallography of the Tylosin-Ribosome Complex

This structural biology technique provides an atomic-resolution view of the antibiotic bound to the ribosome.

Protocol:

  • Ribosome Preparation: Isolate and purify high concentrations of bacterial 70S ribosomes or 50S ribosomal subunits.

  • Complex Formation: Incubate the purified ribosomes with an excess of this compound to ensure saturation of the binding site.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals of the tylosin-ribosome complex.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source, and collect the diffraction data.

  • Structure Determination:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem using techniques like molecular replacement, using a known ribosome structure as a model.

    • Build an atomic model of the tylosin-ribosome complex into the resulting electron density map and refine the model to fit the experimental data.

Cryo-Electron Microscopy (Cryo-EM) of the Tylosin-Ribosome Complex

Cryo-EM is another powerful technique for determining the high-resolution structure of large macromolecular complexes like the ribosome.

Protocol:

  • Sample Preparation: Apply a small volume of the purified tylosin-ribosome complex solution to an EM grid, blot away the excess liquid, and rapidly plunge-freeze the grid in liquid ethane to vitrify the sample.

  • Data Collection: Image the vitrified sample in a transmission electron microscope at cryogenic temperatures, collecting a large number of images of the randomly oriented ribosome particles.

  • Image Processing:

    • Select individual particle images from the micrographs.

    • Align and classify the particle images to group similar views.

    • Reconstruct a 3D electron density map of the tylosin-ribosome complex.

  • Model Building and Refinement: Build an atomic model of the complex into the cryo-EM map and refine it, similar to the process in X-ray crystallography[13].

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.

Tylosin_Mode_of_Action cluster_binding Tylosin Binding to 50S Ribosome cluster_inhibition Inhibition of Protein Synthesis This compound This compound Low-Affinity Binding Site Low-Affinity Binding Site This compound->Low-Affinity Binding Site Rapid, Hydrophobic Interaction High-Affinity Binding Site High-Affinity Binding Site Low-Affinity Binding Site->High-Affinity Binding Site Slow Conformational Change 23S rRNA (Domain V - A2058) 23S rRNA (Domain V - A2058) High-Affinity Binding Site->23S rRNA (Domain V - A2058) 23S rRNA (Domain II - G748) 23S rRNA (Domain II - G748) High-Affinity Binding Site->23S rRNA (Domain II - G748) Nascent Polypeptide Chain Nascent Polypeptide Chain High-Affinity Binding Site->Nascent Polypeptide Chain Steric Blockade in NPET Peptidyl Transferase Center (PTC) Peptidyl Transferase Center (PTC) High-Affinity Binding Site->Peptidyl Transferase Center (PTC) Interference with Peptide Bond Formation Stalled Translation Stalled Translation Nascent Polypeptide Chain->Stalled Translation Peptidyl Transferase Center (PTC)->Stalled Translation Protein Elongation Protein Elongation Protein Elongation->Stalled Translation

Figure 1: Signaling pathway of this compound's mode of action.

IVTT_Workflow Start Start Prepare IVTT Reaction Mix Prepare IVTT Reaction Mix Start->Prepare IVTT Reaction Mix Add Tylosin Concentrations Add Tylosin Concentrations Prepare IVTT Reaction Mix->Add Tylosin Concentrations Incubate at 37°C Incubate at 37°C Add Tylosin Concentrations->Incubate at 37°C Measure Protein Synthesis Measure Protein Synthesis Incubate at 37°C->Measure Protein Synthesis Determine IC50 Determine IC50 Measure Protein Synthesis->Determine IC50 End End Determine IC50->End

Figure 2: Experimental workflow for an in vitro transcription-translation assay.

Ribosome_Footprinting_Workflow Start Start Bacterial Culture + Tylosin Bacterial Culture + Tylosin Start->Bacterial Culture + Tylosin Cell Lysis Cell Lysis Bacterial Culture + Tylosin->Cell Lysis Nuclease Digestion Nuclease Digestion Cell Lysis->Nuclease Digestion Isolate Monosomes Isolate Monosomes Nuclease Digestion->Isolate Monosomes Extract Footprints Extract Footprints Isolate Monosomes->Extract Footprints Library Prep & Sequencing Library Prep & Sequencing Extract Footprints->Library Prep & Sequencing Map Stalling Sites Map Stalling Sites Library Prep & Sequencing->Map Stalling Sites End End Map Stalling Sites->End

Figure 3: Experimental workflow for ribosome footprinting.

Conclusion

This compound's inhibition of bacterial protein synthesis is a well-characterized process involving specific, high-affinity binding to the 50S ribosomal subunit. Its dual mechanism of obstructing the nascent peptide exit tunnel and interfering with peptidyl transferase activity makes it an effective antimicrobial agent. The detailed understanding of its mode of action, supported by quantitative data and advanced experimental techniques, provides a solid foundation for addressing macrolide resistance and for the development of next-generation antibiotics targeting the bacterial ribosome. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of antimicrobial drug discovery and development.

References

In Vitro Antibacterial Efficacy of Tylosin Phosphate Against Mycoplasma Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of tylosin phosphate against various Mycoplasma species, pathogens of significant concern in veterinary medicine. This document synthesizes key data on minimum inhibitory concentrations (MIC), details established experimental protocols for susceptibility testing, and outlines the mechanistic pathways of tylosin's action.

Core Data Summary: In Vitro Susceptibility of Mycoplasma spp. to Tylosin

The following tables summarize the minimum inhibitory concentration (MIC) data for tylosin against Mycoplasma gallisepticum and Mycoplasma synoviae, compiled from various studies. These values are crucial for understanding the potency of tylosin and for establishing clinical breakpoints.

Table 1: Minimum Inhibitory Concentration (MIC) of Tylosin against Mycoplasma gallisepticum

Number of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
1110.004 - 40.52[1][2]
8Not Specified48[3]
20.25 - 16Not SpecifiedNot Specified[4]
6Not SpecifiedNot SpecifiedNot Specified[5]

Table 2: Minimum Inhibitory Concentration (MIC) of Tylosin against Mycoplasma synoviae

Number of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
20.125 - 16Not SpecifiedNot Specified[4]
3Not SpecifiedNot SpecifiedNot Specified[5]

Mechanism of Action

Tylosin, a macrolide antibiotic produced by the fermentation of Streptomyces fradiae, exerts its bacteriostatic effect by targeting bacterial protein synthesis.[6][7] The primary mechanism involves the binding of tylosin to the 50S subunit of the bacterial ribosome.[6][8] This interaction inhibits the peptidyl transferase activity, thereby preventing the formation of peptide bonds and halting protein elongation.[7] This disruption of protein synthesis is critical to inhibiting the growth and replication of Mycoplasma species.

cluster_Mycoplasma Mycoplasma Cell Ribosome 50S Ribosomal Subunit ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Essential for CellGrowth Bacterial Growth & Replication ProteinSynthesis->CellGrowth Leads to Tylosin This compound Tylosin->Ribosome Binds to Tylosin->ProteinSynthesis Inhibits

Diagram of Tylosin's mechanism of action.

Experimental Protocols: Antimicrobial Susceptibility Testing

The determination of tylosin's in vitro activity against Mycoplasma species is predominantly performed using the broth microdilution method. This technique is a standardized and widely accepted procedure for establishing the MIC of an antimicrobial agent.

Broth Microdilution Method for Mycoplasma spp.

This protocol is adapted from established methodologies for Mycoplasma susceptibility testing.[3]

1. Media and Reagent Preparation:

  • Growth Medium: PPLO broth medium supplemented with 0.5% sodium pyruvate and 0.004% phenol red, adjusted to a pH of 7.8, is commonly used.

  • Tylosin Stock Solution: A stock solution of tylosin tartrate is prepared by dissolving the required amount in distilled water.

  • Standard Solutions: For creating a standard curve and for use in the assay, the tylosin working standard is dried under reduced pressure, weighed, and dissolved in a small amount of methanol before further dilution with a buffer solution to achieve the desired concentrations.

2. Inoculum Preparation:

  • Mycoplasma isolates are cultured in the appropriate growth medium.

  • The concentration of the inoculum is crucial and should be standardized to a range of 10³ to 10⁵ color changing units (CCU)/ml.

3. Assay Procedure:

  • Two-fold serial dilutions of tylosin are prepared in 96-well microtiter plates. The final volume in each well is typically 0.1 ml. The concentration range tested can vary but often spans from 0.25 to 64 µg/ml.[3]

  • An equal volume (0.1 ml) of the standardized Mycoplasma inoculum is added to each well containing the antibiotic dilutions.

  • Control wells are included: a positive control (inoculum without antibiotic) and a negative control (broth without inoculum).

  • The plates are sealed and incubated at 37°C.

4. Interpretation of Results:

  • The plates are observed for a color change in the phenol red indicator, which signifies Mycoplasma growth (acid production leads to a color change).

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of tylosin that completely inhibits the visible growth of the Mycoplasma isolate, as indicated by the absence of a color change.[3]

cluster_workflow Broth Microdilution Workflow for MIC Determination A Prepare Tylosin Serial Dilutions C Inoculate Microtiter Plate Wells A->C B Prepare Standardized Mycoplasma Inoculum B->C D Incubate Plates C->D E Observe for Color Change D->E F Determine MIC E->F

Workflow for MIC determination.

Establishing Clinical Breakpoints

The determination of a clinical breakpoint (CBP) is essential for guiding the prudent use of antibiotics in a clinical setting. It helps to classify bacterial strains as susceptible, intermediate, or resistant. The process integrates MIC distributions, pharmacokinetic/pharmacodynamic (PK-PD) data, and clinical outcomes.

A study on Mycoplasma gallisepticum established a clinical breakpoint for tylosin at 2 µg/ml.[1][2] This was determined by considering the wild-type cutoff value (COWT), the PK-PD cutoff value (COPD), and the clinical cutoff value (COCL).[1][2]

cluster_breakpoint Clinical Breakpoint (CBP) Determination MIC MIC Distribution (Wild-Type Cutoff - COWT) CBP Clinical Breakpoint (CBP) MIC->CBP PKPD Pharmacokinetics- Pharmacodynamics (PK-PD Cutoff - COPD) PKPD->CBP Clinical Clinical Trial Data (Clinical Cutoff - COCL) Clinical->CBP

Logical relationship for CBP determination.

Conclusion

This compound demonstrates significant in vitro activity against key Mycoplasma species affecting poultry. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and professionals in the field of veterinary drug development. The established MIC values and the understanding of tylosin's mechanism of action are fundamental for its effective and responsible use in controlling mycoplasmosis. Further research and continuous surveillance of MIC distributions are crucial to monitor for the potential development of resistance.

References

The Pharmacodynamics of Tylosin Phosphate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the pharmacodynamic properties of tylosin phosphate, a macrolide antibiotic widely used in veterinary medicine. It covers the molecular mechanism of action, antimicrobial spectrum, resistance pathways, and detailed experimental protocols for susceptibility testing.

Executive Summary

This compound, a fermentation product of Streptomyces fradiae, is a macrolide antibiotic with a primary bacteriostatic action against a broad spectrum of Gram-positive bacteria and Mycoplasma species.[1][2] Its therapeutic efficacy is rooted in its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][4] This guide synthesizes current knowledge on its pharmacodynamics, offering a technical resource for research and development in veterinary antimicrobial science.

Mechanism of Action

This compound exerts its antimicrobial effect by inhibiting protein synthesis in susceptible bacteria.[3] As a 16-membered macrolide antibiotic, it binds to the 23S rRNA component of the large (50S) ribosomal subunit within the nascent peptide exit tunnel (NPET).[5][6][7] This binding action does not simply create a physical blockage, but rather induces a context-dependent inhibition of translation.

The interaction of tylosin with the ribosome allosterically affects the Peptidyl Transferase Center (PTC), impairing its ability to catalyze peptide bond formation between specific amino acid sequences.[3][5] This leads to the premature dissociation of peptidyl-tRNA from the ribosome, effectively halting the elongation of the polypeptide chain.[1]

cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit NPET Nascent Peptide Exit Tunnel (NPET) 30S_Subunit 30S Subunit PTC Peptidyl Transferase Center (PTC) NPET->PTC Allosteric Effect Inhibition Inhibition of Peptide Bond Formation PTC->Inhibition Tylosin This compound Tylosin->NPET Binds within NPET mRNA mRNA mRNA->30S_Subunit Provides Genetic Code tRNA Peptidyl-tRNA tRNA->PTC Delivers Amino Acid Protein Nascent Polypeptide Chain Protein->NPET Exits through Tunnel Dissociation Premature Dissociation of Peptidyl-tRNA Inhibition->Dissociation Leads to

Caption: Mechanism of Action of this compound.

Antimicrobial Spectrum

This compound is characterized by its potent activity against Gram-positive bacteria and Mycoplasma species.[8] Its spectrum also includes activity against some Gram-negative bacteria, such as Campylobacter and certain spirochetes.[1] It is notably less effective against members of the Enterobacteriaceae family.[8]

Table 1: Minimum Inhibitory Concentration (MIC) of Tylosin Against Key Veterinary Pathogens
Bacterial SpeciesAnimal Host(s)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Mycoplasma gallisepticumPoultry0.004 - 8.00.52.0[9]
Mycoplasma synoviaePoultry0.0488 - 0.1953--[10]
Mycoplasma bovisCattle0.06 - 4.0--[1]
Staphylococcus aureusMultiple0.125 - >128--[1][11]
Streptococcus suisSwine0.125 - >128--[11]
Streptococcus uberisCattle0.125 - >128--[11]
Pasteurella multocidaMultiple32--
Mannheimia haemolyticaCattle, Sheep64--
Escherichia coli (ATCC 25922)Laboratory Strain512--
Campylobacter coliMultipleActive (Range not specified)--[1]

Note: MIC values can vary significantly between isolates and testing methodologies.

Mechanisms of Resistance

Bacterial resistance to tylosin, and macrolides in general, is a significant concern in veterinary medicine. Several mechanisms have been elucidated, primarily involving modification of the drug target, active efflux of the drug, and mutations in ribosomal proteins.

  • Target Site Modification: The most prevalent mechanism is the methylation of specific nucleotides in the 23S rRNA, which prevents the binding of tylosin.[6] In Streptomyces fradiae, resistance is conferred by the synergistic action of two methyltransferases:

    • TlrD (Erm-family): Monomethylates adenine at position A2058.

    • TlrB: Methylates guanine at position G748.[6] Individually, these methylations provide only marginal tolerance, but together they confer high-level resistance to tylosin.[6]

  • Active Efflux: Bacteria can acquire genes encoding efflux pumps that actively transport tylosin out of the cell, preventing it from reaching its ribosomal target. The TlrC efflux pump in S. fradiae is one such example.

  • Ribosomal Protein Mutations: Mutations in the genes encoding ribosomal proteins L4 and L22, which are located near the macrolide binding site, can also reduce susceptibility to tylosin.

cluster_resistance Mechanisms of Resistance Tylosin This compound Bacterium Bacterial Cell Tylosin->Bacterium Enters Cell Efflux Active Efflux Pump (e.g., TlrC) Bacterium->Efflux Expels Tylosin Target_Mod Target Site Modification (rRNA Methylation) Target_Mod->Tylosin Prevents Binding to 50S Ribosome Ribosome_Mut Ribosomal Protein Mutation (L4, L22) Ribosome_Mut->Tylosin Alters Binding Site on 50S Ribosome

Caption: Overview of Tylosin Resistance Mechanisms.

Experimental Protocols: Antimicrobial Susceptibility Testing

The determination of Minimum Inhibitory Concentration (MIC) is the gold standard for assessing the in vitro activity of an antimicrobial agent. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for veterinary pathogens in the VET01 document series. The following is a detailed protocol for the broth microdilution method.

Principle

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium after a defined incubation period.

Materials
  • This compound analytical standard

  • Appropriate solvent for tylosin (e.g., sterile deionized water or ethanol, depending on the salt form)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium (e.g., Friis broth for Mycoplasma)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel and single-channel precision pipettes with sterile tips

  • Bacterial isolate(s) for testing

  • Quality control (QC) strain (e.g., Staphylococcus aureus ATCC® 29213)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Plate reading mirror or automated plate reader

Step-by-Step Methodology
  • Preparation of Tylosin Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Calculate the volume of solvent required to create a high-concentration stock solution (e.g., 1280 µg/mL), accounting for the potency of the powder.

    • Dissolve the powder in the appropriate solvent. Ensure complete dissolution. Sterilize by filtration if necessary.

  • Preparation of Microtiter Plates:

    • Prepare intermediate dilutions of the tylosin stock solution in the appropriate broth.

    • Using a multichannel pipette, dispense 50 µL of the appropriate broth into all wells of a 96-well plate.

    • Add 50 µL of the highest concentration of tylosin to the wells in column 1.

    • Perform serial twofold dilutions by transferring 50 µL from column 1 to column 2, mixing thoroughly, then transferring 50 µL from column 2 to column 3, and so on, typically through column 10. Discard 50 µL from column 10.

    • Column 11 serves as the growth control (no antibiotic). Column 12 serves as the sterility control (broth only, no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this standardized suspension in the appropriate broth to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation of Plates:

    • Using a multichannel pipette, add 50 µL of the final bacterial inoculum to each well from column 1 to column 11. This brings the final volume in each well to 100 µL.

    • Do not inoculate the sterility control wells (column 12).

  • Incubation:

    • Cover the plates with lids to prevent evaporation and contamination.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours (or other validated time/condition for specific organisms like Mycoplasma).

  • Reading and Interpretation:

    • After incubation, examine the plates for bacterial growth (turbidity). The sterility control well should be clear. The growth control well should show distinct turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).

    • The results for the QC strain must fall within the acceptable ranges defined by CLSI to validate the test run.

cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Stock 1. Prepare Tylosin Stock Solution Plate_Prep 2. Prepare Serial Dilutions in 96-Well Plate Stock->Plate_Prep Inoculation 4. Inoculate Plate with Bacterial Suspension (Final Conc. ~5x10^5 CFU/mL) Plate_Prep->Inoculation Inoculum_Prep 3. Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation 5. Incubate Plate (e.g., 16-20h at 35°C) Inoculation->Incubation Reading 6. Read Plate for Visible Growth (Turbidity) Incubation->Reading MIC_Det 7. Determine MIC: Lowest Concentration with No Growth Reading->MIC_Det QC 8. Validate with QC Strain Results MIC_Det->QC

Caption: Broth Microdilution Experimental Workflow.

Conclusion

The pharmacodynamics of this compound are well-characterized, centering on its specific interaction with the bacterial ribosome to inhibit protein synthesis. Its effectiveness against key veterinary pathogens, particularly Gram-positive bacteria and Mycoplasma, underpins its continued use in animal health. However, the emergence of resistance through mechanisms such as target site modification and efflux necessitates ongoing surveillance and prudent use. Standardized susceptibility testing, following established protocols like the CLSI broth microdilution method, is critical for guiding therapeutic decisions and monitoring resistance trends in clinical settings. This guide provides the foundational technical information required for researchers and drug development professionals working with this important veterinary antibiotic.

References

The Impact of Tylosin Phosphate on Gut Microbiome Composition in Poultry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Tylosin phosphate, a macrolide antibiotic, is extensively utilized in the poultry industry for its efficacy as a growth promoter and for the prevention and treatment of diseases such as necrotic enteritis (NE). Its application, however, exerts a significant influence on the complex microbial ecosystem of the avian gastrointestinal tract. This technical guide provides an in-depth analysis of the effects of this compound on the gut microbiome composition in poultry. It synthesizes findings from key research to detail the antibiotic's impact on bacterial diversity, community structure, and the abundance of specific taxa. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols from seminal studies are provided. Furthermore, this guide employs Graphviz visualizations to illustrate experimental workflows and the logical pathways through which this compound modulates the gut environment to achieve its therapeutic effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the intricate interactions between this antimicrobial agent and the poultry gut microbiome.

Introduction

The gastrointestinal tract of poultry hosts a diverse and dynamic microbial community, integral to host health, nutrient metabolism, immune system development, and pathogen exclusion[1]. The composition of this microbiome can be influenced by numerous factors, including diet, environment, and the administration of antimicrobial agents[1]. This compound is a macrolide antibiotic commonly added to poultry feed at subtherapeutic levels to improve growth performance and feed efficiency, and at therapeutic levels to control specific pathogens[2][3].

A primary target for tylosin therapy is Clostridium perfringens, the etiological agent of necrotic enteritis, a disease of significant economic importance in the poultry industry[4][5][6][7]. While effective, the use of this compound is not without consequence for the broader microbial community. Understanding these impacts is critical for optimizing its use, mitigating potential negative effects such as the development of antimicrobial resistance, and informing the development of alternative strategies for gut health management.

This guide consolidates current scientific knowledge on the subject, focusing on quantitative changes in microbial populations, and provides detailed methodologies to aid in the design and interpretation of future research.

Key Impacts of this compound on the Gut Microbiome

The administration of this compound induces several significant and reproducible changes within the poultry gut microbiome. These can be broadly categorized into the reduction of specific pathogens, modulation of the overall community structure, and alterations in the abundance of particular bacterial taxa.

Reduction of Pathogenic and Mucolytic Bacteria

A primary mechanism by which this compound benefits poultry health is through the direct inhibition of pathogenic bacteria.

  • Clostridium perfringens : Multiple studies have demonstrated that this compound significantly reduces the colonization and concentration of C. perfringens in the chicken intestine[4][5][8]. This is a key factor in its efficacy for controlling NE. This inhibitory effect has been observed in both the lumen and at the mucosal surface of the jejunum and ileum[4].

  • Mucolytic Bacteria : Tylosin has been shown to decrease the general population of mucolytic bacteria[4][5]. The growth of C. perfringens is positively correlated with the proportion of these mucolytic bacteria[4]. By reducing the bacteria that degrade the protective mucus layer of the gut, tylosin may help maintain intestinal barrier integrity and limit the nutrients available for pathogen proliferation.

  • Escherichia coli : Some studies report that this compound, particularly in combination with other antibiotics, can lead to an impaired growth of E. coli in the intestine[8][9].

Modulation of Bacterial Community Structure and Diversity

Beyond targeting specific pathogens, this compound alters the overall architecture of the gut microbial community.

  • Decreased Diversity : A common finding is that tylosin treatment decreases the alpha-diversity (the variety and abundance of species within a sample) of the gut microbiome[1][4].

  • Community Homogenization : Tylosin administration can lead to a more uniform, or homogenized, microbial community structure among treated birds[4]. Similarity percentage analyses have shown higher values for tylosin-treated birds compared to non-treated birds, indicating less variation from individual to individual[4].

  • Contradictory Findings : It is important to note that not all studies have found a significant impact on overall community diversity. One study reported that while tylosin altered the abundance of 16-20 specific operational taxonomic units (OTUs), it did not significantly affect the overall alpha or beta diversity of the gut bacterial community[9].

Alterations in Specific Bacterial Taxa

Tylosin's effects extend to various taxonomic levels, shifting the balance of the gut ecosystem.

  • Phylum Level : When used in combination with the coccidiostat monensin, tylosin has been associated with a significant depletion of Firmicutes[10].

  • Genus Level : Specific genera are notably affected. Decreases in the abundance of Lactobacillus and Enterococcus have been observed[10]. In contrast, an increase in the proportion of Enterococcus faecium, a species often resistant to tylosin, has also been reported[11].

  • Antibiotic Resistance : A significant concern is the selection for antibiotic-resistant bacteria. The use of subtherapeutic tylosin has been shown to result in the emergence of erythromycin-resistant Campylobacter jejuni, as cross-resistance between macrolide drugs is common[10][12].

Quantitative Analysis of Microbiome Changes

The following tables summarize quantitative data from key studies, illustrating the magnitude of this compound's impact on the poultry gut microbiome.

Table 1: Effect of this compound on Pathogen Load and Community Diversity

Study (Citation)Animal ModelDosageDurationKey Quantitative Finding(s)Impact on Diversity
Collier et al., 2003[4][7]Chick Model of NE100 ppm in feedSampled at days 17, 20, 24- C. perfringens concentrations significantly lower (P < 0.05) in treated birds on days 17 & 20.- NE lesions vs. tylosin treatment (r = -0.95).- Mucolytic bacteria vs. tylosin (r = -0.94).Decreased diversity; increased community similarity (homogenization).
Danzeisen et al., 2011[10]Broiler Chickens20 g/ton (with 90 g/ton monensin)35 days- Significant depletion of Firmicutes (p<0.05) on day 14.Not explicitly stated, but significant phylum-level changes noted.
Jahan et al., 2022[8]Broiler ChickensVaried concentrations42 days- Significant impaired growth (P<0.05) of E. coli and C. perfringens.Not assessed using sequencing; culture-based analysis showed pathogen reduction.
Baurhoo et al., 2009[12]Broiler Chickens22 ppm (20 g/ton )Day 14 to 42- All Campylobacter recovered from treated carcasses were erythromycin-resistant.Not assessed.

Table 2: Changes in Relative Abundance of Bacterial Taxa Following this compound Administration

TaxonDirection of ChangeStudy (Citation)Dosage / Context
Phylum
FirmicutesDecreaseDanzeisen et al., 2011[10]20 g/ton (with monensin)
Genus
Clostridium perfringensDecreaseCollier et al., 2003[4][7]; Jahan et al., 2022[8]100 ppm; Varied
LactobacillusDecreaseDanzeisen et al., 2011[10]20 g/ton (with monensin)
EnterococcusDecreaseDanzeisen et al., 2011[10]20 g/ton (with monensin)
EscherichiaDecreaseJahan et al., 2022[8]; Latorre et al., 2018[9]Varied
Enterococcus faeciumIncreaseDevriese et al., 1991[11]Not specified
RoseburiaDecreaseDanzeisen et al., 2011[10]20 g/ton (with monensin)
CoprococcusIncreaseDanzeisen et al., 2011[10]20 g/ton (with monensin)
AnaerofilumIncreaseDanzeisen et al., 2011[10]20 g/ton (with monensin)

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of studies. The following protocols are summarized from key publications.

Protocol: Cecal Microbiome Analysis in Broilers

(Based on Danzeisen et al., 2011[10])

  • Animals and Housing : Commercial broiler chickens housed in floor pens.

  • Dietary Treatments : Four groups were established: 1) Control diet, 2) Monensin (90 g/ton ), 3) Monensin (90 g/ton ) + Virginiamycin (20 g/ton ), 4) Monensin (90 g/ton ) + this compound (20 g/ton ).

  • Sampling : At days 0 (pre-treatment), 7, 14, and 35, ten chickens were randomly selected from each group. Cecal contents were aseptically collected and immediately stored at -80°C.

  • DNA Extraction : DNA was extracted from pooled cecal samples for each group and timepoint.

  • Microbiome Analysis :

    • 16S rRNA Sequencing : The V3 hypervariable region of the 16S rRNA gene was amplified and sequenced using pyrosequencing.

    • Metagenomic Sequencing : Total DNA was used for shotgun metagenomic sequencing.

  • Data Analysis : Sequence reads were analyzed against the RDP (Ribosomal Database Project) database with a bootstrap confidence threshold of 80% to determine taxonomic classifications.

Protocol: Necrotic Enteritis Chick Model

(Based on Collier et al., 2003[4][7][13])

  • Animals and Housing : Broiler chicks housed in pens. The study used a model to induce NE.

  • Dietary Treatments : Birds were fed diets with or without this compound (100 ppm). Some groups also received pectin, a non-starch polysaccharide, to predispose them to NE.

  • Pathogen Challenge : Birds were inoculated via crop gavage with a broth culture of Clostridium perfringens on days 14, 15, and 16.

  • Sampling : On days 17, 20, and 24, birds were euthanized. Samples from the jejunum and ileum (both luminal contents and mucosal scrapings) were collected.

  • Microbiome and Pathogen Analysis :

    • Community Profiling : Bacterial community structure was assessed using 16S rDNA PCR followed by Denaturing Gradient Gel Electrophoresis (DGGE).

    • Quantitative PCR (qPCR) : The concentration of C. perfringens was quantified relative to total bacterial 16S rDNA.

    • Culture-Based Analysis : The percentage of mucolytic bacteria was determined by culturing on a medium containing mucin as the sole carbon source.

  • Additional Analysis : Intestinal permeability and the presence of necrotic lesions were also scored.

Visualizations: Workflows and Logical Relationships

To clarify complex processes, the following diagrams were generated using Graphviz (DOT language).

experimental_workflow Experimental Workflow for Poultry Microbiome Analysis cluster_animal_phase Animal Phase cluster_lab_phase Laboratory & Data Analysis A Housing & Acclimation of Broiler Chicks B Allocation to Dietary Groups (e.g., Control vs. Tylosin) A->B C Treatment Period B->C D Sample Collection (Cecal / Fecal Contents) C->D E Total DNA Extraction from Samples D->E F 16S rRNA Gene Amplification (PCR) E->F G High-Throughput Sequencing (e.g., Illumina, Pyrosequencing) F->G H Bioinformatic Processing (Quality Filtering, OTU Clustering) G->H I Taxonomic Assignment H->I J Statistical Analysis (Alpha/Beta Diversity, Differential Abundance) I->J K Results Interpretation J->K

Caption: A typical experimental workflow for studying the impact of dietary additives on the poultry gut microbiome.

logical_pathway Logical Pathway of Tylosin's Effect on Necrotic Enteritis cluster_microbial_effects Microbial-Level Effects cluster_host_effects Host-Level Effects A This compound Administration B Reduced Population of Mucolytic Bacteria A->B Inhibits C Direct Inhibition of Clostridium perfringens A->C Inhibits D Decreased Mucin Degradation B->D Leads to E Reduced C. perfringens Toxin Production C->E Leads to F Improved Intestinal Barrier Function D->F Contributes to G Reduction in Necrotic Enteritis Lesions E->G Directly causes F->G Contributes to H Improved Poultry Health & Performance G->H Results in

Caption: The proposed mechanism for how this compound mitigates necrotic enteritis by modulating the gut microbiome.

Implications for Research and Drug Development

The profound impact of this compound on the poultry gut microbiome carries significant implications for its use and for future research.

  • Benefit vs. Risk : The primary benefit of tylosin is its targeted efficacy against pathogens like C. perfringens. However, this must be weighed against the risks of reducing beneficial microbial diversity and, most critically, promoting the selection of antibiotic-resistant bacteria[10][12]. This trade-off is central to the ongoing debate about the subtherapeutic use of antibiotics in animal agriculture.

  • Future Research Directions : There is a need for more longitudinal studies to understand the long-term consequences of tylosin administration and the resilience of the microbiome post-treatment. Research should also focus on identifying specific beneficial microbes that are negatively impacted, which could inform the development of synergistic probiotic or prebiotic therapies to be used alongside or in place of antibiotics.

  • Development of Alternatives : The data underscore the need for alternatives that can replicate tylosin's benefits without its drawbacks. Strategies targeting mucolytic bacteria or specifically inhibiting C. perfringens without broad-spectrum activity are promising areas for drug development.

Conclusion

This compound is a potent modulator of the poultry gut microbiome. Its administration effectively reduces the abundance of key pathogens like Clostridium perfringens and the broader community of mucolytic bacteria, which is directly linked to the control of necrotic enteritis. However, these therapeutic gains are accompanied by a reduction in overall bacterial diversity, a shift in the abundance of various commensal taxa, and the potential selection for antimicrobial resistance. For researchers and drug development professionals, a comprehensive understanding of these complex interactions is essential for the judicious use of existing antimicrobials and for pioneering novel strategies to promote gut health and productivity in poultry.

References

The Environmental Fate and Degradation of Tylosin Phosphate in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tylosin Phosphate, a macrolide antibiotic extensively used in veterinary medicine for therapeutic purposes and as a growth promoter, enters the terrestrial environment primarily through the application of manure from treated livestock as fertilizer. Understanding its fate and degradation in soil is paramount for assessing its environmental risk, including the potential for groundwater contamination and the proliferation of antibiotic resistance. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's behavior in soil, including its persistence, degradation pathways, and the key factors influencing its environmental tenure. Detailed experimental protocols for studying its degradation and sorption are provided, along with a summary of key quantitative data and visual representations of degradation pathways and experimental workflows.

Introduction

Tylosin is a mixture of four active components: Tylosin A, Tylosin B (desmycosin), Tylosin C (macrocin), and Tylosin D (relomycin), with Tylosin A being the major component (typically >80%). Its phosphate salt is commonly used in animal feed. The introduction of this compound into agricultural soils raises concerns about its persistence, potential to leach into water bodies, and its impact on soil microbial communities. This guide synthesizes the current knowledge on the environmental fate of this important veterinary antibiotic.

Environmental Fate of this compound in Soil

The environmental fate of this compound in soil is governed by a combination of sorption, degradation (both abiotic and biotic), and transport processes.

Sorption and Mobility

Tylosin exhibits strong sorption to various soil types, which significantly limits its mobility. The sorption process is influenced by several soil properties:

  • Organic Matter: Higher organic matter content is positively correlated with increased sorption.

  • Clay Content: A higher percentage of clay in the soil leads to greater sorption of tylosin.

  • Cation Exchange Capacity (CEC): Soils with a higher CEC exhibit stronger sorption of tylosin.

  • pH: Tylosin sorption is pH-dependent, with maximum sorption generally observed between pH 6 and 7.

Due to its strong binding to soil particles, the leaching of tylosin is generally low. However, trace amounts can still be transported to surface waters through soil erosion and preferential flow pathways.

Degradation in Soil

The degradation of this compound in soil is a critical process that determines its persistence. Both abiotic and biotic pathways contribute to its breakdown.

Current research suggests that abiotic degradation, along with strong sorption, are the primary factors responsible for the dissipation of tylosin in soil. Photolysis, or degradation by light, can occur, particularly on the soil surface.

While some studies have indicated that biotic degradation of tylosin in soil may be limited at high concentrations, other research has identified specific microorganisms capable of degrading this antibiotic. The bacterium Kurthia gibsonii TYL-A1, isolated from tylosin-contaminated soil, has demonstrated the ability to efficiently degrade tylosin. The degradation process can involve both intracellular and extracellular enzymes.

Quantitative Data on Tylosin Fate in Soil

The following tables summarize key quantitative data from various studies on the degradation and sorption of tylosin in soil.

Table 1: Dissipation Half-Life of Tylosin in Soil

Tylosin ComponentHalf-Life (DT50)Soil ConditionsReference
Tylosin A~7 daysUnsterilized and sterilized soil
Tylosin D~8 daysUnsterilized and sterilized soil
Tylosin~8 days-

Table 2: Sorption Coefficients of Tylosin in Soil

Soil TypeSorption Distribution Coefficient (Kd) (mL/g)Reference
Various agricultural soils42 - 65
Iron-rich farmland soil (red soil)Strong adsorption observed

Experimental Protocols

This section details the methodologies for key experiments used to assess the environmental fate of this compound in soil.

Soil Degradation Study (Aerobic)

This protocol is based on the principles outlined in the OECD Guideline 307 for testing the aerobic and anaerobic transformation of chemicals in soil.

Objective: To determine the rate of aerobic degradation of this compound in soil.

Materials:

  • Freshly collected agricultural soil, sieved (<2 mm).

  • Radiolabeled (e.g., ¹⁴C) or non-labeled this compound.

  • Incubation vessels (e.g., flasks with gas traps).

  • Analytical instrumentation (e.g., HPLC-MS/MS).

  • Sterilizing agent (e.g., autoclave or gamma irradiation) for sterile controls.

Procedure:

  • Soil Preparation: Adjust the moisture content of the sieved soil to 40-60% of its maximum water-holding capacity. Pre-incubate the soil in the dark at a constant temperature (e.g., 20-25°C) for a period to allow microbial activity to stabilize.

  • Spiking: Prepare a stock solution of this compound. Apply the solution to the soil to achieve the desired concentration. For sterile controls, sterilize the soil prior to spiking.

  • Incubation: Place the treated soil samples into the incubation vessels. Include traps for capturing CO₂ and other volatile metabolites if using radiolabeled tylosin. Incubate the samples in the dark at a constant temperature.

  • Sampling: Collect soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

  • Extraction: Extract this compound and its degradation products from the soil samples using an appropriate solvent system (e.g., a mixture of acetonitrile and buffer).

  • Analysis: Analyze the extracts using HPLC-MS/MS or a similar sensitive analytical technique to quantify the concentrations of the parent compound and its metabolites.

  • Data Analysis: Calculate the dissipation half-life (DT50) of this compound using first-order kinetics or other appropriate models.

Soil Sorption Study (Batch Slurry Method)

This protocol is a common method for determining the sorption characteristics of chemicals in soil.

Objective: To determine the soil-water partition coefficient (Kd) of this compound.

Materials:

  • Air-dried and sieved (<2 mm) soil.

  • This compound solutions of known concentrations in a background electrolyte (e.g., 0.01 M CaCl₂).

  • Centrifuge tubes.

  • Shaker.

  • Analytical instrumentation (e.g., HPLC).

Procedure:

  • Soil-Solution Slurry Preparation: Weigh a known amount of soil into a series of centrifuge tubes. Add a known volume of this compound solution of varying concentrations to each tube.

  • Equilibration: Seal the tubes and shake them for a predetermined period (e.g., 24 hours) at a constant temperature to reach equilibrium.

  • Phase Separation: Centrifuge the tubes at high speed to separate the soil from the aqueous solution.

  • Analysis: Carefully remove the supernatant and analyze the concentration of this compound remaining in the solution using HPLC.

  • Calculation: The amount of this compound sorbed to the soil is calculated as the difference between the initial and equilibrium concentrations in the solution. The sorption coefficient (Kd) is then calculated as the ratio of the concentration of tylosin in the soil to the concentration in the water at equilibrium.

Degradation Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate a proposed microbial degradation pathway for tylosin and a typical experimental workflow for a soil degradation study.

TylosinA Tylosin A TylosinB Tylosin B (Desmycosin) TylosinA->TylosinB Desugaring HydrolyzedProduct Hydrolyzed and Reduced Products TylosinB->HydrolyzedProduct Lactone bond hydrolysis and aldehyde group reduction SmallerMolecules Smaller Molecules HydrolyzedProduct->SmallerMolecules Further Degradation

The Immunomodulatory Effects of Tylosin Phosphate on the Porcine Immune System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tylosin phosphate, a macrolide antibiotic widely used in the swine industry for the treatment and control of bacterial infections, has demonstrated significant immunomodulatory properties beyond its antimicrobial activity. This technical guide provides an in-depth analysis of the effects of this compound on the porcine immune response, consolidating available quantitative data, detailing experimental methodologies, and visualizing key biological pathways. Evidence suggests that this compound can modulate both cellular and humoral immunity in swine, influencing lymphocyte populations, cytokine production, and potentially the intricate signaling pathways that govern inflammatory responses. This document serves as a comprehensive resource for researchers and professionals in drug development seeking to understand and leverage the immunological impact of this compound in swine health and disease management.

Introduction

Macrolide antibiotics, including tylosin, are known to possess immunomodulatory and anti-inflammatory properties in addition to their primary function of inhibiting bacterial protein synthesis.[1] In swine, where respiratory and enteric diseases are of significant economic concern, understanding the full spectrum of a therapeutic agent's effects is crucial. This compound, administered as a feed additive, has been observed to influence the host's immune system, which may contribute to its therapeutic efficacy in various infectious and inflammatory conditions.[2][3] This guide synthesizes the current scientific knowledge on the immunomodulatory effects of this compound in swine, with a focus on cellular immune responses, cytokine modulation, and underlying signaling mechanisms.

Effects on Cellular Immunity

This compound has been shown to alter the composition of circulating lymphocyte populations in swine, suggesting a direct or indirect influence on cellular immune responses. A key study by Mazutti et al. (2016) provides quantitative insights into these effects in nursery pigs.

Quantitative Data on Lymphocyte Subsets

The following table summarizes the observed changes in peripheral blood mononuclear cell (PBMC) populations in nursery pigs fed a diet supplemented with tylosin.

Immune Cell PopulationTreatment GroupDay 0Day 7Day 21Day 28Day 35Reference
B lymphocytes (%) Control15.416.114.815.115.5Mazutti et al., 2016[4]
Tylosin (22 ppm)15.315.915.213.8 15.3Mazutti et al., 2016[4]
CD4+CD8+ T cells (%) Control8.99.29.59.89.6Mazutti et al., 2016[4]
Tylosin (22 ppm)8.89.19.38.2 9.4Mazutti et al., 2016[4]
CD4:CD8 Ratio Control1.31.41.31.31.4Mazutti et al., 2016[4]
Tylosin (22 ppm)1.31.41.31.5 *1.4Mazutti et al., 2016[4]

*Statistically significant difference (p < 0.05) compared to the control group on the same day.

These findings indicate that tylosin supplementation can transiently modulate specific lymphocyte subsets, with a notable decrease in circulating B lymphocytes and double-positive CD4+CD8+ T cells, and an increase in the CD4:CD8 T cell ratio at day 28 of treatment.[4]

Experimental Protocol: Immunophenotyping of Porcine Lymphocytes

The data presented above were generated using the following experimental design and methodology as described by Mazutti et al. (2016).[4]

  • Animals: 72 weaned pigs, with an average age of 28 days.

  • Treatment Groups:

    • Control: Basal diet with no antibiotics.

    • Tylosin: Basal diet supplemented with 22 ppm of tylosin.

  • Duration: 35 days.

  • Sample Collection: Blood samples were collected from the jugular vein on days 0, 7, 21, 28, and 35.

  • Immunophenotyping by Flow Cytometry:

    • PBMC Isolation: Peripheral blood mononuclear cells were isolated from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

    • Antibody Staining: PBMCs were stained with fluorescently-conjugated monoclonal antibodies specific for porcine cell surface markers. The specific antibodies used in the cited study included anti-CD4 (FITC), anti-CD8 (PE), and anti-B lymphocytes (PE).

    • Flow Cytometric Analysis: Stained cells were analyzed on a flow cytometer to determine the percentage of different lymphocyte populations within the PBMC gate. Data were analyzed using appropriate software (e.g., FlowJo).

G cluster_0 Experimental Workflow: Immunophenotyping A Weaned Pigs (n=72, 28 days old) B Dietary Treatment Groups: - Control - Tylosin (22 ppm) A->B C Blood Collection (Days 0, 7, 21, 28, 35) B->C D PBMC Isolation (Density Gradient Centrifugation) C->D E Fluorescent Antibody Staining (Anti-CD4, Anti-CD8, Anti-B cell) D->E F Flow Cytometry Analysis E->F G Quantification of Lymphocyte Subsets F->G

Figure 1. Experimental workflow for immunophenotyping of porcine lymphocytes. (Max Width: 760px)

Modulation of Cytokine Production

Macrolide antibiotics are recognized for their ability to modulate the production of cytokines, key signaling molecules that regulate inflammation and immune responses. While specific quantitative data for this compound in swine is still emerging, studies on tylosin and its derivatives, such as tylvalosin, in porcine cells provide strong evidence for its anti-inflammatory effects.

Effects on Pro-Inflammatory Cytokines

Tylosin and its derivatives have been shown to inhibit the production of several pro-inflammatory cytokines in porcine immune cells, particularly macrophages, when stimulated with inflammatory agents like lipopolysaccharide (LPS).

CytokineCell TypeStimulantTreatmentObserved EffectReference
TNF-α Porcine Alveolar MacrophagesLPSTylvalosinInhibition of secretionMoges et al., 2018[5]
IL-1β Porcine Alveolar MacrophagesLPSTylvalosinInhibition of secretionMoges et al., 2018[5]
IL-8 (CXCL-8) Porcine Alveolar MacrophagesLPSTylvalosinInhibition of secretionMoges et al., 2018[5]
IL-6 Porcine Alveolar MacrophagesPRRSVTylvalosinReduction in serum levelsZhang et al., 2023[6]

These findings suggest that this compound may exert a therapeutic benefit in inflammatory conditions by dampening the production of key pro-inflammatory mediators.

Experimental Protocol: In Vitro Cytokine Measurement

The following is a generalized protocol for assessing the in vitro effects of tylosin on cytokine production by porcine macrophages.

  • Cell Culture: Porcine alveolar macrophages are isolated from lung lavage fluid and cultured in appropriate media.

  • Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 1 hour).

  • Stimulation: Cells are then stimulated with an inflammatory agent, such as LPS (e.g., 1 µg/mL), for a defined duration (e.g., 18-24 hours).

  • Supernatant Collection: Culture supernatants are collected and stored at -80°C until analysis.

  • Cytokine Quantification: The concentrations of cytokines (e.g., TNF-α, IL-1β, IL-8) in the supernatants are measured using a specific enzyme-linked immunosorbent assay (ELISA) for each porcine cytokine. The ELISA protocol typically involves coating a plate with a capture antibody, adding the sample, followed by a detection antibody and a substrate for colorimetric detection.[6]

Signaling Pathway Modulation

The immunomodulatory effects of macrolides are often attributed to their interference with intracellular signaling pathways that regulate the expression of inflammatory genes. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and evidence suggests that tylosin and its derivatives may exert their anti-inflammatory effects through its modulation.[3][7]

The NF-κB Signaling Pathway

The canonical NF-κB pathway is activated by various stimuli, including those from cytokine receptors and pattern-recognition receptors like Toll-like receptors (TLRs).[8] This activation leads to the phosphorylation and degradation of the inhibitory protein IκBα, allowing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[9]

Studies on tylvalosin, a derivative of tylosin, have shown that it can suppress the activation of NF-κB in porcine cells.[7] This suppression is a likely mechanism for the observed reduction in pro-inflammatory cytokine production.

G cluster_1 Proposed NF-κB Signaling Inhibition by Tylosin cluster_2 Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Stimulus->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) Nucleus->Transcription Tylosin Tylosin Tylosin->IKK Inhibition

Figure 2. Proposed mechanism of NF-κB inhibition by tylosin. (Max Width: 760px)

Effects on Humoral Immunity

The impact of this compound on humoral immunity in swine, particularly on antibody production, is an area of ongoing research. While some studies in other species have suggested that macrolides can influence antibody responses, concrete quantitative data in swine is limited. A study in rats indicated that tylosin could reduce IgM and IgG concentrations.[10] However, another study in chickens suggested that tylosin treatment after vaccination might reduce the duration of protective immunity and decrease serum antibody concentrations over time.[11] Further research is needed to elucidate the specific effects of this compound on immunoglobulin isotypes (IgG, IgM, IgA) in swine, especially in the context of vaccination and disease challenge.

Conclusion

This compound exhibits clear immunomodulatory effects in swine, extending beyond its antimicrobial properties. The available evidence demonstrates its capacity to alter circulating lymphocyte populations and suppress the production of key pro-inflammatory cytokines, likely through the inhibition of the NF-κB signaling pathway. These immunomodulatory actions may play a significant role in the therapeutic efficacy of this compound in managing inflammatory and infectious diseases in pigs.

For researchers and drug development professionals, these findings highlight the potential for leveraging the immunomodulatory properties of tylosin and other macrolides for novel therapeutic strategies. Further investigation is warranted to fully characterize the quantitative effects of this compound on a broader range of cytokines and on humoral immune responses in swine. A deeper understanding of the precise molecular mechanisms underlying its immunomodulatory activity will be crucial for optimizing its use and developing next-generation therapies for the swine industry.

References

A Technical Guide to Tylosin Phosphate as a Growth Promoter in Livestock

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Tylosin phosphate is a macrolide antibiotic widely utilized in livestock production for its therapeutic and sub-therapeutic effects, including growth promotion. Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] The growth-promoting effects are not a direct action on the host but are secondary to the modulation of the gastrointestinal microbiota. By suppressing certain bacterial populations, particularly Gram-positive organisms, this compound is believed to reduce subclinical infections, decrease the production of growth-depressing microbial metabolites, and improve nutrient utilization and feed efficiency.[1][3] This guide provides an in-depth review of the mechanisms, quantitative performance data, and key experimental methodologies related to the use of this compound as a growth promoter in swine, poultry, and cattle.

Mechanism of Action

This compound's role as a growth promoter is an indirect consequence of its antimicrobial properties within the gastrointestinal tract. The foundational mechanism is bacteriostatic, targeting and inhibiting the growth of susceptible bacteria.

Antimicrobial Action

Tylosin is a macrolide antibiotic derived from the fermentation of Streptomyces fradiae.[2] Its molecular mode of action involves binding to the 23S rRNA component of the 50S ribosomal subunit in susceptible bacteria.[1] This binding event blocks the translocation step of protein synthesis, effectively halting the production of essential bacterial proteins and thereby inhibiting bacterial growth and replication. Its spectrum of activity is primarily against Gram-positive bacteria, mycoplasmas, and a limited range of Gram-negative bacteria.[2][4]

Indirect Growth Promotion Pathways

The observable improvements in livestock growth are attributed to several indirect pathways initiated by the alteration of the gut microbiota. The "gut microbiota modulation" hypothesis is central to its effect, as oral antibiotics show no growth-promoting effects in germ-free animals.[5]

The key proposed pathways include:

  • Modulation of Gut Microbiota: Tylosin administration causes significant shifts in the composition and function of the gut microbiome.[5][6] This includes reducing the load of pathogenic or non-pathogenic but metabolically costly bacteria.

  • Reduction of Subclinical Infections: By suppressing low-level pathogenic bacteria, the host animal expends less energy on immune responses, allowing more resources to be allocated for growth.

  • Improved Nutrient Utilization: A modified gut flora can lead to reduced microbial competition for dietary nutrients and enhance the host's ability to absorb and utilize them.[4][7] This is sometimes observed as an improvement in feed efficiency.[1]

  • Decreased Microbial Metabolite Production: The suppression of certain gut microbes reduces the production of metabolites that can have a negative impact on the host, such as toxins or substances that depress appetite or gut motility.

dot

Tylosin_MoA cluster_0 This compound Administration (In-Feed) cluster_1 Primary Antimicrobial Effect cluster_2 Downstream Physiological Consequences cluster_3 Observed Outcome Tylosin This compound Inhibit Inhibits Bacterial 50S Ribosomal Subunit Tylosin->Inhibit Alter Alters Gut Microbiota Composition Inhibit->Alter ReducePathogen Reduces Pathogen Load (e.g., C. perfringens) Alter->ReducePathogen ReduceMetabolite Reduces Growth-Depressing Metabolites Alter->ReduceMetabolite ImproveNutrient Improves Nutrient Absorption Alter->ImproveNutrient ModulateImmune Modulates Immune System Alter->ModulateImmune Growth Improved Growth Rate & Feed Efficiency ReducePathogen->Growth ReduceMetabolite->Growth ImproveNutrient->Growth ModulateImmune->Growth

Caption: Logical workflow of this compound's indirect mechanism of action for growth promotion.

Effects on Gut Microbiota

Research using 16S rRNA gene sequencing has confirmed that this compound induces significant and consistent shifts in the gut microbial communities of livestock.

In swine, studies have shown that tylosin treatment can lead to a rapid increase in the relative abundance of the phylum Firmicutes.[8] Some research suggests that rather than fundamentally changing the microbial composition, tylosin accelerates the maturation of the swine gut microbiota.[8] This means that the microbial shifts observed in tylosin-treated pigs at a younger age (e.g., around 60 kg body weight) are similar to those that occur naturally in untreated pigs later in their growth cycle (e.g., around 80 kg).[8]

In poultry, particularly in models of necrotic enteritis, tylosin has been shown to reduce the population of the causative agent, Clostridium perfringens.[9] Furthermore, it has been observed to decrease the overall percentage of mucolytic bacteria in the gut, which may improve the integrity of the intestinal barrier.[9]

Performance Enhancement: Quantitative Data

The effects of this compound on livestock performance can vary based on species, dosage, duration of use, and the health status of the animals. The following tables summarize quantitative data from representative studies.

Table 3.1: Summary of this compound Effects on Swine Performance

Study Reference Dosage Duration Average Daily Gain (ADG) Feed Conversion Ratio (FCR) / G:F Key Findings
Van Lunen, 2003[10][11] Commercial Diet (11-44 mg/kg) ~94 days No significant difference (Control: 950 g/day ; Tylosin: 950 g/day ) No significant difference No effect on growth in a high-health, biosecure facility, but significantly increased loin muscle depth.
FDA FOI Summary (NADA 012-491)[12] 100 g/ton followed by 40 g/ton 42 days post-challenge Tylosin: 0.60 kg/day ; Control: 0.54 kg/day (P ≤ 0.05) F/G significantly improved in tylosin group Effective for control of Porcine Proliferative Enteropathy (PPE), leading to improved performance.
Kim et al., 2018 (re: a 2016 study)[7] 100 mg/kg 39 days Increased (P < 0.05) Decreased (Improved) (P < 0.05) Increased body weight, growth rate, and carcass lean and fat volumes.

| Pineda et al., 2019[13] | 110 mg/kg (In-Feed) | 21 days | Greater than IM injection group (P < 0.05) | G:F not different from control, but better than IM/In-Water groups | In-feed administration was more effective for performance than intramuscular (IM) injection. |

Table 3.2: Summary of this compound Effects on Poultry (Broiler) Performance

Study Reference Dosage (ppm) Duration Body Weight (BW) Feed Conversion Ratio (FCR) Key Findings
Brennan et al., 2001[14][15] 50, 100, 200, 300 7 days (treatment) All tylosin levels provided improvement in Day 29 BW vs. control. All tylosin levels improved FCR vs. control. In a Necrotic Enteritis (NE) challenge model, tylosin reduced mortality and improved all performance metrics. 100 ppm was suggested as optimal.
Shah et al., 2021[16] 0.5 mg/kg & 1.0 mg/kg (TP) 42 days Significant improvement in WG and ADWG vs. control. Significant improvement vs. control. Tylosin alone and in combination with oxytetracycline improved growth performance.
Evaluation Study (2018)[17] 55 42 days Tylosin: 2.863 kg; Control: 2.700 kg (P < 0.05) Tylosin: 1.601; Control: 1.701 (P < 0.05) Tylosin supplementation resulted in higher BW, better FCR, and a 14.8% improvement in the European Productive Efficiency Index.

| Amer et al., 2019[18] | 100 | 7 days (treatment) | Significant increase in BW and BWG vs. infected, untreated group. | Significant improvement vs. infected, untreated group. | Effective in improving growth parameters in broilers challenged with Clostridium perfringens. |

Table 3.3: Summary of this compound Effects on Cattle Performance

Study Reference Dosage Duration Performance Metrics Liver Abscess Incidence Key Findings
Kansas State Univ. (2021)[19] 60 mg/steer/day 30 or 60 days No significant differences in overall ADG, DMI, or G:F. Greater BW at Day 30 for treated steers. Tended to reduce severe (A+) abscesses (P = 0.10). No effect on total incidence. Strategic short-term feeding did not impact overall performance but showed a trend for reducing severe liver abscesses.
Word et al., 2024[20] Industry Standard Finishing Period Increased DMI and reduced Hot Carcass Weight (HCW) when combined with high roughage. Reduced abscess prevalence by 32% (from 19.2% to 13.0%) (P < 0.01). Tylosin is highly effective at reducing liver abscesses, a primary cause of economic loss and reduced performance.

| Amachawadi et al., 2021[21] | Standard In-feed | Finishing Period | No difference in ADG or G:F vs. IGY alternative. Greater fat thickness (P = 0.033). | Not explicitly compared to control, focus was on alternative. | Performance was similar to an immunoglobulin-Y alternative, indicating its primary role is abscess control rather than direct growth promotion. |

Key Experimental Protocols

Detailed and reproducible experimental design is critical for evaluating the efficacy of feed additives. Below are summaries of typical protocols used in published research.

Protocol: Swine Growth Performance Trial in a Biosecure Facility

This protocol is based on the methodology described by Van Lunen (2003).[10][11]

  • Objective: To evaluate the effect of in-feed this compound on the growth performance and carcass characteristics of finishing pigs in a high-health environment.

  • Animals: 384 pigs (equal numbers of females and castrated males) with a mean initial live weight of 20.8 kg. Animals are sourced from a herd free of major swine diseases.

  • Housing: Pigs are housed in an all-in, all-out facility to maintain high biosecurity. They are assigned randomly to pens, with each pen containing 24 pigs.

  • Dietary Treatments:

    • Control: Standard commercial barley-based diet with no antibiotic supplementation.

    • Tylosin: The same basal diet supplemented with this compound at a commercially relevant concentration (e.g., 44 ppm).

  • Experimental Procedure:

    • Pigs are weighed at the start of the trial (initial weight) and upon reaching market weight (approx. 110 kg).

    • Dietary treatments are administered continuously from the start of the trial until slaughter.

    • Feed consumption per pen is recorded daily to calculate FCR.

    • Incidence of disease and mortality are recorded daily.

  • Data Collection & Analysis:

    • Performance: Final weight, days on test, total gain, and average daily gain (ADG) are calculated.

    • Carcass Quality: At slaughter, measurements for backfat depth, loin muscle depth, carcass weight, and predicted lean yield are recorded.

    • Statistical Analysis: Data are analyzed using appropriate statistical models (e.g., ANOVA) with the pen as the experimental unit.

dot

Experimental_Workflow start Start: Source 384 High-Health Pigs acclimate Acclimation Period in Biosecure Facility start->acclimate randomize Randomly Assign Pigs to Pens (n=24/pen) acclimate->randomize assign_treat Randomly Assign Pens to Treatments randomize->assign_treat control Treatment 1: Control Diet assign_treat->control tylosin Treatment 2: Tylosin Diet (e.g., 44 ppm) assign_treat->tylosin feeding Feeding Period (~94 days, until 110 kg) control->feeding tylosin->feeding data_collect Data Collection: - Daily: Feed Intake, Health - End: Final Weight, Carcass Data feeding->data_collect analysis Statistical Analysis (ANOVA, Pen = Unit) data_collect->analysis end End: Evaluate Performance & Carcass Quality analysis->end

Caption: A typical experimental workflow for a swine growth promotion trial.

Protocol: Broiler Necrotic Enteritis (NE) Challenge Model

This protocol is adapted from the study by Brennan et al. (2001) to evaluate the therapeutic efficacy of tylosin.[14][15]

  • Objective: To determine the efficacy of different in-feed concentrations of this compound for the treatment of a clinical outbreak of NE in broiler chickens.

  • Animals: 2,000 one-day-old commercial broiler chicks.

  • Housing: Birds are randomly assigned to 40 floor pens (50 birds per pen) with fresh bedding. Management procedures mimic commercial broiler farms.

  • NE Challenge Model:

    • A pathogenic strain of Clostridium perfringens is used to create an inoculum.

    • On Days 14 to 16, the inoculum is mixed with the feed to initiate an NE outbreak. A period of feed withdrawal may be used prior to challenge to enhance susceptibility.

  • Dietary Treatments:

    • Following the identification of a clinical NE outbreak (Day 15), pens are randomly assigned to one of five treatments, administered from Day 15 to Day 22:

      • Control: 0 ppm this compound

      • Tylosin 50: 50 ppm this compound

      • Tylosin 100: 100 ppm this compound

      • Tylosin 200: 200 ppm this compound

      • Tylosin 300: 300 ppm this compound

  • Data Collection & Analysis:

    • Mortality: Daily mortality is recorded, and necropsies are performed to confirm NE as the cause of death.

    • Intestinal Lesion Scores: On specific days (e.g., Day 17 and 22), a subset of birds from each pen is euthanized, and the small intestine is scored for NE lesions on a scale (e.g., 0-4).

    • Performance: Pen body weights and feed consumption are measured at the end of the study (e.g., Day 29) to calculate ADG, FCR, and average daily feed intake.

    • Statistical Analysis: Data are analyzed using a randomized complete block design. Mortality and lesion score data may require non-parametric analysis, while performance data are analyzed using ANOVA.

Other Physiological Effects

Immunomodulation

Beyond its direct antimicrobial effects, tylosin may have immunomodulatory properties. Studies in chickens have suggested that tylosin tartrate can increase splenocyte proliferation and antitumor activity.[22] Research in calves also indicates that tylosin treatment can cause changes in cytokine levels and lymphocyte subpopulations, though the effects may be less pronounced than those of prebiotics.[23] This suggests a potential mechanism where tylosin could modulate the host's immune system, possibly contributing to improved health and growth.

Bile Acid Metabolism

Recent metabolomic studies in swine have linked tylosin administration to significant changes in bile acid profiles. Specifically, feeding sub-therapeutic tylosin was found to increase the concentration of the secondary bile acid, hyodeoxycholic acid (HDCA), in feces.[24][25] This change was positively correlated with an increased abundance of bacteria from the class Clostridia, which are known to be involved in the conversion of primary to secondary bile acids.[25] As bile acids are key signaling molecules in metabolism, this alteration represents a potential host-microbe interaction pathway through which tylosin influences host physiology.

Regulatory Context and Considerations

The use of antibiotics as growth promoters is a subject of significant regulatory scrutiny due to concerns over the development of antimicrobial resistance. In 1999, the European Union banned the use of tylosin as a growth promoter.[26] In the United States, the FDA implemented rules in 2017 to ban the use of medically important antibiotics for growth promotion, requiring veterinary prescriptions for their use in feed.[26]

However, this compound remains approved for specific disease prevention purposes at sub-therapeutic levels, such as the reduction of liver abscesses in cattle.[12][20] This creates a blurred line between disease prevention and growth promotion, as preventing a growth-stunting disease inherently promotes better performance.[26] For drug development professionals, this regulatory landscape necessitates a focus on targeted therapeutic applications and the development of alternatives that do not contribute to antimicrobial resistance.

References

The Genetic Basis of Tylosin Phosphate Resistance in Enterococcus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic mechanisms underlying tylosin phosphate resistance in Enterococcus species. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial resistance studies. This guide details the key resistance genes, their mechanisms of action, and the mobile genetic elements that facilitate their spread. Furthermore, it presents quantitative data in a structured format, outlines detailed experimental protocols, and provides visual representations of key processes to facilitate a deeper understanding of this critical public health issue.

Introduction to Tylosin and Enterococcus Resistance

Tylosin is a macrolide antibiotic used in veterinary medicine for therapeutic purposes and as a growth promoter in livestock.[1][2][3][4] The extensive use of tylosin has been linked to an increased prevalence of macrolide-resistant Enterococcus species in animals, which can potentially be transferred to humans.[1][5] Enterococcus faecalis and Enterococcus faecium are of particular concern as they are leading causes of nosocomial infections in humans and are known for their intrinsic and acquired resistance to multiple antibiotics.[2][4][6][7][8] Understanding the genetic basis of tylosin resistance is crucial for developing strategies to mitigate its spread and for the development of new antimicrobial agents.

Key Genetic Determinants of Tylosin Resistance

The primary mechanisms of tylosin resistance in Enterococcus species are target site modification and active efflux of the antibiotic. These mechanisms are mediated by specific resistance genes, often located on mobile genetic elements.

Ribosomal Modification: The erm Genes

The most prevalent mechanism of high-level macrolide resistance, including to tylosin, is the methylation of the 23S rRNA, which prevents the binding of the antibiotic to the ribosome.[2][4][9] This modification is primarily carried out by methyltransferases encoded by the erm (erythromycin resistance methylase) genes.

  • erm(B) : This is the most frequently identified gene associated with high-level tylosin and erythromycin resistance in Enterococcus species isolated from various sources, including swine and cattle.[2][3][4][10][11][12][13] The erm(B) gene confers the MLSB phenotype, leading to cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics.[2][4] Studies have shown that the use of tylosin as a growth promoter in swine is associated with a higher prevalence of erm(B)-positive enterococci.[2][3][4][11] The erm(B) gene can be located on both the chromosome and on plasmids, facilitating its dissemination.[2][4][11]

Active Efflux: The msrC Gene

Another mechanism contributing to tylosin resistance is the active efflux of the antibiotic from the bacterial cell, mediated by ABC transporters.

  • msrC : This gene, which shows homology to the staphylococcal msr(A) gene, encodes a putative ABC transporter.[14][15][16] While initially thought to be an intrinsic, species-specific gene in E. faecium, its role in conferring low to moderate level resistance to macrolides, including tylosin, has been demonstrated.[14][15][16] Disruption of the msrC gene in E. faecium has been shown to result in a two- to eightfold decrease in the Minimum Inhibitory Concentrations (MICs) of erythromycin, azithromycin, and tylosin.[14][15] The msrC gene has been detected in a vast majority of E. faecium isolates.[14][15][16]

Role of Mobile Genetic Elements

The dissemination of tylosin resistance genes within and between Enterococcus species is largely facilitated by mobile genetic elements (MGEs) such as plasmids and transposons.[6][7][17] These elements can be transferred between bacteria through horizontal gene transfer mechanisms like conjugation.[6][7][18] The presence of resistance genes on MGEs allows for their rapid spread and contributes to the emergence of multidrug-resistant strains.[6][7][17] For instance, the erm(B) gene is often found on conjugative transposons of the Tn916 family, which can move between different bacterial species.[18]

Quantitative Data on Tylosin Resistance

The following tables summarize quantitative data from various studies on the prevalence of tylosin resistance and the associated resistance genes in Enterococcus species.

Table 1: Prevalence of Tylosin/Erythromycin Resistance in Enterococcus spp. from Livestock

HostTylosin UsePrevalence of ResistanceSpeciesReference
SwineGrowth Promotion59% (Erythromycin MIC ≥ 8 µg/ml)Enterococcus spp.[3][11]
SwineTherapeutic Use28% (Erythromycin MIC ≥ 8 µg/ml)Enterococcus spp.[3][11]
SwineNo Tylosin Use2% (Erythromycin MIC ≥ 8 µg/ml)Enterococcus spp.[3][11]
Beef CattleIn-feed Tylosin8.7% (Tylosin resistant)Enterococcus spp.[1]
Feedlot CattleIn-feed Tylosin86% (Tylosin resistant)Enterococcus hirae[13]

Table 2: Minimum Inhibitory Concentration (MIC) Data for Tylosin in Enterococcus Isolates

Gene(s) PresentTylosin MIC Range (µg/mL)InterpretationReference
erm(B)≥128High-level resistance[12]
msrC disruptionTwo- to eightfold decrease compared to wild-typeContribution to intrinsic resistance[14]
Tylosin-resistant>512High-level resistance[19]
Tylosin-resistantGrew at 32 mg/LHigh-level resistance[1][20]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the genetic basis of tylosin resistance in Enterococcus species.

Determination of Minimum Inhibitory Concentration (MIC)

Protocol: Broth microdilution is a standard method for determining the MIC of an antimicrobial agent.[3][21][22]

  • Preparation of Inoculum:

    • Isolate single colonies of Enterococcus from a fresh agar plate.

    • Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard.[22]

    • Dilute the standardized suspension to the appropriate final inoculum concentration (typically 5 x 105 CFU/mL).

  • Preparation of Antimicrobial Dilutions:

    • Prepare a series of two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.[3]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.[22]

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[3]

Detection of Resistance Genes by PCR

Protocol: Polymerase Chain Reaction (PCR) is used to amplify and detect the presence of specific resistance genes.[3][9][13][23]

  • DNA Extraction:

    • Extract genomic DNA from Enterococcus isolates using a commercial kit or a standard boiling lysis method.[23] For the boiling method, a single colony is suspended in TE buffer, boiled for 10 minutes, and centrifuged to pellet cellular debris. The supernatant containing the DNA is used as the template.[23]

  • PCR Amplification:

    • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and specific primers for the target genes (erm(B), msrC).

    • Add the extracted DNA template to the master mix.

    • Perform PCR using a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).

  • Primer Sequences:

    • erm(B): Specific primers targeting a conserved region of the erm(B) gene are used.[9]

    • msrC: Primers specific for the msrC gene are used for amplification.[13][15]

  • Visualization of PCR Products:

    • Analyze the PCR products by agarose gel electrophoresis.

    • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

    • The presence of a band of the expected size indicates the presence of the target gene.[23]

Conjugation Experiments for Gene Transfer

Protocol: Plate mating is a common method to demonstrate the transfer of resistance genes via conjugation.[24][25][26][27][28]

  • Preparation of Donor and Recipient Strains:

    • Grow overnight cultures of the donor (Enterococcus strain carrying the resistance gene on a mobile element) and a susceptible recipient Enterococcus strain.[24][25] The recipient strain should have a selectable marker (e.g., resistance to an unrelated antibiotic) to allow for counter-selection.

  • Mating:

    • Mix the donor and recipient cultures, typically at a 1:10 ratio (donor to recipient).[24]

    • Spot the mixture onto a non-selective agar plate and incubate at 37°C for a sufficient period (e.g., 4-24 hours) to allow for conjugation to occur.[25]

  • Selection of Transconjugants:

    • After incubation, harvest the bacterial growth from the mating plate and resuspend it in sterile saline or broth.

    • Plate serial dilutions of the suspension onto selective agar plates containing both the antibiotic to which the donor is resistant (e.g., tylosin or erythromycin) and the counter-selective antibiotic to which the recipient is resistant.

    • Only transconjugants that have received the resistance plasmid/transposon from the donor and are also the recipient strain will be able to grow.

  • Confirmation of Transconjugants:

    • Isolate colonies from the selective plates and confirm their identity as the recipient strain (e.g., by species-specific PCR or other typing methods).

    • Confirm the presence of the transferred resistance gene in the transconjugants by PCR.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key processes related to tylosin resistance in Enterococcus.

Mechanisms of Tylosin Resistance

ResistanceMechanisms cluster_0 Tylosin Resistance in Enterococcus Tylosin Tylosin Ribosome Ribosome (23S rRNA) Tylosin->Ribosome Inhibits Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Performs Efflux_Pump Efflux Pump (MsrC) Efflux_Pump->Tylosin Expels Bacterial_Cell Bacterial Cell ermB erm(B) gene Methyltransferase Erm(B) Methyltransferase ermB->Methyltransferase Encodes Methyltransferase->Ribosome Methylates msrC msrC gene msrC->Efflux_Pump Encodes

Caption: Mechanisms of Tylosin Resistance in Enterococcus species.

Experimental Workflow for Investigating Tylosin Resistance

ExperimentalWorkflow cluster_1 Workflow for Tylosin Resistance Investigation Start Isolate Enterococcus from sample MIC Determine Tylosin MIC (Broth Microdilution) Start->MIC Resistant Resistant Isolate MIC->Resistant High MIC Susceptible Susceptible Isolate MIC->Susceptible Low MIC DNA_Extraction Genomic DNA Extraction PCR PCR for Resistance Genes (ermB, msrC) DNA_Extraction->PCR Gene_Present Resistance Gene(s) Present PCR->Gene_Present Gene_Absent Resistance Gene(s) Absent PCR->Gene_Absent Conjugation Conjugation Experiment (Plate Mating) Transfer_Successful Gene Transfer Successful Conjugation->Transfer_Successful Transfer_Failed Gene Transfer Failed Conjugation->Transfer_Failed Resistant->DNA_Extraction Gene_Present->Conjugation

Caption: Experimental workflow for tylosin resistance investigation.

Horizontal Gene Transfer of Tylosin Resistance

HorizontalGeneTransfer cluster_2 Horizontal Gene Transfer via Conjugation Donor Donor Enterococcus (Tylosin-Resistant) Recipient Recipient Enterococcus (Tylosin-Susceptible) Donor->Recipient Conjugation Bridge Transconjugant Transconjugant Enterococcus (Tylosin-Resistant) Recipient->Transconjugant Acquires Plasmid Plasmid Conjugative Plasmid with erm(B)

Caption: Horizontal gene transfer of tylosin resistance.

Conclusion

The genetic basis of this compound resistance in Enterococcus species is primarily driven by the acquisition of the erm(B) and msrC genes, which confer resistance through ribosomal modification and active efflux, respectively. The dissemination of these genes is significantly enhanced by their location on mobile genetic elements, which can be transferred between bacteria via conjugation. The continued use of tylosin in animal agriculture likely contributes to the selection and spread of these resistance determinants. A thorough understanding of these genetic mechanisms and the application of the detailed experimental protocols outlined in this guide are essential for monitoring the prevalence of resistance, elucidating the molecular epidemiology of resistant strains, and developing effective strategies to combat the growing threat of antimicrobial resistance.

References

An In-depth Technical Guide to the Interaction of Tylosin Phosphate with the 50S Ribosomal Subunit

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tylosin, a 16-membered macrolide antibiotic, is a potent inhibitor of bacterial protein synthesis. Its therapeutic efficacy stems from its specific interaction with the 50S ribosomal subunit, obstructing the passage of nascent polypeptide chains. This technical guide provides a comprehensive overview of the molecular interactions between tylosin phosphate and the 50S ribosomal subunit, detailing its binding site, mechanism of action, and the structural basis of bacterial resistance. We present a compilation of quantitative data, detailed experimental methodologies for studying this interaction, and visual representations of the key molecular events and experimental workflows.

Mechanism of Action

Tylosin exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome and inhibiting protein synthesis.[1][2] Unlike smaller macrolides, tylosin not only blocks the nascent peptide exit tunnel (NPET) but also interferes with peptide bond formation to some extent.[3][4] The primary mechanism is the steric hindrance within the NPET, which prevents the elongation of the polypeptide chain beyond a few amino acids, leading to premature dissociation of peptidyl-tRNA from the ribosome.[3][5]

Kinetic studies reveal that tylosin binds to the ribosome in a two-step process.[6] An initial rapid, low-affinity binding at the entrance of the exit tunnel is followed by a slower conformational change that moves the drug deeper into a high-affinity binding site.[6] This process is influenced by the ionic environment, with magnesium ions being important for tight binding.[6]

The Tylosin Binding Site

Tylosin binds within the nascent peptide exit tunnel of the 50S ribosomal subunit, in close proximity to the peptidyl transferase center (PTC).[3][4] The binding pocket is primarily composed of segments of 23S rRNA. Key nucleotides involved in the interaction include those in domain V, such as A2058 and A2059, and in the loop of hairpin 35 in domain II, specifically G748.[3][7][8][9]

The large 16-membered lactone ring of tylosin is a crucial feature, with its disaccharide extension at the C5 position reaching deeper into the PTC, allowing it to interfere more directly with peptide bond formation compared to 14-membered macrolides like erythromycin.[4] The mycinose sugar of tylosin interacts with the loop of hairpin 35 in domain II of the 23S rRNA, which contributes to its rapid shift to the high-affinity binding site.[6]

Quantitative Data on Tylosin-Ribosome Interaction

The following tables summarize key quantitative data related to the interaction of tylosin with the bacterial ribosome.

Table 1: Inhibition of Protein Synthesis

ParameterOrganism/SystemValueReference
IC50In vitro transcription/translation assay0.31 ± 0.05 µM[8]
IC50In vitro transcription/translation assay0.25 µM[8]

Table 2: Kinetic Parameters of Tylosin Binding to the E. coli Ribosome

ParameterDescriptionValueReference
KiInitial binding affinity3 µM[10][11]
k4Rate of isomerization to tight complex1.5 min-1[10][11]
k5Rate of dissociation from tight complex2.5 x 10-3 min-1[10][11]

Mechanisms of Resistance

Bacterial resistance to tylosin primarily arises from modifications of its ribosomal target site.[2][12] The most significant mechanism is the methylation of specific nucleotides in the 23S rRNA.

  • Methylation of A2058: Monomethylation or dimethylation of the N6 position of adenine A2058 by Erm-type methyltransferases reduces the binding affinity of macrolides.[3][5]

  • Methylation of G748: Methylation of guanine G748 also contributes to resistance.[3][7]

A key finding is that for tylosin, resistance is conferred by the synergistic action of single methylations at both G748 and A2058.[3][7] Neither methylation alone is sufficient to provide significant resistance to tylosin, a mechanism that is specific to macrolides like tylosin and mycinamycin which possess sugar extensions at the 5- and 14-positions of the macrolactone ring.[7]

Experimental Protocols

The study of the tylosin-ribosome interaction employs a variety of advanced biochemical and structural biology techniques.

Cryo-Electron Microscopy (Cryo-EM) of the Tylosin-50S Complex

Cryo-EM is a powerful technique to determine the high-resolution structure of the ribosome in complex with antibiotics.

Methodology:

  • Preparation of 50S Ribosomal Subunits: Bacterial cultures (e.g., E. coli, Mycobacterium tuberculosis) are grown and harvested. Ribosomes are isolated through differential centrifugation and sucrose density gradient centrifugation to separate the 70S ribosomes and then dissociate them into 30S and 50S subunits.[13][14]

  • Complex Formation: Purified 50S subunits are incubated with an excess of this compound to ensure saturation of the binding site.

  • Vitrification: A small volume (3-4 µL) of the complex solution is applied to a glow-discharged cryo-EM grid. The grid is then blotted to create a thin film and rapidly plunged into liquid ethane to vitrify the sample, preserving the native structure.[15]

  • Data Collection: The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector. A large number of images (micrographs) are collected at various tilt angles.[16]

  • Image Processing and 3D Reconstruction: Individual particle images are picked from the micrographs, aligned, and classified. A 3D map of the tylosin-50S complex is then reconstructed.[13][14]

  • Model Building and Refinement: An atomic model of the 50S subunit is fitted into the cryo-EM density map. The structure of tylosin is then docked into its binding site, and the entire complex is refined to high resolution.[13][15]

X-ray Crystallography of the Tylosin-50S Complex

X-ray crystallography provides atomic-level detail of the interaction between tylosin and the ribosome.

Methodology:

  • Crystallization: The purified 50S ribosomal subunit in complex with tylosin is crystallized. This is a challenging step due to the size and flexibility of the ribosome. Vapor diffusion methods (sitting or hanging drop) are commonly used.[17][18]

  • X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The X-rays are diffracted by the electrons in the crystal, producing a diffraction pattern.[18]

  • Data Processing and Structure Solution: The diffraction pattern is processed to determine the unit cell dimensions and symmetry of the crystal. The phases of the diffracted X-rays are determined, often using molecular replacement with a known ribosome structure. This allows for the calculation of an electron density map.[18]

  • Model Building and Refinement: An atomic model of the tylosin-50S complex is built into the electron density map and refined to produce a final, high-resolution structure.[17]

Fluorescence Polarization Assay for Binding Affinity

This assay measures the binding of a fluorescently labeled macrolide to the ribosome and its displacement by a competitor like tylosin.[19]

Methodology:

  • Preparation of Reagents: A fluorescently labeled macrolide (e.g., BODIPY-erythromycin) is used as the probe. Purified 70S ribosomes are prepared in a suitable binding buffer.[20]

  • Binding Assay: The fluorescent probe is incubated with the ribosomes. The binding of the large ribosome to the small fluorescent probe causes a decrease in the probe's rotation, leading to an increase in fluorescence polarization.

  • Competition Assay: To determine the binding affinity of tylosin, increasing concentrations of unlabeled tylosin are added to the ribosome-probe mixture. Tylosin competes with the fluorescent probe for the same binding site, causing a decrease in fluorescence polarization.[20]

  • Data Analysis: The dissociation constant (KD) for tylosin can be calculated by fitting the competition data to a suitable binding model.[20]

Kinetic Analysis of Tylosin Binding

Kinetic studies are performed to understand the dynamics of tylosin's interaction with the ribosome.

Methodology:

  • Model System: A cell-free system is used where a peptide bond is formed between a donor substrate (e.g., AcPhe-tRNA) bound to the P-site of a poly(U)-programmed ribosome and an acceptor substrate (puromycin).[10][11]

  • Inhibition Assay: The rate of the puromycin reaction is measured in the presence of varying concentrations of tylosin.

  • Data Analysis: The kinetic data are analyzed to determine the binding mechanism (e.g., slow-binding inhibition) and to calculate kinetic constants such as the initial binding affinity (Ki) and the rates of isomerization to and dissociation from the tight-binding complex.[10][11]

Chemical Footprinting

This technique is used to identify the specific nucleotides in the 23S rRNA that are in close contact with the bound tylosin molecule.

Methodology:

  • Complex Formation: Ribosomes are incubated with tylosin to form the drug-ribosome complex.

  • Chemical Modification: The complex is treated with chemical probes (e.g., dimethyl sulfate - DMS, or kethoxal) that modify rRNA bases that are not protected by the bound drug or by the rRNA's secondary/tertiary structure.

  • Primer Extension: Reverse transcriptase is used with a radiolabeled or fluorescently labeled primer that binds downstream of the region of interest. The enzyme synthesizes a complementary DNA strand until it encounters a modified base, at which point it stops.

  • Analysis: The resulting DNA fragments are separated by gel electrophoresis. The positions where reverse transcriptase stops indicate the nucleotides that were modified. A comparison between the modification pattern in the presence and absence of tylosin reveals which nucleotides are protected by the bound drug, thus identifying the binding site.[5]

Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

Tylosin_Mechanism_of_Action cluster_ribosome 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) NPET Nascent Peptide Exit Tunnel (NPET) A_site A-site P_site P-site Tylosin Tylosin Tylosin->NPET binds and blocks Polypeptide Growing Polypeptide Chain Polypeptide->NPET passage through Polypeptide->Tylosin blocked by tRNA peptidyl-tRNA tRNA->P_site at P-site

Caption: Tylosin blocks the nascent peptide exit tunnel.

Tylosin_Binding_Site cluster_23S_rRNA 23S rRNA Tylosin Tylosin A2058 A2058 Tylosin->A2058 interacts with A2059 A2059 Tylosin->A2059 proximity G748 G748 Tylosin->G748 interacts with DomainV Domain V DomainV->A2058 DomainV->A2059 Hairpin35 Hairpin 35 (Domain II) Hairpin35->G748

Caption: Tylosin's key interactions within the 23S rRNA.

CryoEM_Workflow cluster_workflow Cryo-EM Experimental Workflow A 1. 50S Subunit Purification B 2. Tylosin-50S Complex Formation A->B C 3. Plunge-Freezing (Vitrification) B->C D 4. Cryo-EM Data Collection C->D E 5. 2D Classification & Particle Picking D->E F 6. 3D Reconstruction E->F G 7. Atomic Model Building & Refinement F->G Resistance_Mechanism cluster_ribosome Ribosomal Binding Site A2058 23S rRNA nucleotide A2058 Resistance Tylosin Resistance A2058->Resistance binding blocked G748 23S rRNA nucleotide G748 G748->Resistance binding blocked Tylosin Tylosin Tylosin->A2058 binds to Tylosin->G748 binds to Methyltransferase Erm Methyltransferases Methyltransferase->A2058 methylates Methyltransferase->G748 methylates

References

Methodological & Application

Application Notes and Protocols for Tylosin Phosphate Susceptibility Testing of Bacterial Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the susceptibility of bacterial isolates to Tylosin Phosphate, a macrolide antibiotic exclusively used in veterinary medicine. The protocols are based on the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), particularly the VET01S document, which provides performance standards for antimicrobial disk and dilution susceptibility tests for bacteria isolated from animals.[1]

Tylosin acts by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. It is primarily effective against Gram-positive bacteria and Mycoplasma species. Accurate susceptibility testing is crucial for effective therapeutic use and for monitoring the development of resistance.

I. Quantitative Data Summary

The following tables summarize the quality control (QC) ranges for Tylosin susceptibility testing as recommended by the CLSI. These QC strains are essential for ensuring the accuracy and reproducibility of the testing methodology.

Table 1: Quality Control Ranges for Broth Microdilution MIC Testing

Quality Control StrainCLSI DocumentMIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213VET01-A3Refer to the latest CLSI VET01S supplement for the most current range.
Enterococcus faecalis ATCC® 29212VET01-A3Refer to the latest CLSI VET01S supplement for the most current range.

Note: The specific MIC ranges are subject to change and users should always refer to the most recent edition of the CLSI VET01S supplement for the current, approved quality control ranges.[2][3]

Table 2: Quality Control Ranges for Agar Disk Diffusion Testing

Quality Control StrainDisk ContentCLSI DocumentZone Diameter Range (mm)
Staphylococcus aureus ATCC® 2592330 µgVET01-S3 (forthcoming)Refer to the latest CLSI VET01S supplement for the most current range.

Note: The 30 µg tylosin disc is the preferred disk for susceptibility testing.[2] QC ranges for other disk strengths may be found in CLSI documentation.

Table 3: Interpretive Criteria for Minimum Inhibitory Concentrations (MIC) of this compound

The clinical breakpoints for this compound vary depending on the bacterial species, animal host, and site of infection. It is imperative to consult the latest edition of the CLSI VET01S supplement for the most current and comprehensive tables of interpretive criteria (Susceptible, Intermediate, Resistant).[4][5][6]

Bacterial SpeciesAnimal HostIndicationSusceptible (S) (µg/mL)Intermediate (I) (µg/mL)Resistant (R) (µg/mL)
[Example Species][Example Host][Example Indication][Value][Value][Value]
... (Refer to CLSI VET01S for complete, up-to-date tables)

II. Experimental Protocols

The following are detailed protocols for the two primary methods of this compound susceptibility testing: Broth Microdilution and Agar Disk Diffusion.

A. Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium.

1. Preparation of this compound Stock Solution:

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve the powder in a small amount of a suitable solvent (e.g., methanol or water, as specified by the supplier).

  • Bring the solution to the final desired volume with Cation-Adjusted Mueller-Hinton Broth (CAMHB) to create a high-concentration stock solution.

  • Perform serial dilutions of the stock solution to prepare working solutions for the microdilution plates.

2. Inoculum Preparation:

  • From a pure, 18-24 hour culture on a non-selective agar plate, select 3-5 well-isolated colonies of the bacterial isolate to be tested.

  • Transfer the colonies to a tube containing a suitable broth (e.g., Tryptic Soy Broth) or saline.

  • Incubate the broth at 35°C ± 2°C until the turbidity reaches or exceeds that of a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL.

  • Adjust the turbidity of the bacterial suspension with sterile broth or saline to match the 0.5 McFarland standard. This can be done visually or with a photometric device.

3. Inoculation of Microdilution Plates:

  • Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB. The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL.

  • Dispense the appropriate volume of the standardized, diluted inoculum into each well of a 96-well microdilution plate containing serial dilutions of this compound.

  • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

4. Incubation:

  • Incubate the microdilution plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Reading and Interpreting Results:

  • Following incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

  • Compare the obtained MIC value to the interpretive criteria provided in the latest CLSI VET01S supplement to classify the isolate as Susceptible, Intermediate, or Resistant.

B. Agar Disk Diffusion Method

This method assesses the susceptibility of a bacterial isolate to this compound by measuring the zone of growth inhibition around a disk impregnated with the antibiotic.

1. Inoculum Preparation:

  • Follow the same procedure as described for the Broth Microdilution method to prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

2. Inoculation of Agar Plates:

  • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted bacterial suspension. Rotate the swab against the side of the tube to remove excess fluid.

  • Inoculate a Mueller-Hinton agar plate by streaking the swab evenly over the entire surface of the agar in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

3. Application of this compound Disks:

  • Aseptically apply a this compound disk (30 µg) to the surface of the inoculated agar plate.

  • Gently press the disk down to ensure complete contact with the agar surface.

  • If testing multiple antibiotics on the same plate, ensure they are spaced far enough apart to prevent overlapping of the inhibition zones.

4. Incubation:

  • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Reading and Interpreting Results:

  • After incubation, measure the diameter of the zone of complete growth inhibition around the this compound disk in millimeters (mm).

  • Compare the measured zone diameter to the interpretive criteria in the latest CLSI VET01S supplement to determine if the isolate is Susceptible, Intermediate, or Resistant.[7]

III. Visualizations

Experimental_Workflow cluster_prep Preparation cluster_bmd Broth Microdilution cluster_add Agar Disk Diffusion Isolate Bacterial Isolate (Pure Culture) Inoculum_Prep Prepare Inoculum (0.5 McFarland Standard) Isolate->Inoculum_Prep Inoculate_BMD Inoculate Plate Inoculum_Prep->Inoculate_BMD Inoculate_Agar Inoculate Mueller-Hinton Agar Plate Inoculum_Prep->Inoculate_Agar BMD_Plate Prepare this compound Serial Dilutions in Plate BMD_Plate->Inoculate_BMD Incubate_BMD Incubate (35°C, 16-20h) Inoculate_BMD->Incubate_BMD Read_MIC Read MIC Incubate_BMD->Read_MIC Interpret_MIC Interpret Result (S/I/R) (vs. CLSI Breakpoints) Read_MIC->Interpret_MIC Apply_Disk Apply this compound Disk (30 µg) Inoculate_Agar->Apply_Disk Incubate_ADD Incubate (35°C, 16-20h) Apply_Disk->Incubate_ADD Read_Zone Measure Zone of Inhibition Incubate_ADD->Read_Zone Interpret_Zone Interpret Result (S/I/R) (vs. CLSI Breakpoints) Read_Zone->Interpret_Zone

Caption: Workflow for this compound Susceptibility Testing.

Signaling_Pathway cluster_process Mechanism of Action Tylosin This compound Ribosome 50S Ribosomal Subunit Tylosin->Ribosome Binds to Inhibition Inhibition Protein_Synthesis Protein Synthesis Ribosome->Inhibition Blocks Translocation Bacterial_Growth Bacterial Growth Inhibition Inhibition->Bacterial_Growth

Caption: Mechanism of Action of this compound.

References

Application Notes and Protocols for Tylosin Phosphate in the Control of Liver Abscesses in Cattle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tylosin phosphate for the control of liver abscesses in cattle, a significant cause of economic loss in the beef industry. This document details the underlying pathogenesis of liver abscesses, the mechanism of action of this compound, its efficacy as demonstrated in scientific studies, and detailed protocols for experimental evaluation.

Introduction to Liver Abscesses in Cattle

Liver abscesses in cattle are a multifactorial disease primarily associated with high-concentrate diets fed in feedlot settings. The condition leads to significant economic losses due to liver condemnation at slaughter, reduced animal performance, and decreased carcass value.[1] The primary etiological agent is the Gram-negative, anaerobic bacterium, Fusobacterium necrophorum, a normal inhabitant of the bovine rumen.[2][3][4]

The pathogenesis typically begins with ruminal acidosis, a condition resulting from the rapid fermentation of highly digestible carbohydrates in high-grain diets. This acidic environment can lead to rumenitis, compromising the integrity of the ruminal epithelium.[3][5] This damage allows F. necrophorum and other bacteria to translocate from the rumen into the portal circulation, through which they reach the liver and establish an infection, leading to abscess formation.[2][4][5]

Mechanism of Action of this compound

Tylosin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This action is primarily bacteriostatic and is effective against a range of Gram-positive bacteria and some Gram-negative bacteria, including Fusobacterium necrophorum. By inhibiting the growth of F. necrophorum in the rumen, this compound reduces the bacterial load entering the portal circulation, thereby decreasing the incidence of liver abscess formation. It is hypothesized that tylosin may also mitigate ruminal acidosis by suppressing lactate-producing microbes.[6]

Signaling Pathways in Liver Abscess Formation

The development of liver abscesses involves a complex interplay between the pathogen and the host's immune and inflammatory responses. The presence of F. necrophorum and its virulence factors, such as leukotoxin, triggers an inflammatory cascade in the liver.[4][7] Transcriptomic studies of bovine liver and rumen tissue with abscesses have identified the upregulation of genes involved in key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] This pathway is a central regulator of the inflammatory response, leading to the production of pro-inflammatory cytokines. Additionally, pathways related to hepatic fibrosis, interleukin signaling, and IGF-I signaling are also activated, contributing to tissue remodeling and the encapsulation of the abscess.[9][10]

G High_Grain_Diet High-Grain Diet Ruminal_Acidosis Ruminal Acidosis High_Grain_Diet->Ruminal_Acidosis Rumenitis Rumenitis (Epithelial Damage) Ruminal_Acidosis->Rumenitis Translocation Bacterial Translocation (Portal Vein) Rumenitis->Translocation F_necrophorum Fusobacterium necrophorum (in Rumen) F_necrophorum->Translocation Liver_Infection Liver Infection Translocation->Liver_Infection NF_kB_Signaling NF-κB Signaling Activation Liver_Infection->NF_kB_Signaling Inflammatory_Response Inflammatory Response (Cytokine Production) NF_kB_Signaling->Inflammatory_Response Hepatic_Fibrosis Hepatic Fibrosis & Tissue Remodeling Inflammatory_Response->Hepatic_Fibrosis Liver_Abscess Liver Abscess Formation Hepatic_Fibrosis->Liver_Abscess Tylosin This compound Administration Tylosin->F_necrophorum Inhibits Growth G cluster_0 Treatment Groups A Animal Selection (e.g., Crossbred Steers) B Acclimation Period (Standard Diet) A->B C Randomization (Treatment Groups) B->C D Treatment Administration C->D T1 Control Group (No Tylosin) T2 Tylosin Group (e.g., 90 mg/head/day) T3 Alternative Regimen (e.g., Intermittent) E Data Collection (Performance Metrics) D->E F Slaughter & Liver Scoring E->F G Statistical Analysis F->G G A Selection of Calves (e.g., Holstein) B Dietary Challenge (High-Starch, Acidotic Diet) A->B C Intraruminal Inoculation (F. necrophorum) B->C D Monitoring Period C->D E Necropsy and Sample Collection (Liver, Rumen) D->E

References

Application Notes and Protocols for Tylosin Phosphate in the Management of Porcine Proliferative Enteropathy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porcine Proliferative Enteropathy (PPE), caused by the obligate intracellular bacterium Lawsonia intracellularis, is a significant enteric disease in swine worldwide, leading to substantial economic losses due to reduced weight gain, poor feed conversion, and mortality. Tylosin Phosphate, a macrolide antibiotic, is a widely utilized and effective agent for the control and treatment of PPE. These application notes provide detailed information on dosage calculations, summaries of efficacy data, and comprehensive experimental protocols for the study of this compound in the context of PPE.

Mechanism of Action

Tylosin, as a macrolide antibiotic, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting the elongation of the polypeptide chain.

cluster_ribosome Bacterial 50S Ribosomal Subunit P_site P-site A_site A-site E_site E-site Tylosin This compound Tylosin->A_site Binds to 50S subunit, blocking translocation Peptide Growing Peptide Chain tRNA_P tRNA Peptide->tRNA_P X tRNA_P->X Translocation Inhibited tRNA_A Aminoacyl-tRNA tRNA_A->A_site Binds

Caption: Mechanism of action of this compound.

Data Presentation

Table 1: In-Feed this compound Dosages for Porcine Proliferative Enteropathy
ApplicationDosage ( g/ton of complete feed)DurationReference(s)
Prevention 40 - 10021 days, commencing prior to an anticipated outbreak[1][2]
Control 100For at least 3 weeks[3]
Control (alternative regimen) 100 for at least 3 weeks, followed by 40 until market weightContinuous[3]
Treatment 100 - 11021 days (3 weeks)[1][2][4]
Treatment (following soluble powder) 1107 days, following 7 days of Tylosin Soluble Powder in drinking water[2]
Treatment (persistent/recurring infection) 110 for 3 weeks, followed by 44 for 3 weeks6 weeks total[2][4]
Table 2: Efficacy of this compound in Experimental Lawsonia intracellularis Challenge Studies
Study TypeTreatment GroupDosageKey FindingsReference(s)
Prevention This compound100 ppm in feed for 16 days, then 40 ppm for 12 days (started 4 days before challenge)No clinical signs or lesions of PPE observed.[1][5]
Prevention This compound40 ppm in feed for 16 days, then 20 ppm for 12 days (started 4 days before challenge)No clinical signs or lesions of PPE observed.[1][5]
Treatment This compound100 ppm in feed for 21 days (started 7 days after challenge)No clinical signs or lesions of PPE observed.[1][5]
Treatment (Injectable) Tylosin Injectable1 mL/20kg (approximately 10 mg/kg) every 12 hours for 3 doses (started 13 days after challenge)Lower gross intestinal lesion scores and reduced L. intracellularis antigen in tissues compared to controls.[6][7]
Control UntreatedN/AReduced weight gain, diarrhea, and gross and histologic lesions of PPE.[1][5]
Table 3: In Vitro Susceptibility of Lawsonia intracellularis to Tylosin
Isolate(s)MethodMIC (μg/mL)Reference(s)
South Korean (2 isolates)Intracellular0.25 - 0.5[8]
South Korean (2 isolates)Extracellular0.25 - 0.5[8]
Brazilian and ThaiIntracellular & ExtracellularIntermediate activity (specific MICs not provided in abstract)[9]
Korean (4 field isolates)Intracellular & ExtracellularWeak susceptibility (specific MICs not provided in abstract)[10][11]

Signaling Pathways in Porcine Proliferative Enteropathy

Lawsonia intracellularis infection has been shown to manipulate host cellular signaling pathways to promote the proliferation of intestinal crypt cells and inhibit their differentiation, creating a favorable environment for its replication. Key pathways involved are the Wnt/β-catenin and Notch signaling pathways.

G cluster_lawsonia Lawsonia intracellularis Infection cluster_wnt Wnt/β-catenin Signaling cluster_notch Notch Signaling cluster_cellular Cellular Effects LI L. intracellularis BetaCatenin β-catenin (cytosolic & membrane-associated) LI->BetaCatenin Increases Notch1 Notch-1 LI->Notch1 Increases Proliferation Crypt Cell Proliferation (Ki67+) LI->Proliferation Increases Goblet Goblet Cell Differentiation (MUC2) LI->Goblet Inhibits SOX9 SOX9 BetaCatenin->SOX9 Induces AXIN2 AXIN2 BetaCatenin->AXIN2 Induces cMYC c-MYC BetaCatenin->cMYC Down-regulates ASCL2 ASCL2 BetaCatenin->ASCL2 Down-regulates HES1 HES1 Notch1->HES1 Induces OLFM4 OLFM4 Notch1->OLFM4 Induces ATOH1 ATOH1 Notch1->ATOH1 Down-regulates ATOH1->Goblet Promotes

Caption: L. intracellularis manipulation of host signaling.

Experimental Protocols

Protocol 1: Lawsonia intracellularis Challenge Model in Swine

This protocol describes an experimental model to induce PPE in weaned pigs for efficacy studies of antimicrobial agents like this compound.

G start Start: Acclimatization (3-week-old weaned pigs, L. intracellularis-negative) challenge Day 0: Oral Challenge (Mucosal homogenate or pure culture of L. intracellularis via gavage) start->challenge treatment_start Initiate Treatment Regimen (e.g., in-feed this compound) challenge->treatment_start monitoring Daily Clinical Observation (Fecal scores, behavior, appetite) treatment_start->monitoring sampling Periodic Sampling (Fecal samples for PCR, serum for serology) monitoring->sampling necropsy Endpoint: Necropsy (e.g., Day 21 post-challenge) sampling->necropsy analysis Data Analysis (Gross and histopathology, IHC, weight gain, feed efficiency) necropsy->analysis end End: Efficacy Determination analysis->end

Caption: Workflow for L. intracellularis challenge model.

1. Animals and Housing:

  • Use 3-week-old weaned pigs from a source herd confirmed to be free of L. intracellularis via serology and fecal PCR.

  • House pigs in isolated facilities to prevent cross-contamination.

  • Allow for an acclimatization period of at least 7 days before the start of the experiment.

2. Inoculum Preparation (Mucosal Homogenate):

  • Harvest the ileal mucosa from pigs with confirmed clinical PPE.

  • Homogenize the mucosa in a suitable buffer (e.g., sucrose-potassium-glutamate) at a 1:1 (w/v) ratio.

  • Quantify the concentration of L. intracellularis in the homogenate using quantitative PCR (qPCR). The challenge dose typically ranges from 10⁸ to 10⁹ organisms per pig.

3. Challenge Procedure:

  • On Day 0, administer the prepared inoculum to each pig via oral gavage. A typical volume is 25-50 mL per pig.

  • A negative control group should receive a placebo (buffer only).

4. Treatment Administration:

  • For prevention studies, start the administration of this compound in the feed before the challenge (e.g., Day -4).

  • For treatment studies, initiate treatment after the onset of clinical signs or at a predetermined time post-challenge (e.g., Day 7 or 13).

  • Ensure accurate mixing and delivery of the medicated feed according to the specified dosage.

5. Monitoring and Sample Collection:

  • Conduct daily clinical observations, recording fecal consistency, demeanor, and appetite.

  • Collect fecal samples at regular intervals (e.g., weekly) for qPCR analysis to monitor bacterial shedding.

  • Collect blood samples at the beginning and end of the study for serological analysis.

  • Record body weights weekly to calculate average daily gain (ADG).

6. Necropsy and Lesion Scoring:

  • At the end of the study period (e.g., Day 21 post-challenge), euthanize all pigs.

  • Perform a thorough necropsy, focusing on the terminal ileum, cecum, and colon.

  • Score gross lesions based on mucosal thickening, edema, and presence of hemorrhage or necrosis.

  • Collect tissue samples from the ileum for histopathology and immunohistochemistry.

Protocol 2: Quantification of Lawsonia intracellularis in Feces by qPCR

1. DNA Extraction:

  • Use a commercial DNA extraction kit designed for fecal samples to ensure the removal of PCR inhibitors.

  • Start with a standardized amount of feces (e.g., 200 mg).

  • Follow the manufacturer's protocol for lysis, binding, washing, and elution of DNA.

  • Elute the DNA in a final volume of 100-200 µL of elution buffer.

2. qPCR Assay:

  • Use primers and a probe specific for a conserved gene of L. intracellularis, such as the 16S rRNA or aspartate ammonia-lyase (aspA) gene.

  • Prepare a reaction mixture containing a commercial qPCR master mix, forward and reverse primers (e.g., 10 µM each), probe (e.g., 10 µM), and template DNA (2-5 µL).

  • Run the qPCR on a real-time thermal cycler with appropriate cycling conditions (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

3. Quantification:

  • Generate a standard curve using a serial dilution of a plasmid containing the target gene of known copy number.

  • Quantify the number of L. intracellularis organisms in the fecal samples by comparing their Ct values to the standard curve.

  • Express the results as the number of bacteria per gram of feces.

Protocol 3: Immunohistochemistry (IHC) for Lawsonia intracellularis in Intestinal Tissue

1. Tissue Preparation:

  • Fix ileal tissue samples in 10% neutral buffered formalin for 24 hours.

  • Process the fixed tissues through graded alcohols and xylene, and embed in paraffin wax.

  • Cut 4-5 µm sections and mount them on positively charged glass slides.

2. Staining Procedure:

  • Deparaffinize the sections in xylene and rehydrate through graded alcohols to water.

  • Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0) (e.g., in a pressure cooker or water bath).

  • Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol.

  • Block non-specific antibody binding with a protein block solution (e.g., normal goat serum).

  • Incubate the sections with a primary monoclonal antibody specific for an outer membrane protein of L. intracellularis at an optimized dilution (e.g., 1:40) overnight at 4°C.

  • Wash the slides in a buffer (e.g., TBS or PBS).

  • Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG).

  • Wash the slides and then incubate with a streptavidin-horseradish peroxidase (HRP) complex.

  • Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstain with hematoxylin to visualize cell nuclei.

3. Microscopic Examination:

  • Dehydrate the slides, clear in xylene, and coverslip.

  • Examine the sections under a light microscope. A positive result is indicated by the presence of brown staining within the apical cytoplasm of hyperplastic enterocytes in the intestinal crypts.

Conclusion

This compound remains a cornerstone in the control and treatment of porcine proliferative enteropathy. The provided data and protocols offer a comprehensive resource for researchers and professionals in the field to design and execute robust studies to further evaluate the efficacy and application of this important antimicrobial agent. Adherence to detailed and standardized protocols is crucial for generating reliable and comparable data.

References

Application Notes and Protocols for Microbiological Assay of Tylosin Phosphate Potency in Premixes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tylosin is a macrolide antibiotic produced by Streptomyces fradiae and is primarily used in veterinary medicine.[1] It is effective against most gram-positive bacteria and is often added to animal feed as a premix to promote growth and prevent diseases.[1][2] Tylosin Phosphate is a common salt of tylosin used in these premixes.[3] The potency of this compound in these premixes is a critical quality control parameter. This document provides detailed application notes and protocols for determining the potency of this compound in premixes using a microbiological cylinder-plate assay. This method relies on the principle that the antibiotic diffuses through an agar medium, inhibiting the growth of a susceptible microorganism in a circular zone. The diameter of this inhibition zone is proportional to the concentration of the antibiotic.[4]

Principle of the Assay

The microbiological assay for this compound is based on the cylinder-plate or agar well diffusion method.[3][4] A sample solution is prepared by extracting this compound from the premix. This extract, along with a series of standard solutions of known Tylosin concentration, is placed in cylinders or wells on an agar plate previously inoculated with a susceptible test microorganism, typically Micrococcus luteus (formerly Sarcina lutea) ATCC 9341.[3][5] After incubation, the diameter of the zone of inhibition around each cylinder is measured. The potency of the sample is calculated by comparing the size of its inhibition zone with the inhibition zones produced by the standard solutions.[3]

Materials and Reagents

Reagent/Material Specifications
Tylosin Reference Standard (CRS)USP/equivalent, with known potency
MethanolAnalytical Grade
Phosphate Buffer No. 4pH 6.0
Culture Medium F-7For maintenance of test organism
Agar MediumSpecific for antibiotic assays (e.g., Medium No. 11)
Test OrganismMicrococcus luteus ATCC 9341
Sterile Water
Sterile Saline
Petri DishesSterile, 90-100 mm
Stainless Steel Cylinders8 mm (outer), 6 mm (inner), 10 mm (height)
Volumetric flasks, PipettesCalibrated
Magnetic Stirrer and Stir bars
Incubator35-37°C
Zone Reader or Calipers

Experimental Protocols

Preparation of Media and Buffers

Phosphate Buffer No. 4 (pH 6.0): Dissolve 2.0 g of anhydrous dibasic potassium phosphate and 8.0 g of anhydrous monobasic potassium phosphate in 1000 mL of water. Adjust pH to 6.0 ± 0.05 with 18 N phosphoric acid or 10 N potassium hydroxide. Sterilize after preparation.[4]

Culture Medium and Agar: Prepare culture and agar media as per the manufacturer's instructions or established laboratory protocols. Sterilize by autoclaving.

Preparation of Test Organism Inoculum
  • Maintain stock cultures of Micrococcus luteus ATCC 9341 on slants of Culture Medium F-7 and store in a refrigerator.

  • Inoculate a fresh slant and incubate at 35-37°C for 24 hours.

  • Wash the growth from the slant with sterile saline and suspend it in sterile saline.

  • Dilute the suspension to obtain a suitable inoculum density. A common method is to dilute the suspension so that a 100-fold dilution added to the agar medium results in confluent growth.[3]

Preparation of Standard Solutions
  • Tylosin Standard Stock Solution (1000 µg/mL): Accurately weigh a quantity of the Tylosin Reference Standard, previously dried under reduced pressure at 60°C for 3 hours.[3] Dissolve in a small amount of methanol and dilute with Phosphate Buffer No. 4 to obtain a final concentration of 1000 µg (potency)/mL.[3] Store this stock solution in a refrigerator.

  • Working Standard Solutions: On the day of the assay, prepare a series of working standard solutions by diluting the stock solution with a mixture of Phosphate Buffer No. 4 and methanol (4:1).[3]

Standard Concentration (µg/mL)
S10.2
S20.4
S3 (Median)0.8
S41.6
S53.2

Table 1: Example concentrations for Tylosin working standard solutions.[3]

Preparation of Sample Solution
  • Accurately weigh 3.0-5.0 g of the this compound premix into a 200-mL Erlenmeyer flask.[3]

  • Add 50 mL of water and stir with a magnetic stirrer for 20 minutes.[3]

  • Add 50 mL of methanol and continue stirring for another 20 minutes to extract the tylosin.[3]

  • Filter the extract through a suitable filter paper (e.g., No. 5A).[3]

  • Accurately dilute a portion of the filtrate with Phosphate Buffer No. 4 to achieve an expected final concentration within the range of the standard curve, typically around the median standard concentration (e.g., 0.8 µg/mL).[3] For a 2-2 dose method, prepare high and low concentration sample solutions (e.g., 2 µg/mL and 0.5 µg/mL).[3]

Cylinder-Plate Assay Procedure
  • Inoculation of Agar: Melt the agar medium and cool to 48-50°C. Add the prepared inoculum of Micrococcus luteus and mix thoroughly.

  • Pouring Plates: Pour the inoculated agar into sterile petri dishes to a uniform thickness. Allow the agar to solidify in a level position.

  • Placement of Cylinders: Place six stainless steel cylinders on the solidified agar surface of each plate, spaced evenly.

  • Application of Solutions: Fill three alternating cylinders with the median standard solution (S3) and the other three cylinders with one of the other standard solutions or the sample solution.

  • Prediffusion: Allow the plates to stand at room temperature for 1-2 hours to allow for prediffusion of the antibiotic into the agar.[3]

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.[3]

  • Measurement: After incubation, measure the diameter of each zone of inhibition to the nearest 0.1 mm.

Data Presentation and Calculation

Summarize the zone diameter measurements for the standard and sample solutions.

Solution Concentration (µg/mL) Zone Diameter (mm) - Replicate 1 Zone Diameter (mm) - Replicate 2 Zone Diameter (mm) - Replicate 3 Average Zone Diameter (mm)
S10.2
S20.4
S30.8
S41.6
S53.2
SampleAssumed 0.8

Table 2: Example data collection table for zone of inhibition measurements.

Calculation of Potency:

The potency of the premix can be calculated using the standard response line method or the 2-2 dose method.[3]

  • Standard Response Line Method: Plot the average zone diameters of the standard solutions against the logarithm of their concentrations. Determine the concentration of the sample solution from the standard curve and calculate the potency of the premix based on the dilution factor.

  • 2-2 Dose Method: This method uses two concentrations of the standard and two concentrations of the sample. The potency is calculated using specific statistical formulas that compare the responses of the sample to the standard.

Visualizations

Experimental_Workflow cluster_prep Preparation Steps cluster_assay Assay Procedure cluster_analysis Data Analysis Media_Buffer Media & Buffer Preparation Plate_Prep Agar Plate Inoculation & Pouring Media_Buffer->Plate_Prep Inoculum Test Organism Inoculum Preparation Inoculum->Plate_Prep Standard_Sol Standard Solution Preparation Application Application of Solutions to Cylinders Standard_Sol->Application Sample_Sol Sample Solution Preparation Sample_Sol->Application Plate_Prep->Application Incubation Incubation of Plates (35-37°C, 16-24h) Application->Incubation Measurement Measure Zone of Inhibition Diameters Incubation->Measurement Calculation Calculate Potency Measurement->Calculation

Caption: Experimental workflow for the microbiological assay of this compound.

Sample_Preparation_Workflow start Weigh 3.0-5.0 g of Premix add_water Add 50 mL Water & Stir for 20 min start->add_water add_methanol Add 50 mL Methanol & Stir for 20 min add_water->add_methanol filter Filter the Extract add_methanol->filter dilute Dilute Filtrate with Phosphate Buffer No. 4 filter->dilute end Sample Solution for Assay dilute->end

Caption: Workflow for the preparation of the this compound premix sample solution.

References

Application Note: LC-MS/MS Quantification of Tylosin Phosphate in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tylosin is a macrolide antibiotic used extensively in veterinary medicine to treat various bacterial infections.[1] It primarily consists of Tylosin A, its major active component. Accurate quantification of tylosin concentrations in plasma is crucial for pharmacokinetic studies, dose adjustments, and monitoring therapeutic efficacy.[2] This application note details a robust and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the determination of tylosin in plasma samples. The protocol employs a straightforward protein precipitation extraction procedure and uses spiramycin as an internal standard (IS) to ensure accuracy and precision.

Principle

The method involves the extraction of tylosin and the internal standard (spiramycin) from a plasma matrix via protein precipitation with acetonitrile. After centrifugation, the supernatant is injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column using a gradient elution. The analytes are detected by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode, using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Experimental Protocols

Materials and Reagents
  • Tylosin Tartrate (Reference Standard)

  • Spiramycin (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade or Type I)

  • Control (Blank) Animal Plasma

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Preparation of Stock and Working Solutions
  • Tylosin Stock Solution (1 mg/mL): Accurately weigh and dissolve Tylosin Tartrate in methanol to prepare a 1 mg/mL stock solution.

  • Spiramycin IS Stock Solution (1 mg/mL): Accurately weigh and dissolve Spiramycin in methanol to prepare a 1 mg/mL stock solution.

  • Working Solutions: Prepare serial dilutions of the Tylosin stock solution with 50:50 acetonitrile:water to create calibration standards (e.g., ranging from 1 to 5000 ng/mL).

  • IS Working Solution (100 ng/mL): Dilute the Spiramycin stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 100 µL of plasma (standard, QC, or unknown sample) into the appropriately labeled tubes.

  • Add 300 µL of the IS Working Solution (100 ng/mL Spiramycin in acetonitrile) to each tube.

  • Vortex mix each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

G plasma plasma add_is add_is plasma->add_is vortex vortex add_is->vortex centrifuge centrifuge vortex->centrifuge supernatant supernatant centrifuge->supernatant lcms lcms supernatant->lcms data_proc data_proc lcms->data_proc

Figure 1: Sample Preparation Workflow

LC-MS/MS Method Parameters

The following parameters should be optimized for the specific instrumentation used.

Parameter Condition
LC System UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290, Sciex Exion)
Column Reversed-phase C18, e.g., Kinetex EVO C18 (150 x 4.6 mm, 2.6 µm) or equivalent[3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Program 0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10.1-12 min (5% B)
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Thermo Scientific)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Tylosin A: 916.5 → 772.5 (Quantifier)[4], 916.5 → 174.1 (Qualifier) Spiramycin (IS): 843.5 → 174.2[5]
Key MS Parameters Optimize source temperature, gas flows, collision energy (CE), and declustering potential (DP) for maximum signal intensity.

Data Presentation and Results

The method was validated for linearity, sensitivity, precision, and accuracy. Quantitative data are summarized below.

Validation Parameter Result Acceptance Criteria
Calibration Range 2.5 - 4000 ng/mL-
Linearity (r²) > 0.99[2]≥ 0.99
LLOQ (Lower Limit of Quant.) 2.5 ng/mLS/N ≥ 10
Intra-Assay Precision (%RSD) < 10%[2]≤ 15% (≤ 20% at LLOQ)
Inter-Assay Precision (%RSD) < 12%[2]≤ 15% (≤ 20% at LLOQ)
Accuracy (% Recovery) 97.4% – 108.4%[2]85% – 115%

G parent parent cid cid parent->cid Q1 product product cid->product Q3 loss loss cid->loss

Figure 2: Tylosin A MS/MS Fragmentation

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of tylosin in plasma using LC-MS/MS. The described method, featuring a simple protein precipitation step, is rapid, sensitive, accurate, and precise. It is well-suited for high-throughput analysis in research and drug development settings, enabling reliable determination of tylosin concentrations for pharmacokinetic and toxicokinetic studies.

References

Application Notes and Protocols: Studying the Impact of Tylosin Phosphate on Swine Gut Flora

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting experiments to investigate the effects of Tylosin Phosphate on the gut flora of swine. The protocols outlined below are based on established methodologies in microbiology, molecular biology, and bioinformatics.

Introduction

Tylosin is a macrolide antibiotic commonly used in swine production as a growth promoter and for the treatment and control of infectious diseases. Its use can significantly impact the composition and function of the swine gut microbiota.[1][2][3][4][5] Understanding these alterations is crucial for optimizing animal health, performance, and mitigating the risks of antibiotic resistance. These notes provide a framework for a robust experimental design to study these effects.

Experimental Design

A well-controlled experimental design is fundamental to obtaining reliable and interpretable results. The following design incorporates a treatment and control group to assess the specific effects of this compound.

Objective: To determine the impact of this compound on the composition and diversity of swine gut microbiota.

Experimental Groups:

  • Control Group: Swine fed a standard basal diet without this compound.

  • Treatment Group: Swine fed the same basal diet supplemented with this compound at a specified concentration (e.g., 100 mg/kg of feed).[6]

Animals:

  • Select a cohort of healthy piglets of the same breed, age, and initial body weight.

  • House the animals in a controlled environment to minimize external variables.[7]

  • Randomly allocate piglets to the control and treatment groups.

Duration:

  • The experimental period should be sufficient to observe significant changes in the gut microbiota. A duration of several weeks is recommended, with sample collection at multiple time points (e.g., baseline, midpoint, and end of the trial).[2][8]

Sample Collection:

  • Collect fecal samples from each pig at designated time points.

  • Ensure aseptic collection techniques to prevent contamination.

  • Store samples immediately at -80°C for subsequent DNA extraction.

Experimental Workflow Diagram

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_sampling Data Collection cluster_analysis Analysis start Select Healthy Piglets acclimatization Acclimatization Period start->acclimatization randomization Randomly Allocate to Groups acclimatization->randomization control Control Group (Basal Diet) randomization->control treatment Treatment Group (Basal Diet + this compound) randomization->treatment sampling_t0 Fecal Sampling (T0 - Baseline) control->sampling_t0 treatment->sampling_t0 sampling_t1 Fecal Sampling (Midpoint) sampling_t0->sampling_t1 sampling_t0->sampling_t1 dna_extraction DNA Extraction sampling_t0->dna_extraction sampling_t2 Fecal Sampling (End of Trial) sampling_t1->sampling_t2 sampling_t1->sampling_t2 sampling_t1->dna_extraction sampling_t2->dna_extraction seq 16S rRNA Gene Sequencing dna_extraction->seq bioinformatics Bioinformatics Analysis seq->bioinformatics stats Statistical Analysis bioinformatics->stats bioinformatics_workflow cluster_raw_data Raw Data Processing cluster_otu_picking OTU/ASV Generation cluster_taxonomy Taxonomic Analysis cluster_stats Statistical Analysis & Visualization raw_reads Raw Sequencing Reads quality_control Quality Filtering & Trimming raw_reads->quality_control otu_picking OTU Clustering or ASV Inference quality_control->otu_picking chimera_removal Chimera Removal otu_picking->chimera_removal taxonomic_assignment Taxonomic Assignment chimera_removal->taxonomic_assignment alpha_diversity Alpha Diversity Analysis (e.g., Shannon, Chao1) taxonomic_assignment->alpha_diversity beta_diversity Beta Diversity Analysis (e.g., PCoA, NMDS) taxonomic_assignment->beta_diversity diff_abundance Differential Abundance Analysis alpha_diversity->diff_abundance beta_diversity->diff_abundance visualization Data Visualization (Heatmaps, Bar Plots) diff_abundance->visualization signaling_pathway cluster_drug Intervention cluster_microbiota Gut Microbiota cluster_metabolites Microbial Metabolites cluster_host Host Response tylosin This compound microbiota Altered Gut Microbiota (e.g., ↑Firmicutes, ↓Bacteroidetes) tylosin->microbiota scfa Altered SCFA Production (Butyrate, Propionate, Acetate) microbiota->scfa immune Modulation of Immune Response scfa->immune metabolism Alteration of Host Metabolism scfa->metabolism

References

Application Notes: Tylosin Phosphate as a Selective Agent in Microbiology Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tylosin is a macrolide antibiotic produced by the fermentation of Streptomyces fradiae.[1][2] It is primarily used in veterinary medicine to treat bacterial infections and as a feed additive to promote growth in livestock.[3][4] In microbiology research, Tylosin Phosphate serves as a valuable selective agent due to its specific spectrum of antimicrobial activity. It is particularly effective against Gram-positive bacteria and Mycoplasma species, while showing limited activity against most Gram-negative bacteria.[3][5] This selective pressure allows for the isolation of Gram-negative organisms from mixed microbial populations and is useful in antimicrobial susceptibility studies and the selection of macrolide-resistant strains.

Mechanism of Action

Tylosin exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible microorganisms.[3] It binds to the 50S subunit of the bacterial ribosome, specifically targeting the 23S rRNA.[6][7] This binding event interferes with the translocation step of polypeptide chain elongation, effectively halting the production of essential bacterial proteins and thereby inhibiting cell growth and replication.[6]

cluster_0 Bacterial Cell Tylosin This compound Ribosome 50S Ribosomal Subunit Tylosin->Ribosome Binds to Translocation Peptide Translocation Ribosome->p2 Blocks ProteinSynthesis Protein Synthesis Translocation->p3 Inhibits Growth Bacterial Growth (Bacteriostasis) ProteinSynthesis->Growth Halts

Diagram 1. Mechanism of action of this compound.

Data Presentation

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note its solubility for the preparation of stock solutions for research applications.

PropertyValueReference
CAS Number 1405-53-4[6]
Molecular Formula C₄₆H₇₇NO₁₇ • H₃PO₄[6]
Molecular Weight 1014.11 g/mol [6]
Appearance White to almost white powder[6]
Solubility Soluble in water, alcohol, or chloroform.[6]
Storage Store at -20°C for short-term (1 month) or -80°C for long-term (6 months).[8]
Antimicrobial Spectrum and Efficacy

This compound's utility as a selective agent is defined by its differential activity against various microorganisms. The following table summarizes the Minimum Inhibitory Concentrations (MIC) for several medically and veterinarily significant bacteria.

OrganismTypeMIC Range (µg/mL)NotesReference
Mycoplasma bovisMycoplasma0.06 - 4[3]
Mycoplasma gallisepticumMycoplasma0.004 - 8MIC₅₀: 0.5, MIC₉₀: 2[9][10]
Mycoplasma hyopneumoniaeMycoplasma0.015 - 0.3[5]
Staphylococcus aureusGram-positive0.5 - >128[3]
Streptococcus pneumoniaeGram-positive0.125 - 64[5]
Campylobacter coliGram-negativeActiveNarrow Gram-negative spectrum[3]
Escherichia coliGram-negative512Generally considered resistant[11]
Enterococcus spp.Gram-positiveEnriches for resistant populationsUsed to study resistance development[12]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Accurate preparation of a stock solution is critical for reproducible results in selective media preparation and susceptibility testing.

Materials:

  • This compound powder (≥90% purity)[6]

  • Sterile, deionized water or absolute ethanol

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size)

Procedure:

  • Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder.

  • Dissolving: Add a small amount of the chosen solvent (sterile water or ethanol) to the powder. Vortex thoroughly to dissolve. This compound is soluble in water and alcohol.[6]

  • Final Volume: Adjust the volume with the solvent to achieve the desired final concentration (e.g., 10 mg/mL).

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or -80°C for up to six months.[8]

cluster_workflow Workflow: Selective Isolation cluster_results Expected Outcome A Mixed Microbial Sample (e.g., soil, fecal) C Inoculate and Spread Sample onto Plate A->C B Prepare Selective Agar (e.g., MacConkey Agar + Tylosin) B->C D Incubate at Appropriate Temperature (e.g., 37°C for 18-24h) C->D E Observe Results D->E F Growth of Resistant Bacteria (e.g., Gram-negatives) E->F G Inhibition of Susceptible Bacteria (e.g., Gram-positives, Mycoplasma) E->G

Diagram 2. General workflow for selective isolation using Tylosin.
Protocol 2: Preparation of Tylosin-Containing Selective Agar

This protocol describes the incorporation of this compound into a standard bacteriological medium for the selective growth of resistant organisms.

Materials:

  • Base agar medium (e.g., Tryptic Soy Agar, Nutrient Agar, or a specific medium for Gram-negatives like MacConkey Agar)

  • This compound sterile stock solution (from Protocol 1)

  • Autoclave

  • Water bath set to 45-50°C

  • Sterile petri dishes

Procedure:

  • Prepare Base Medium: Prepare the agar medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool Medium: After autoclaving, place the molten agar in a water bath and allow it to cool to 45-50°C. This temperature is crucial to prevent heat degradation of the antibiotic while keeping the agar in a liquid state.

  • Add Antibiotic: Aseptically add the required volume of the sterile this compound stock solution to the molten agar to achieve the desired final concentration. A common selective concentration is 20-25 µg/mL, which is effective against many Gram-positive bacteria and Mycoplasma.

  • Mix and Pour: Gently swirl the flask to ensure the antibiotic is evenly distributed throughout the medium, avoiding the formation of air bubbles.

  • Dispense: Pour the Tylosin-containing agar into sterile petri dishes (approximately 20-25 mL per 100 mm dish).

  • Solidify and Store: Allow the plates to solidify at room temperature. Once solidified, store them inverted in a sealed bag at 2-8°C. Plates should ideally be used within 1-2 weeks.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the process for determining the MIC of this compound against a specific bacterial isolate, a fundamental technique in antimicrobial susceptibility testing.[9][13]

Materials:

  • 96-well microtiter plates (sterile, U-bottom)

  • Bacterial isolate for testing

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • This compound sterile stock solution

  • Spectrophotometer or McFarland standards

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: Culture the test organism overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the Tylosin stock solution (at twice the highest desired final concentration) to the first column of wells.

  • Titration: Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last column. This creates a gradient of antibiotic concentrations.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. This will bring the final volume to 200 µL and dilute the antibiotic to its final test concentration.

  • Controls: Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at the optimal temperature and duration for the test organism (e.g., 35-37°C for 16-24 hours).[14]

  • Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[9][13]

cluster_workflow Workflow: MIC Determination by Broth Microdilution A Prepare 2-fold serial dilutions of Tylosin Phosphate in a 96-well plate C Add inoculum to all wells A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) B->C D Incubate plate (e.g., 37°C for 18-24h) C->D E Read plate visually or with a plate reader D->E F Determine MIC: Lowest concentration with no visible growth E->F

Diagram 3. Workflow for MIC determination via broth microdilution.

References

Application Notes: Tylosin Phosphate in Poultry Respiratory Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tylosin Phosphate is a macrolide antibiotic, derived from Streptomyces fradiae, widely utilized in veterinary medicine to combat respiratory illnesses in poultry.[1] Its primary application is in the control and treatment of Chronic Respiratory Disease (CRD), a condition predominantly caused by Mycoplasma gallisepticum.[2][3] These notes provide an overview of its mechanism, quantitative data from key studies, and detailed experimental protocols for research applications.

Mechanism of Action

Tylosin exerts its bacteriostatic effect by targeting the bacterial ribosome.[1] It binds specifically to the 50S ribosomal subunit, obstructing the nascent peptide exit tunnel.[4] This action interferes with peptide bond formation and inhibits protein synthesis, thereby halting bacterial growth and replication.[1][4][5] Tylosin is effective against a broad spectrum of Gram-positive bacteria and has a particular potency against Mycoplasma species.[1][6]

G Diagram 1: Mechanism of Action of Tylosin cluster_bacterium Bacterial Cell Tylosin This compound Ribosome Binds to 50S Ribosomal Subunit Tylosin->Ribosome Tunnel Blocks Nascent Peptide Exit Tunnel Ribosome->Tunnel ProteinSynth Inhibition of Protein Synthesis Tunnel->ProteinSynth GrowthArrest Bacteriostatic Effect (Growth Arrest) ProteinSynth->GrowthArrest

Diagram 1. Mechanism of Action of Tylosin.

Data Presentation: Quantitative Summaries

The following tables summarize key quantitative data from preclinical and experimental studies on Tylosin for poultry respiratory disease.

Table 1: In Vivo Efficacy Study Dosages for M. gallisepticum

Parameter Dosage Group 1 Dosage Group 2 Duration Route of Administration Finding
Dosage 35 mg/kg body weight 100 mg/kg body weight 5 consecutive days Drinking Water Both dosages significantly reduced clinical signs and respiratory lesions compared to untreated controls. The 100 mg/kg dose was not found to be more clinically efficacious than the 35 mg/kg dose.[2][7][8]

| Feed Additive | 800-1,000 g/ton of feed | - | 0-5 days of age, with a second administration for 24-48 hours at 3-5 weeks of age | In-feed | Aids in the control of Chronic Respiratory Disease (CRD).[3] |

Table 2: Pharmacokinetic (PK) Parameters of Tylosin in Broiler Chickens

Administration Route Dose (mg/kg BW) Cmax (µg/mL) Tmax (hours) Elimination Half-life (t½β in hours) Bioavailability (F%)
Oral (Tartrate) 10 0.44 1.33 - 25.78%[9]
Oral (Phosphate) 10 0.18 1.31 - 13.73%[9]
Oral 10 1.2 1.5 2.07 30-34%[10]
Oral 50 3.40 1.08 5.78 90.29%[11][12]
Intravenous (IV) 10 - - 0.52 -[10]

| Intravenous (IV) | 50 | - | - | 7.29 | -[11][12] |

Table 3: Minimum Inhibitory Concentrations (MIC) of Tylosin

Pathogen MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)

| Mycoplasma gallisepticum | 0.004 - 4 | 0.5 | 2 |

Data derived from a study on 111 M. gallisepticum isolates.[13][14][15]

Experimental Protocols

Protocol 1: In Vivo Efficacy Evaluation against Mycoplasma gallisepticum

This protocol outlines a dose-titration study to evaluate the efficacy of Tylosin in broilers experimentally infected with M. gallisepticum.[2][7][8]

  • Objective : To determine the clinical efficacy of different dosages of Tylosin administered via drinking water in reducing the severity of CRD.

  • Materials :

    • This compound/Tartrate (soluble powder)

    • Mycoplasma gallisepticum culture (recent field isolate)

    • Broiler chickens (e.g., Ross 308), one-day-old

    • Appropriate housing with biosecurity measures

    • Scoring sheets for clinical signs and lesions

    • qPCR reagents for M. gallisepticum quantification

  • Experimental Workflow :

G Diagram 2: Experimental Workflow for In Vivo Efficacy Trial start Day 1: Procure 1-day-old Chicks acclimate Acclimation Period (e.g., 14 days) start->acclimate infect Day 15: Inoculate with M. gallisepticum (except negative control) acclimate->infect group Day 16: Randomly Allocate to Treatment Groups infect->group treat Administer Treatment via Drinking Water (Days 16-20) group->treat monitor Daily Monitoring: - Clinical Signs - Body Weight - Feed/Water Intake treat->monitor necropsy Final Necropsy (e.g., Day 25) monitor->necropsy analysis Data Analysis: - Lesion Scoring - M. gallisepticum qPCR - Statistical Analysis necropsy->analysis end End of Study analysis->end

Diagram 2. Experimental Workflow for In Vivo Efficacy Trial.
  • Methodology :

    • Animal Model : House broiler chicks from one day of age in a controlled environment. Ensure they are free from Mycoplasma and other respiratory pathogens.

    • Infection : At approximately 14-15 days of age, experimentally infect birds (e.g., via aerosol or intratracheal route) with a known quantity of a virulent M. gallisepticum strain. Leave one group uninfected as a negative control.

    • Treatment Groups : One day post-infection, divide the infected birds into groups:

      • Infected, Untreated Control

      • Infected, Treated with 35 mg/kg BW Tylosin

      • Infected, Treated with 100 mg/kg BW Tylosin

    • Drug Administration : Administer the specified dose of Tylosin in the drinking water for five consecutive days. Prepare fresh medicated water daily.

    • Monitoring and Data Collection :

      • Clinical Scoring : Daily, score birds for respiratory signs (e.g., tracheal rales, nasal discharge, coughing) on a scale (e.g., 0-3).[2][7]

      • Weight Gain : Record body weight at the start and end of the treatment period.[2][7]

      • Lesion Scoring : At the end of the study, euthanize birds and perform necropsies. Score lesions in the air sacs, trachea, and sinuses.[2][7]

      • M. gallisepticum Quantification : Collect tracheal swabs or tissue samples for DNA extraction and quantify the M. gallisepticum load using qPCR.[2][7]

    • Statistical Analysis : Use appropriate statistical tests (e.g., ANOVA, Kruskal-Wallis) to compare the results between the different treatment groups and the control group.

Protocol 2: Pharmacokinetic (PK) Study of Tylosin in Chickens

This protocol is designed to determine the absorption, distribution, and elimination profile of Tylosin in broiler chickens.[13][14][15]

  • Objective : To characterize the plasma and lung tissue concentration-time profile of Tylosin following a single oral administration.

  • Materials :

    • This compound/Tartrate

    • Healthy and/or M. gallisepticum-infected 3-week-old broilers

    • Gavage needles

    • Heparinized blood collection tubes

    • Centrifuge and freezer (-80°C)

    • HPLC system for drug concentration analysis

  • Methodology :

    • Animal Acclimation : Acclimate 3-week-old broilers for one week prior to the study.

    • Dosing : Administer a single oral dose of Tylosin (e.g., 25 mg/kg body weight) by gavage.[13][14]

    • Sample Collection :

      • Collect blood samples from the wing vein into heparinized tubes at multiple time points (e.g., 0, 0.33, 0.67, 1, 1.5, 2, 4, 8, 12, 24, 36, and 48 hours post-administration).[13][14]

      • At each time point, euthanize a subset of birds (e.g., n=4) and collect lung tissue samples.

    • Sample Processing :

      • Centrifuge blood samples to separate plasma.

      • Homogenize lung tissue samples.

      • Store all plasma and processed tissue samples at -80°C until analysis.

    • Sample Analysis : Determine the concentration of Tylosin in plasma and lung tissue using a validated High-Performance Liquid Chromatography (HPLC) method.[13]

    • Data Analysis : Use pharmacokinetic software (e.g., WinNonlin) to analyze the concentration-time data and calculate key PK parameters (Cmax, Tmax, t½β, AUC, etc.).[13]

Broader Therapeutic Effects & Research Insights

Tylosin's efficacy is not limited to its direct antibacterial action. Research indicates it also modulates the host environment.

  • Impact on Lung Microbiota : Studies using 16S rRNA gene sequencing have shown that M. gallisepticum infection significantly alters the lung microbiota of chickens. Tylosin treatment, while targeting the pathogen, also causes a distinct shift in the microbial community structure.[13][15] This highlights the importance of considering the broader ecological impact of antibiotic therapy in the respiratory tract.

  • Anti-inflammatory Properties : Tylosin has been shown to suppress elevated levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, while increasing levels of the anti-inflammatory cytokine IL-10 in LPS-treated animals. This immunomodulatory effect may contribute to the resolution of clinical signs in respiratory diseases.

G Diagram 3: Logical Pathways of Tylosin's Therapeutic Effects cluster_direct Direct Antibacterial Action cluster_indirect Indirect Host Modulation Tylosin This compound Administration Inhibit Inhibit Mycoplasma & Gram+ Bacteria Tylosin->Inhibit Inflam Modulate Cytokine Production Tylosin->Inflam Pathogen Reduced Pathogen Load in Respiratory Tract Inhibit->Pathogen Alleviate Alleviation of Clinical Signs (e.g., rales, lesions) Pathogen->Alleviate Immune Reduced Inflammation & Tissue Damage Inflam->Immune Immune->Alleviate Resolve Resolution of Respiratory Disease Alleviate->Resolve

Diagram 3. Logical Pathways of Tylosin's Therapeutic Effects.

By understanding these multifaceted mechanisms and employing robust experimental designs, researchers can better evaluate the efficacy of this compound and develop optimized strategies for controlling respiratory diseases in poultry.

References

The Role of Tylosin Phosphate in the Transfer of Macrolide Resistance: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals studying the role of Tylosin Phosphate in the transfer of macrolide resistance. Tylosin, a macrolide antibiotic used extensively in veterinary medicine, has been identified as a significant factor in the selection and dissemination of resistance genes, posing a potential risk to human health. These notes offer a comprehensive overview of the mechanisms of resistance, methodologies for studying resistance transfer, and quantitative data to support experimental design.

Introduction to Tylosin and Macrolide Resistance

Tylosin acts by binding to the 50S ribosomal subunit in bacteria, inhibiting protein synthesis. However, bacteria have developed several mechanisms to counteract this effect, primarily through the acquisition of resistance genes. The most common mechanism is the methylation of the 23S rRNA target site by enzymes encoded by erm (erythromycin ribosome methylase) genes, with erm(B) being one of the most prevalent in enterococci isolated from livestock. This modification prevents macrolide binding and confers cross-resistance to other macrolides, lincosamides, and streptogramin B (MLSB phenotype).

The use of this compound in animal feed, even at sub-therapeutic concentrations, creates a selective pressure that favors the proliferation and transfer of these resistance genes among commensal and pathogenic bacteria. This transfer is often mediated by mobile genetic elements such as plasmids and transposons, facilitating the spread of resistance within and between bacterial species.

Quantitative Data on Tylosin Resistance

The following tables summarize key quantitative data related to tylosin resistance, providing a reference for researchers designing and interpreting studies on macrolide resistance transfer.

Table 1: Minimum Inhibitory Concentration (MIC) of Tylosin and Other Macrolides against Enterococcus and E. coli

AntibioticOrganismMIC Range (μg/mL)Quality Control StrainProposed QC MIC Range (μg/mL)
TylosinEnterococcus faecalis1 - >64ATCC 292120.5 - 2[1]
TylosinEscherichia coli256 - >1024[2]ATCC 25922-
ErythromycinEnterococcus spp. (resistant)≥ 8[2]--
ErythromycinEscherichia coli16 - >1024[2]--
TilmicosinEscherichia coli32 - 256[2]--
SpiramycinEscherichia coli128 - >1024[2]--
AzithromycinEscherichia coli1 - 8[2]--

Table 2: Prevalence of Erythromycin Resistance in Enterococci from Swine with Different Tylosin Usage

Farm Tylosin UsageResistant Isolates (%)
Growth Promotion59% (124/208)[2]
Disease Prevention (injection)28.5% (80/281)[2]
No Tylosin Use2.4% (4/170)[2]

Experimental Protocols

This section provides detailed protocols for key experiments used to study the transfer of macrolide resistance.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of tylosin and other macrolides against bacterial isolates.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • This compound and other antibiotics of interest

  • Bacterial cultures (e.g., Enterococcus faecalis)

  • Quality control strains (e.g., Enterococcus faecalis ATCC 29212)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Antibiotic Stock Solutions: Prepare a stock solution of this compound at a concentration of 1 mg/mL.

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the antibiotic stock solution in MHB in the 96-well plates to achieve a range of concentrations (e.g., 0.25 to 256 µg/mL).

  • Prepare Bacterial Inoculum: Grow bacterial isolates in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculate Plates: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Horizontal Gene Transfer: Filter-Mating Conjugation

This protocol is used to study the transfer of macrolide resistance genes (e.g., on plasmids) from a donor to a recipient bacterium.

Materials:

  • Donor strain (e.g., macrolide-resistant Enterococcus faecalis containing erm(B))

  • Recipient strain (e.g., macrolide-susceptible, rifampicin and fusidic acid-resistant Enterococcus faecalis)

  • Brain Heart Infusion (BHI) agar and broth

  • Sterile 0.45 µm pore size membrane filters

  • Selective agar plates (e.g., BHI with rifampicin, fusidic acid, and a macrolide like erythromycin to select for transconjugants)

  • This compound (for studying its effect on transfer frequency)

Procedure:

  • Culture Preparation: Grow donor and recipient strains separately in BHI broth overnight at 37°C.

  • Mating: Mix equal volumes of the donor and recipient cultures.

  • Filter Mating: Pipette the mixture onto a sterile membrane filter placed on a BHI agar plate. Incubate the plate at 37°C for 24 hours to allow for conjugation.

    • To study the effect of tylosin: Incorporate sub-inhibitory concentrations of this compound into the mating agar to observe its effect on the frequency of resistance transfer.

  • Recovery of Bacteria: After incubation, place the filter in a tube with sterile saline and vortex to resuspend the bacteria.

  • Selection of Transconjugants: Plate serial dilutions of the bacterial suspension onto selective agar plates.

  • Quantification: Count the number of donor, recipient, and transconjugant colonies to calculate the transfer frequency (transconjugants per donor or recipient).

Visualization of Experimental Workflows and Concepts

The following diagrams, generated using Graphviz, illustrate key experimental workflows and conceptual relationships in the study of macrolide resistance transfer.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Antibiotic Stock (e.g., this compound) B Serial Dilutions in 96-well Plate A->B Dilute D Inoculate Plate with Bacteria B->D C Prepare Standardized Bacterial Inoculum C->D Add E Incubate at 37°C for 16-20 hours D->E Incubate F Read Plates and Determine MIC E->F Observe

Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.

FilterMatingWorkflow cluster_cultures Bacterial Cultures Donor Donor Strain (Macrolide-Resistant) Mix Mix Donor and Recipient Cultures Donor->Mix Recipient Recipient Strain (Macrolide-Susceptible) Recipient->Mix Filter Plate Mixture on Membrane Filter on Agar Mix->Filter Incubate Incubate for Conjugation Filter->Incubate Resuspend Resuspend Bacteria from Filter Incubate->Resuspend Plate Plate on Selective Agar Resuspend->Plate Analyze Count Colonies and Calculate Transfer Frequency Plate->Analyze TylosinResistanceMechanism Tylosin This compound Ribosome Bacterial 50S Ribosome Tylosin->Ribosome Binds to ProteinSynth Protein Synthesis Tylosin->ProteinSynth Inhibits MethylatedRibosome Methylated 50S Ribosome Tylosin->MethylatedRibosome Binding Blocked Ribosome->ProteinSynth Essential for Ribosome->MethylatedRibosome ErmB erm(B) gene Methylase Erm(B) Methylase ErmB->Methylase Encodes Methylase->Ribosome Methylates 23S rRNA Resistance Macrolide Resistance MethylatedRibosome->Resistance

References

Troubleshooting & Optimization

Overcoming matrix effects in Tylosin Phosphate HPLC analysis of feed

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the HPLC analysis of Tylosin Phosphate in animal feed.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound in feed samples.

Question 1: Why am I observing low recovery of this compound from my feed sample?

Answer: Low recovery of this compound can be attributed to several factors related to the complex feed matrix. These include incomplete extraction, degradation of the analyte, or losses during the cleanup process.

  • Incomplete Extraction: The extraction solvent may not be efficiently penetrating the feed matrix to solubilize the this compound. Ensure that the feed sample is finely ground and properly homogenized. The choice of extraction solvent is also critical. A mixture of methanol and water, often acidified, is commonly used to effectively extract tylosin.[1][2] One study suggests an optimal extraction mixture of 70% methanol, 30% water, and 0.2% formic acid.[1] Another approach involves using an equal mixture of methanol and a 0.1M pH 8 phosphate buffer.[3][4]

  • Analyte Degradation: Tylosin is susceptible to degradation, particularly at extreme pH values and elevated temperatures. Ensure that the extraction and subsequent processing steps are performed under controlled temperature conditions. Evaporation of solvents should be done under a gentle stream of nitrogen at a moderate temperature (e.g., 40-50°C).[5][6]

  • Inefficient Solid-Phase Extraction (SPE) Cleanup: The SPE cleanup step is crucial for removing matrix components that can interfere with the analysis and contribute to low recovery.[1][2]

    • Improper Cartridge Conditioning: Ensure the SPE cartridge (commonly C18 or polymeric like Oasis HLB) is properly preconditioned, typically with methanol followed by water.[1]

    • Sample Overload: Overloading the SPE cartridge with too much sample extract can lead to breakthrough of the analyte and reduced recovery.

    • Inappropriate Elution Solvent: The elution solvent must be strong enough to desorb this compound from the SPE sorbent. A mixture of acetonitrile and water is often effective.[1]

Question 2: My chromatogram shows significant peak tailing for this compound. What could be the cause?

Answer: Peak tailing in HPLC analysis of this compound is often a result of secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

  • Secondary Silanol Interactions: Residual silanol groups on the surface of C18 columns can interact with the basic functional groups of tylosin, leading to peak tailing.[7]

    • Mobile Phase Modifier: Adding a modifier to the mobile phase, such as an acid (e.g., formic acid, acetic acid) or a competing base, can help to minimize these interactions.[1][7] A mobile phase consisting of 0.05M formic acid in water and 0.05M formic acid in acetonitrile is a good starting point.[1]

    • Column Choice: Using a column with end-capping or a base-deactivated stationary phase can reduce silanol activity.

  • Column Contamination: Accumulation of matrix components on the column can lead to active sites that cause peak tailing.[7] Regularly flushing the column with a strong solvent is recommended.[7] Using a guard column can also help protect the analytical column from strongly retained matrix components.

  • Mismatched pH: The pH of the mobile phase can affect the peak shape. Ensure the mobile phase pH is appropriate for the analysis.

Question 3: I am observing co-eluting peaks that interfere with the this compound peak. How can I resolve this?

Answer: Co-eluting peaks are a common manifestation of matrix effects in complex samples like animal feed.

  • Optimize Sample Cleanup: The most effective way to address co-eluting interferences is to improve the sample cleanup procedure. A two-step cleanup process can be beneficial, starting with a liquid-liquid extraction (e.g., with n-hexane to remove fats) followed by SPE.[1] The choice of SPE sorbent is also important; polymeric cartridges are often effective at removing a broad range of interferences.[1]

  • Adjust Chromatographic Conditions:

    • Mobile Phase Gradient: Modifying the gradient elution program can help to separate the interfering peaks from the analyte of interest.

    • Column Selectivity: If co-elution persists, trying a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 phase) may provide the necessary selectivity.

  • Use of Mass Spectrometric Detection (LC-MS): If available, LC-MS provides higher selectivity than UV detection and can often resolve interferences that are chromatographically inseparable.[1] By monitoring a specific mass-to-charge ratio (m/z) for tylosin (e.g., precursor ion 916.5 m/z), the interference from co-eluting compounds can be eliminated.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical composition of the mobile phase for this compound HPLC analysis? A1: A common mobile phase for reversed-phase HPLC analysis of this compound consists of a mixture of an aqueous component and an organic solvent, typically acetonitrile or methanol, with an acidic modifier. A widely used mobile phase is a gradient of 0.05M formic acid in water (Eluent A) and 0.05M formic acid in acetonitrile (Eluent B).[1] Another example uses a mixture of acetonitrile and 0.1M H3PO4 with the pH adjusted to 2.5.[8][9]

Q2: What type of HPLC column is recommended for this analysis? A2: A C18 reversed-phase column is the most commonly used stationary phase for the separation of this compound.[1][4][6] A typical column dimension is 150 mm x 4.6 mm with a 5 µm particle size.[1]

Q3: What detection wavelength should be used for UV detection of this compound? A3: this compound has a UV absorbance maximum around 280-290 nm. Common detection wavelengths used are 280 nm, 282 nm, 285 nm, and 287 nm.[3][4][6][10]

Q4: How can I confirm the identity of the this compound peak? A4: The most definitive method for peak identification is Liquid Chromatography-Mass Spectrometry (LC-MS).[1] By monitoring for the specific precursor and product ions of tylosin, a high degree of confidence in peak identity can be achieved. With UV detection, spiking the sample with a known standard of this compound and observing an increase in the peak height at the expected retention time can provide evidence for peak identity.

Experimental Protocols

Protocol 1: Sample Extraction and Solid-Phase Extraction (SPE) Cleanup

This protocol is based on methodologies described in published research.[1][2]

1. Sample Homogenization:

  • Weigh 5 g of a homogenized and finely ground feed sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 20 mL of extraction solvent (70% methanol, 30% water, 0.2% formic acid).

  • Vortex for 1 minute and then shake for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant.

3. Fat Removal (Optional but Recommended):

  • Add 10 mL of n-hexane to the supernatant, vortex for 1 minute, and centrifuge.

  • Discard the upper n-hexane layer.

4. SPE Cartridge Conditioning:

  • Use an Oasis HLB or C18 SPE cartridge.

  • Condition the cartridge by passing 3 mL of methanol followed by 5 mL of water. Do not allow the cartridge to go dry.

5. Sample Loading:

  • Dilute the supernatant from step 2 or 3 with water and load it onto the conditioned SPE cartridge.

6. Washing:

  • Wash the cartridge with 3 mL of water to remove hydrophilic impurities.

  • Dry the cartridge under vacuum for 5 minutes.

7. Elution:

  • Elute the this compound with 2 mL of a 1:1 (v/v) acetonitrile:water mixture.

8. Final Preparation:

  • Filter the eluate through a 0.45 µm nylon syringe filter into an HPLC vial for analysis.[1]

Protocol 2: HPLC-UV Method

This protocol provides a general HPLC-UV method for the analysis of this compound.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase A: 0.05M formic acid in water.[1]

  • Mobile Phase B: 0.05M formic acid in acetonitrile.[1]

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-15 min: Return to 20% B and equilibrate.

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 5 µL.[1]

  • Column Temperature: 35°C.[1]

  • Detection Wavelength: 287 nm.

Quantitative Data Summary

ParameterMethodSpiking LevelRecovery (%)LODLOQReference
RecoveryHPLC-MS0.05 - 2 mg/kg78.9 - 108.30.035 mg/kg0.05 mg/kg[1]
RecoveryHPLC-UV22.7 g/ton 111.02.16 g/ton 7.20 g/ton [5]
RecoveryHPLC-UV181 g/ton 94.92.16 g/ton 7.20 g/ton [5]
RecoveryHPLC-UV907 g/ton 96.22.16 g/ton 7.20 g/ton [5]
RecoveryHPLC-UV1000 g/ton 98.62.16 g/ton 7.20 g/ton [5]
RecoveryHPLC-UV5-1000 mg/kg84.7 (mean)--[4]

Visualizations

ExperimentalWorkflow cluster_SPE Solid-Phase Extraction (SPE) A Sample Weighing & Homogenization (5g of ground feed) B Extraction (20mL 70:30 MeOH:H2O with 0.2% Formic Acid) A->B Add extraction solvent C Centrifugation (4000 rpm, 10 min) B->C Vortex & Shake D Supernatant Collection C->D E Fat Removal (Optional) (Liquid-Liquid Extraction with n-Hexane) D->E If fatty matrix F SPE Cleanup D->F If not fatty matrix E->F G Elution (2mL 1:1 ACN:H2O) H Filtration & HPLC Analysis G->H Filter with 0.45µm syringe filter F1 Conditioning (Methanol then Water) F2 Sample Loading F1->F2 F3 Washing (Water) F2->F3 F4 Drying F3->F4 F4->G

Caption: Experimental workflow for this compound extraction and cleanup from animal feed.

TroubleshootingFlowchart start HPLC Analysis Issue D1 What is the primary issue? start->D1 O1 Low Recovery D1->O1 Low Recovery O2 Peak Tailing D1->O2 Peak Tailing O3 Co-eluting Peaks D1->O3 Co-elution S1_1 Optimize Extraction: - Ensure fine grind - Check solvent composition O1->S1_1 S1_2 Improve SPE Cleanup: - Proper conditioning - Check for overload - Optimize elution O1->S1_2 S2_1 Adjust Mobile Phase: - Add acidic modifier - Check pH O2->S2_1 S2_2 Check Column Health: - Flush with strong solvent - Use guard column O2->S2_2 S3_1 Enhance Sample Cleanup: - Two-step cleanup (LLE then SPE) - Use polymeric SPE O3->S3_1 S3_2 Modify HPLC Method: - Adjust gradient - Try different column O3->S3_2

Caption: Troubleshooting decision tree for common HPLC issues in this compound analysis.

References

Technical Support Center: Tylosin Phosphate Extraction from Liver Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving Tylosin Phosphate extraction efficiency from liver tissue. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experimental workflows. Here you will find detailed protocols, troubleshooting advice, and frequently asked questions to help you optimize your extraction procedures and achieve reliable, high-quality results.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from liver tissue?

A1: The most prevalent and effective methods include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the more modern QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. LLE is a traditional method involving partitioning of the analyte between two immiscible liquid phases.[1][2][3] SPE provides a more efficient cleanup by using a solid sorbent to isolate Tylosin from the complex liver matrix.[4][5] The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps, making it a rapid and efficient option.[6][7][8]

Q2: Why is the pH of the extraction buffer important?

A2: The pH of the extraction buffer is critical because Tylosin is an ionizable compound.[5] Adjusting the pH to a basic condition (e.g., pH 8.5-9.0) is often necessary to ensure that Tylosin is in a neutral form, which enhances its solubility in organic extraction solvents like ethyl acetate or chloroform, thereby maximizing recovery.[1][2][3]

Q3: What are "matrix effects" and how can they affect my results?

A3: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (in this case, liver tissue). These effects can lead to either suppression or enhancement of the analyte signal in mass spectrometry, resulting in inaccurate quantification. A proper cleanup procedure, such as SPE or the dispersive SPE (dSPE) step in the QuEChERS method, is crucial to remove interfering substances and minimize matrix effects.[8]

Q4: What are typical recovery rates for this compound extraction from the liver?

A4: Recovery rates can vary depending on the method used. For LLE, recoveries can be in the range of 68-85%.[1][5] SPE methods can also achieve recoveries in a similar range.[5] Modified QuEChERS methods have shown good recoveries, often between 81% and 88%.[8]

Q5: What are the typical Limits of Detection (LOD) and Quantification (LOQ) for Tylosin in liver tissue?

A5: The LOD and LOQ are dependent on the sensitivity of the analytical instrument, typically HPLC-MS/MS. For HPLC with UV detection, the LOQ can be around 50 µg/kg.[2][3] More sensitive methods like LC-MS/MS can achieve much lower LOQs, in the range of 1-5 ng/g (or µg/kg).[4][8]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from liver tissue.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of Tylosin Incorrect pH of extraction buffer: Tylosin extraction is pH-dependent.Ensure the pH of your extraction buffer is optimized. For LLE and SPE, a basic pH (8.5-9.0) is often recommended to neutralize the Tylosin molecule for better extraction into organic solvents.[1][2][3]
Incomplete cell lysis and homogenization: The analyte is not fully released from the tissue.Ensure thorough homogenization of the liver tissue. Using a high-speed homogenizer is recommended.
Suboptimal solvent selection: The chosen solvent may not be efficient for Tylosin extraction.For LLE, ethyl acetate and chloroform are commonly used.[1][2] For SPE and QuEChERS, acetonitrile is a common choice.[4][8] Consider testing different solvents to find the most effective one for your specific protocol.
Loss of analyte during solvent evaporation: The sample may be overheated or evaporated for too long.Evaporate the organic solvent under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).[1] Avoid complete dryness if possible, or reconstitute the residue immediately after drying.
High Matrix Effects Insufficient cleanup: Co-eluting endogenous substances from the liver matrix are interfering with the analysis.Implement a more rigorous cleanup step. For SPE, ensure the correct sorbent and washing/elution solvents are used. For QuEChERS, use a dSPE cleanup with appropriate sorbents like C18 and PSA (Primary Secondary Amine) to remove fats and other interferences.[8]
Inadequate chromatographic separation: The analyte peak is not well-resolved from matrix components.Optimize your HPLC/UPLC conditions, including the mobile phase composition, gradient, and column chemistry, to improve the separation of Tylosin from interfering peaks.
Poor Reproducibility Inconsistent sample preparation: Variations in homogenization, extraction times, or volumes.Standardize every step of your protocol. Use calibrated pipettes and ensure consistent timing for vortexing, shaking, and centrifugation.
Non-homogenous liver samples: The distribution of Tylosin in the liver may not be uniform.Ensure the entire liver sample is thoroughly homogenized before taking a subsample for extraction.
Peak Tailing or Splitting in Chromatogram Column overload: Injecting too much sample or too high a concentration of the analyte.Dilute the final extract before injection or inject a smaller volume.
Poorly chosen mobile phase: The mobile phase is not optimal for the analyte and column.Adjust the mobile phase composition, including the pH and organic solvent ratio. The use of an ion-pairing agent in the mobile phase can sometimes improve peak shape for ionizable compounds like Tylosin.[5]
Column degradation: The analytical column has lost its efficiency.Replace the column with a new one of the same type. Use a guard column to protect the analytical column from contaminants.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound extraction from liver tissue.

Table 1: Comparison of Extraction Method Performance

Method Recovery Rate (%) Limit of Quantification (LOQ) Reference
Liquid-Liquid Extraction (LLE)68.64% (Calves), 54.81% (Piglets)9.28-31.04 ng/g (Calves), 10.16-59.76 ng/g (Piglets)[1]
HPLC with UV detectionNot Specified50 µg/kg[2][3]
LC-ESI-MS/MS with SPENot Specified5.0 ng/g[4]
Modified QuEChERS with LC-ESI-MS/MS81-85%1 µg/kg[8]

Table 2: HPLC and LC-MS/MS Method Parameters

Parameter HPLC Method 1 HPLC Method 2 LC-MS/MS Method
Column Octadecyl-silica (150 mm x 5 µm)Not SpecifiedNucleosil (5 µm)
Mobile Phase 0.05 M monobasic sodium phosphate (pH 2.5) and acetonitrile (65:35 v/v)Not Specified0.01 M ammonium acetate (pH 3.5) in water and acetonitrile
Flow Rate 1 mL/minNot SpecifiedNot Specified
Detection UV at 280 nmUV at 280 nmElectrospray Ionization (ESI) MS/MS
Reference [9][10][11][12][2][3][4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is based on the methodology described for the extraction of Tylosin from calf and piglet liver.[1]

  • Sample Preparation: Thaw frozen liver samples to room temperature. Mince 2.5 g of the tissue and place it into a test tube.

  • Extraction:

    • Add 1 mL of 0.2 M KH2PO4 buffer (pH = 9.00) and 5 mL of ethyl acetate to the tube.

    • Homogenize the mixture for 1 minute.

    • Shake the sample for 20 minutes.

    • Centrifuge at 5000 x g for 20 minutes.

  • Solvent Evaporation and Reconstitution:

    • Collect the ethyl acetate supernatant.

    • Evaporate the solvent to dryness under a stream of nitrogen in a water bath at 50°C.

    • Dissolve the dried extract in 200 µL of a mixture of acetonitrile and water (50:50, v/v).

  • Analysis: Inject 50 µL of the reconstituted sample into the HPLC system.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is adapted from a method for determining Tylosin A residues in swine tissues.[4]

  • Sample Preparation: Homogenize the liver tissue.

  • Initial Extraction:

    • Perform a liquid extraction of the homogenized tissue with methanol.

  • SPE Cleanup:

    • Use a strong cation-exchange (SCX) SPE column.

    • Condition the SPE column according to the manufacturer's instructions.

    • Load the methanol extract onto the column.

    • Wash the column to remove interferences.

    • Elute the Tylosin from the column.

  • Final Preparation:

    • Dry the eluate.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of 0.01 M ammonium acetate pH 3.5 in water and acetonitrile).

  • Analysis: Analyze the sample by LC-ESI-MS/MS.

Protocol 3: Modified QuEChERS Method

This protocol is based on a modified QuEChERS method for analyzing Tylosin in shrimp, which can be adapted for liver tissue.[8][13]

  • Sample Preparation: Weigh 3 g of homogenized liver tissue into a 15 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile containing 0.1% formic acid.

    • Vortex for 1 minute.

    • Centrifuge at 4500 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer 1.5 mL of the supernatant to a 2 mL microcentrifuge tube.

    • Add 50 mg of PSA and 10 mg of C18 sorbents.

    • Shake vigorously for 1 minute.

    • Centrifuge at 4500 rpm for 5 minutes.

  • Analysis: The supernatant is ready for LC-ESI-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis start Start: Liver Tissue Sample homogenize Homogenize Tissue start->homogenize add_solvent Add Extraction Solvent (e.g., Acetonitrile) homogenize->add_solvent vortex Vortex/Shake add_solvent->vortex centrifuge1 Centrifuge vortex->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant dspe dSPE Cleanup (PSA + C18) transfer_supernatant->dspe centrifuge2 Centrifuge dspe->centrifuge2 collect_supernatant Collect Supernatant centrifuge2->collect_supernatant analysis LC-MS/MS Analysis collect_supernatant->analysis end End: Quantitative Results analysis->end

Caption: Experimental workflow for this compound extraction using a modified QuEChERS method.

troubleshooting_workflow cluster_extraction_issues Extraction Step Issues cluster_cleanup_issues Cleanup & Final Steps cluster_solutions Solutions start Low Tylosin Recovery ph_check Is pH of extraction buffer optimal (8.5-9.0)? start->ph_check homogenization_check Is tissue fully homogenized? ph_check->homogenization_check Yes adjust_ph Adjust pH of buffer ph_check->adjust_ph No solvent_check Is extraction solvent appropriate? homogenization_check->solvent_check Yes re_homogenize Improve homogenization homogenization_check->re_homogenize No evaporation_check Was solvent evaporation gentle (N2 stream, <50°C)? solvent_check->evaporation_check Yes change_solvent Test alternative solvents solvent_check->change_solvent No cleanup_check Is cleanup step (SPE/dSPE) sufficient? evaporation_check->cleanup_check Yes optimize_evaporation Optimize evaporation conditions evaporation_check->optimize_evaporation No improve_cleanup Enhance cleanup protocol cleanup_check->improve_cleanup No review_protocol Review entire protocol for errors cleanup_check->review_protocol Yes

Caption: Troubleshooting decision tree for low this compound recovery.

References

Technical Support Center: Optimizing Tylosin Phosphate Separation by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the separation of Tylosin Phosphate using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase composition for this compound analysis?

A common and effective starting point for the reversed-phase HPLC separation of Tylosin is a mobile phase consisting of a mixture of an acidic aqueous buffer and an organic solvent, typically acetonitrile or methanol. A gradient elution is often employed to achieve good separation of Tylosin and its related impurities. For example, a mobile phase of 0.05M formic acid in water (Eluent A) and 0.05M formic acid in acetonitrile (Eluent B) can be used in a gradient program.[1] Isocratic methods, such as a mixture of acetonitrile and 0.1M phosphoric acid (H₃PO₄) with the pH adjusted to 2.5, have also been successfully used.[2]

Q2: I am not getting good peak shape; my peaks are tailing. What should I do?

Peak tailing is a common issue in HPLC and can be caused by several factors.[3][4] For basic compounds like Tylosin, tailing can occur due to strong interactions with acidic silanol groups on the column packing material.[4] Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: Ensure the pH of your mobile phase is appropriately controlled. Using an acidic mobile phase (e.g., pH 2.5-5.0) can help to protonate residual silanol groups on the stationary phase, minimizing unwanted secondary interactions with the basic Tylosin molecule. Buffers like phosphate, formate, or acetate are effective for this purpose.[5][6][7][8]

  • Check for Column Overload: Injecting too much sample can lead to peak tailing.[4][9][10] Try reducing the concentration of your sample or the injection volume.

  • Inspect for Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can cause peak distortion.[9][10][11] Try flushing the column or replacing the guard column.

  • Use a Different Column: If the problem persists, consider using a column with high-purity silica and effective end-capping to reduce the number of available silanol groups.

Q3: My Tylosin peak is broad, leading to poor resolution. How can I improve it?

Peak broadening can significantly impact the quality of your separation.[4] Here are some potential solutions:

  • Optimize Flow Rate: Higher flow rates can decrease analysis time but may also reduce efficiency and broaden peaks. Conversely, a very low flow rate can also lead to broadening due to diffusion. Experiment with flow rates in the range of 0.8-1.5 mL/min to find the optimal balance.[2][12][13]

  • Adjust Mobile Phase Composition: The viscosity of the mobile phase can affect peak width. Ensure your mobile phase components are fully miscible and properly degassed. Sometimes, switching from methanol to acetonitrile (which has a lower viscosity) can improve peak sharpness.

  • Check for Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening.[4] Keep connections as short as possible.

Q4: I am observing split or shoulder peaks for Tylosin. What is the likely cause?

Split or shoulder peaks can arise from several issues:[4][10][11]

  • Partially Blocked Column Frit: Debris from the sample or system can clog the inlet frit of the column, causing an uneven flow path.[9][10] Try back-flushing the column.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[10] Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Bed Collapse: A void or channel in the column packing can lead to the sample traveling through different paths, resulting in a split peak.[9][11] This often requires column replacement.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Resolution
Symptom Possible Cause Suggested Solution
Peaks are broad and overlapping.Sub-optimal mobile phase strength or flow rate.Adjust the organic solvent concentration. If using a gradient, optimize the gradient slope. Experiment with different flow rates.[13]
Inefficient column.Ensure the column is not aged or contaminated. Consider a column with a smaller particle size or a longer length for higher efficiency.
High temperature causing degradation.Decrease the column temperature. Tylosin stability can be temperature-dependent.
Issue 2: Unstable Retention Times
Symptom Possible Cause Suggested Solution
Retention times are drifting or shifting between injections.Inadequate column equilibration.Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using a gradient.
Mobile phase composition is changing.Prepare fresh mobile phase daily. Ensure proper mixing and degassing to prevent solvent evaporation or compositional changes.
Pump issues (inconsistent flow).Check the pump for leaks and perform routine maintenance. Ensure check valves are clean and functioning correctly.
Issue 3: Low Signal Intensity or Sensitivity
Symptom Possible Cause Suggested Solution
Tylosin peak is very small or not detected.Incorrect detection wavelength.The optimal UV detection wavelength for Tylosin is typically between 280-292 nm.[5][12][14] Verify your detector settings.
Sample concentration is too low.Increase the concentration of the sample being injected.
Mobile phase interferes with detection.Ensure the mobile phase components do not have high absorbance at the detection wavelength.

Data Presentation: Example Mobile Phase Compositions

The following table summarizes various mobile phase compositions that have been successfully used for the HPLC analysis of Tylosin.

Mobile Phase Components Column Type Flow Rate (mL/min) Detection Reference
A: 0.05M Formic Acid in WaterB: 0.05M Formic Acid in Acetonitrile (Gradient)Zorbax Eclipse XDB-C180.4ESI-MS[1]
Acetonitrile and 0.1M H₃PO₄ (60:40, v/v), pH 2.5InertSustain C180.8PDA (290 nm)[2][15]
Acetonitrile and Water (90:10, v/v)Phenomenex C181.5UV (292 nm)[12]
100% MethanolAgilent C181.8UV (280 nm)[14][16]
0.1M Ammonium Formate (pH 5.0) / Acetonitrile (70/30, v/v)Symmetry C180.8UV (287 nm)[5]
0.05 M Sodium Phosphate (pH 2.5) and Acetonitrile (65:35 v/v)Octadecyl-silica1.0UV (280 nm)[6][7][8]

Experimental Protocols

Protocol 1: Gradient RP-HPLC Method

This protocol is based on a method using a formic acid buffer and is suitable for separating Tylosin from potential impurities.

  • Mobile Phase Preparation:

    • Eluent A: Add 1.9 mL of formic acid to 1 L of HPLC-grade water to make a 0.05M solution. Filter through a 0.45 µm membrane and degas.

    • Eluent B: Add 1.9 mL of formic acid to 1 L of HPLC-grade acetonitrile. Filter and degas.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Flow Rate: 0.4 mL/min.[1]

    • Column Temperature: 35°C.[1]

    • Injection Volume: 5 µL.[1]

    • Detection: UV at 290 nm or Mass Spectrometry.

    • Gradient Program:

      • 0-2 min: 90% A, 10% B

      • 2-10 min: Linear gradient to 10% A, 90% B

      • 10-12 min: Hold at 10% A, 90% B

      • 12-15 min: Return to 90% A, 10% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh and dissolve this compound standard or sample in the initial mobile phase (90:10 Water:Acetonitrile with 0.05M formic acid) to a known concentration (e.g., 100 µg/mL).

Protocol 2: Isocratic RP-HPLC Method

This protocol provides a simpler isocratic method for routine analysis.

  • Mobile Phase Preparation:

    • Prepare a 0.1M solution of phosphoric acid in HPLC-grade water.

    • Mix acetonitrile and the 0.1M phosphoric acid solution in a 60:40 (v/v) ratio.

    • Adjust the final pH to 2.5 using phosphoric acid if necessary.[2]

    • Filter the mobile phase through a 0.45 µm membrane and degas.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Flow Rate: 0.8 mL/min.[2]

    • Column Temperature: 30°C.[2]

    • Injection Volume: 100 µL.[2]

    • Detection: UV at 290 nm.[15]

  • Sample Preparation:

    • Accurately weigh and dissolve this compound standard or sample in the mobile phase to a known concentration.

Visualizations

TroubleshootingWorkflow HPLC Troubleshooting Workflow for Tylosin Analysis Start Start: Chromatographic Issue Observed CheckPeakShape Evaluate Peak Shape Start->CheckPeakShape CheckRetention Evaluate Retention Time Stability Start->CheckRetention CheckResolution Evaluate Peak Resolution Start->CheckResolution Tailing Tailing Peak? CheckPeakShape->Tailing Fronting Fronting Peak? CheckPeakShape->Fronting Splitting Splitting Peak? CheckPeakShape->Splitting DriftingRT Drifting RT? CheckRetention->DriftingRT PoorRes Poor Resolution? CheckResolution->PoorRes AdjustpH Adjust Mobile Phase pH (e.g., 2.5-5.0) Tailing->AdjustpH ReduceConc Reduce Sample Concentration/ Injection Volume Tailing->ReduceConc Fronting->ReduceConc CheckSolvent Check Sample Solvent Compatibility Fronting->CheckSolvent Splitting->CheckSolvent CheckColumn Check Column (Frit Blockage/Void) Splitting->CheckColumn EndShape Peak Shape Optimized AdjustpH->EndShape ReduceConc->EndShape ReduceConc->EndShape CheckSolvent->EndShape CheckSolvent->EndShape CheckColumn->EndShape Equilibrate Increase Column Equilibration Time DriftingRT->Equilibrate FreshMP Prepare Fresh Mobile Phase DriftingRT->FreshMP CheckPump Check Pump for Leaks/ Flow Consistency DriftingRT->CheckPump EndRT Retention Time Stable Equilibrate->EndRT FreshMP->EndRT CheckPump->EndRT OptimizeGradient Optimize Gradient Slope PoorRes->OptimizeGradient OptimizeFlow Optimize Flow Rate PoorRes->OptimizeFlow EndRes Resolution Acceptable OptimizeGradient->EndRes OptimizeFlow->EndRes

Caption: A logical workflow for troubleshooting common HPLC issues.

MobilePhaseOptimization Mobile Phase Optimization Strategy Start Goal: Optimize Tylosin Separation SelectColumn Select C18 Column Start->SelectColumn OrganicSolvent Choose Organic Solvent (Acetonitrile vs. Methanol) SelectColumn->OrganicSolvent AqueousBuffer Select Aqueous Buffer (Phosphate, Formate, Acetate) OrganicSolvent->AqueousBuffer AdjustpH Adjust pH (2.5 - 5.0) for Good Peak Shape AqueousBuffer->AdjustpH Isocratic Test Isocratic Elution (e.g., 60:40 ACN:Buffer) AdjustpH->Isocratic Gradient Develop Gradient Elution AdjustpH->Gradient FineTune Fine-Tune Parameters (Flow Rate, Temperature) Isocratic->FineTune Gradient->FineTune Validation Validate Method FineTune->Validation

Caption: A systematic approach to mobile phase development.

References

Troubleshooting poor sensitivity in Tylosin Phosphate ELISA kits

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Tylosin Phosphate ELISA kits.

Troubleshooting Guide: Poor Sensitivity & Weak Signal

Low optical density (OD) readings or a weak signal can compromise the accuracy of your results. This guide addresses common causes and provides systematic solutions to enhance assay sensitivity.

Problem: Weak or No Signal Across the Entire Plate

This issue often points to a systemic problem with the assay setup or reagents.

Possible Causes and Solutions

CauseRecommended Solution
Incorrect Reagent Preparation or Addition Double-check the kit protocol to ensure all reagents were prepared correctly and added in the proper order and volume. Verify dilutions for wash buffers and conjugate solutions.[1][2]
Expired or Improperly Stored Reagents Confirm that all kit components are within their expiration date and have been stored at the recommended temperature (typically 2-8°C).[3] Avoid repeated freeze-thaw cycles.
Reagents Not at Room Temperature Ensure all reagents, including the microplate, are brought to room temperature (20-25°C) before use, unless the protocol specifies otherwise.[1][3]
Suboptimal Incubation Times or Temperatures Strictly adhere to the incubation times and temperatures specified in the kit manual.[1][4] Deviations can significantly impact binding kinetics.
Inactive Enzyme Conjugate or Substrate Prepare the substrate solution immediately before use and protect it from light. If you suspect the conjugate is inactive, consider using a positive control to verify its function.
Contaminated Reagents or Buffers Use fresh, sterile pipette tips for each reagent and sample to prevent cross-contamination.[5] Ensure buffers are not contaminated with interfering substances like sodium azide, which can inhibit HRP activity.
Vigorous Plate Washing Overly aggressive washing can strip the coated antibody or antigen from the wells. If washing manually, be gentle. If using an automated washer, ensure the pressure settings are appropriate.
Problem: Low OD Readings in Samples, but Standard Curve is Acceptable

This scenario suggests an issue specific to the samples being tested.

Possible Causes and Solutions

CauseRecommended Solution
Low Analyte Concentration The this compound concentration in your samples may be below the detection limit of the assay. Consider concentrating the sample or using a more sensitive kit if available.[5]
Sample Matrix Interference Components in the sample matrix (e.g., proteins, fats in milk) can interfere with the antibody-antigen binding.[4] Ensure you are using the correct sample preparation and dilution protocol for your specific matrix (e.g., milk, tissue, honey).[1][2]
Improper Sample Preparation Review the sample preparation protocol to ensure all steps, such as extraction, centrifugation, and dilution, were performed correctly.[1][2] Incomplete extraction can lead to lower than expected analyte concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound ELISA kit?

A1: The this compound ELISA is a competitive immunoassay. In the assay, free Tylosin from a sample or standard competes with a Tylosin-enzyme conjugate for a limited number of specific antibody binding sites that are pre-coated on the microplate wells. After incubation, unbound components are washed away. A substrate is then added, which reacts with the bound enzyme conjugate to produce a color. The intensity of the color is inversely proportional to the concentration of this compound in the sample; a stronger color indicates a lower concentration of Tylosin.[1][2][6]

Q2: What are the typical standard concentrations in a this compound ELISA kit?

A2: While exact concentrations can vary between manufacturers, a typical range for standards is as follows:

StandardConcentration (ng/mL or ppb)
Standard 00
Standard 10.625 - 0.75
Standard 21.25 - 3.5
Standard 32.5 - 20
Standard 45.0
Standard 510.0
Standard 620.0
(Data compiled from various kit protocols)[1][2][7]

Q3: How should I prepare my samples before running the assay?

A3: Sample preparation is critical and varies by matrix. Always follow the specific protocol provided with your kit. General guidelines are provided in the "Experimental Protocols" section below.

Q4: My standard curve is poor. What could be the cause?

A4: A poor standard curve can result from several factors:

  • Pipetting Errors: Inaccurate pipetting of standards can lead to a non-linear or inaccurate curve. Use calibrated pipettes and fresh tips for each standard.[5]

  • Improper Standard Reconstitution/Dilution: Ensure lyophilized standards are fully dissolved and that serial dilutions are prepared accurately.[5][8]

  • Degraded Standards: Use freshly prepared standards. Do not store and reuse diluted standards for extended periods.[5]

  • Incorrect Curve Fitting: Use the appropriate curve-fitting model as recommended by the kit manufacturer (e.g., four-parameter logistic fit).

Q5: Can I use reagents from different ELISA kits?

A5: No, it is strongly recommended not to mix reagents from different kits or lots, even if they are for the same target.[1] Reagents are often optimized as a matched set, and mixing them can lead to unpredictable and unreliable results.

Experimental Protocols

General Competitive ELISA Workflow
  • Reagent & Sample Preparation: Prepare standards and samples according to the kit protocol. Bring all reagents to room temperature.

  • Standard & Sample Addition: Add the specified volume of standards and prepared samples to the appropriate wells of the antibody-coated microplate.[1]

  • Conjugate Addition: Add the Tylosin-enzyme conjugate to the wells.

  • Incubation: Incubate the plate for the specified time and temperature (e.g., 1 hour at room temperature).[1]

  • Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.[1]

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark for the recommended time (e.g., 15 minutes).[1]

  • Stop Reaction: Add the stop solution to each well to terminate the color development.

  • Read Plate: Measure the absorbance (OD) at the specified wavelength (typically 450 nm) using a microplate reader.[1]

Sample Preparation Methodologies
  • Milk Samples:

    • Centrifuge cold milk samples (e.g., 2000 x g for 5 minutes at 4°C) to separate the fat layer.[1]

    • Remove the upper fat layer.

    • Dilute the defatted milk with the provided sample dilution buffer (e.g., 1:4 dilution).[1]

    • Use the diluted sample in the assay.

  • Tissue Samples (e.g., muscle, liver):

    • Homogenize the tissue sample.

    • Weigh a specific amount of the homogenized sample (e.g., 1-2 g).[2]

    • Add an extraction solution (often a mix of solvents like ethyl acetate or acetonitrile and buffers).[2]

    • Vortex or shake vigorously for a specified time (e.g., 3-5 minutes).[2]

    • Centrifuge the sample (e.g., >3000 x g for 5-10 minutes).[2]

    • Collect the supernatant (organic phase).

    • Evaporate the solvent to dryness, often using a nitrogen evaporator at 50-60°C.

    • Reconstitute the dried residue in a redissolving solution.[2]

    • The reconstituted sample is now ready for the assay.

Visual Guides

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_read Data Acquisition prep_reagents Prepare Reagents & Standards add_samples Add Standards/ Samples to Plate prep_reagents->add_samples prep_samples Prepare Samples (Extraction/Dilution) prep_samples->add_samples add_conjugate Add Enzyme Conjugate add_samples->add_conjugate incubate1 Incubate add_conjugate->incubate1 wash Wash Plate incubate1->wash add_substrate Add Substrate wash->add_substrate incubate2 Incubate (Dark) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Plate (450nm) add_stop->read_plate Troubleshooting_Sensitivity start Poor Sensitivity/ Weak Signal q_all_wells Is the signal weak in ALL wells (standards & samples)? start->q_all_wells check_reagents Systemic Issue Likely - Check reagent prep & storage - Verify incubation times/temps - Confirm correct workflow q_all_wells->check_reagents Yes check_samples Sample-Specific Issue Likely - Review sample prep protocol - Check for matrix effects - Test different sample dilutions q_all_wells->check_samples No (Standards OK)

References

Technical Support Center: Analysis of Tylosin Phosphate by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce ion suppression in the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of Tylosin Phosphate.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in the LC-MS/MS analysis of this compound?

A1: Ion suppression is a phenomenon that reduces the ionization efficiency of a target analyte, in this case, this compound, in the ion source of a mass spectrometer.[1][2] This reduction in ionization leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[2][3] It occurs when co-eluting matrix components from the sample compete with the analyte for ionization.[1][3] Even with the high selectivity of MS/MS, ion suppression can still be a significant issue.[2][4]

Q2: What are the common causes of ion suppression when analyzing this compound?

A2: Ion suppression in the analysis of this compound, a macrolide antibiotic, often stems from the complex matrices in which it is typically found, such as animal feed, tissues, and biological fluids.[5][6][7] Common causes include:

  • Matrix Components: Endogenous substances like phospholipids, salts, proteins, and fats can co-elute with this compound and interfere with its ionization.[3][8][9]

  • High Analyte Concentration: At high concentrations, the detector response for an analyte can become non-linear, leading to suppression.[1]

  • Mobile Phase Additives: Non-volatile mobile phase additives can accumulate in the ion source and cause suppression.[10] Using volatile additives like formic acid or ammonium acetate is generally recommended for LC-MS applications.[11][12][13]

  • Sample Preparation Contaminants: Exogenous materials introduced during sample preparation, such as plasticizers from plastic tubes, can also lead to ion suppression.[2]

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating ion suppression during the LC-MS/MS analysis of this compound.

Issue 1: Low signal intensity or poor sensitivity for this compound.

This is a primary indicator of ion suppression. The following workflow can help diagnose and resolve the issue.

cluster_0 Troubleshooting Workflow: Low Signal Intensity start Low Signal Intensity Observed infusion Perform Post-Column Infusion Experiment start->infusion suppression_detected Ion Suppression Detected? infusion->suppression_detected optimize_sample_prep Optimize Sample Preparation suppression_detected->optimize_sample_prep Yes no_suppression Investigate Other Causes (e.g., instrument performance) suppression_detected->no_suppression No optimize_chromatography Optimize Chromatography optimize_sample_prep->optimize_chromatography check_ms Check MS Parameters optimize_chromatography->check_ms end Problem Resolved check_ms->end

Caption: Troubleshooting workflow for low signal intensity.

Step 1: Assess Ion Suppression with a Post-Column Infusion Experiment.

A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram.[4][14]

  • Protocol:

    • Infuse a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column and before the MS source.

    • Inject a blank matrix extract (a sample without this compound).

    • Monitor the this compound signal. A drop in the baseline signal indicates the retention time at which co-eluting matrix components are causing ion suppression.[4]

Step 2: Optimize Sample Preparation to Remove Interferences.

Effective sample preparation is crucial for minimizing matrix effects.[3][15] For this compound, which is often in complex matrices, consider the following techniques:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and isolating macrolide antibiotics like Tylosin.[5][12][13] Oasis HLB and MCX cartridges have been shown to be effective for the extraction of antibiotics from feed and biological samples.[9]

  • Liquid-Liquid Extraction (LLE): LLE can be used to separate this compound from interfering substances based on its solubility.[16]

  • Protein Precipitation: For biological samples, protein precipitation with acetonitrile or methanol is a common first step to remove proteins that can cause ion suppression.[17]

Sample Preparation TechniqueMatrixKey Advantages
Solid-Phase Extraction (SPE) Animal Feed, Tissues, WastewaterHigh selectivity, effective removal of interferences.[5][12][13]
Liquid-Liquid Extraction (LLE) Eggs, TissuesSimple, cost-effective.[16]
Protein Precipitation Plasma, SerumQuick and easy for removing proteins.[17]

Step 3: Optimize Chromatographic Conditions to Separate this compound from Interferences.

Chromatographic separation can be adjusted to move the this compound peak away from regions of ion suppression.[3][4]

  • Modify Mobile Phase: Changing the organic solvent (e.g., from acetonitrile to methanol) or adjusting the mobile phase additives can alter selectivity.[2][12] For Tylosin analysis, mobile phases containing formic acid or ammonium formate are commonly used to improve peak shape and ionization efficiency.[5][13]

  • Adjust Gradient: Modifying the gradient elution program can improve the resolution between this compound and co-eluting matrix components.[8]

  • Change Column Chemistry: Using a different stationary phase (e.g., C18, core-shell) can provide different selectivity.[11]

Step 4: Consider Alternative Ionization Techniques.

If significant ion suppression persists with Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) may be a viable alternative as it is generally less susceptible to ion suppression.[1][15]

Issue 2: Poor reproducibility of this compound quantification.

Inconsistent results between samples can be a symptom of variable ion suppression.

cluster_1 Troubleshooting Workflow: Poor Reproducibility start Poor Reproducibility Observed matrix_effect Evaluate Matrix Effect start->matrix_effect use_is Use an Internal Standard (IS) matrix_effect->use_is matrix_matched Implement Matrix-Matched Calibration use_is->matrix_matched standard_addition Consider Standard Addition matrix_matched->standard_addition end Improved Reproducibility standard_addition->end

Caption: Troubleshooting workflow for poor reproducibility.

Step 1: Use an Appropriate Internal Standard.

An internal standard (IS) that co-elutes and experiences similar ion suppression as this compound can compensate for variations in signal intensity.[2][3] A stable isotope-labeled (SIL) version of this compound is the ideal internal standard. If a SIL-IS is not available, a structurally similar compound can be used, but its elution time and ionization behavior should be closely matched to this compound.

Step 2: Implement Matrix-Matched Calibration.

Preparing calibration standards in a blank matrix that is identical to the sample matrix can help to compensate for consistent ion suppression effects.[1][3]

  • Protocol:

    • Obtain a blank matrix (e.g., feed, tissue) that is free of this compound.

    • Spike the blank matrix with known concentrations of this compound to create your calibration standards.

    • Process these matrix-matched standards using the same extraction procedure as your unknown samples.

Step 3: Employ the Standard Addition Method.

For samples with highly variable matrices where a representative blank matrix is unavailable, the standard addition method can be used.[9]

  • Protocol:

    • Divide each sample into several aliquots.

    • Spike each aliquot with a different, known amount of this compound standard (leaving one aliquot unspiked).

    • Analyze all aliquots and create a calibration curve for each sample by plotting the measured signal against the added concentration.

    • The endogenous concentration of this compound in the sample is determined by extrapolating the calibration curve to the x-intercept.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Tylosin from Animal Feed

This protocol is adapted from methodologies described for the extraction of macrolide antibiotics from complex feed matrices.[5][6]

  • Sample Homogenization: Weigh 5 g of the homogenized feed sample into a 50 mL polypropylene centrifuge tube.

  • Extraction: Add 20 mL of an acidified methanol:water mixture (e.g., 80:20 v/v with 0.1% formic acid). Vortex for 1 minute and shake for 30 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Dilution: Transfer the supernatant to a new tube and dilute with water to reduce the methanol concentration to less than 10%.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 3 mL of water to remove polar interferences.

  • Elution: Elute the this compound with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

These are typical starting parameters that may require optimization for your specific instrument and application.[5][11][12]

ParameterRecommended Setting
LC Column C18 column (e.g., 150 x 4.6 mm, 5 µm or core-shell equivalent)[5][11]
Mobile Phase A 0.1% Formic acid in water or 5 mM Ammonium Formate in water[5][13]
Mobile Phase B 0.1% Formic acid in acetonitrile or methanol[5][12]
Gradient Start with a low percentage of B, ramp up to a high percentage to elute Tylosin, then re-equilibrate.
Flow Rate 0.4 - 0.8 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Precursor Ion (m/z) 916.5
Product Ions (m/z) Monitor at least two product ions for confirmation (e.g., 174, 158)[13]
Drying Gas Temp. 300-350 °C
Drying Gas Flow 10-12 L/min
Nebulizer Pressure 35-50 psi

By systematically addressing the potential causes of ion suppression through optimized sample preparation, chromatography, and data acquisition strategies, researchers can significantly improve the quality and reliability of their LC-MS/MS data for this compound analysis.

References

Addressing solubility issues of Tylosin Phosphate in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tylosin Phosphate. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the handling and preparation of this compound solutions, with a specific focus on resolving solubility issues.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Q1: I've prepared a this compound stock solution in an aqueous buffer, but it has become cloudy or has formed a precipitate. What should I do?

A1: Cloudiness or precipitation in an aqueous this compound solution is often related to pH, temperature, or concentration issues. Here are steps to troubleshoot this problem:

  • Verify the pH of the Solution: The stability of this compound is highly pH-dependent. Solutions are most stable within a pH range of 4 to 9.[1] The recommended pH for bulk solutions is between 5.5 and 6.5 to ensure stability.[2][3] Outside of this range, especially in acidic conditions (below pH 4), the compound can degrade, leading to the formation of less soluble components like desmycosin.[1][4]

    • Action: Carefully measure the pH of your solution. If it is outside the optimal range, adjust it using dilute acid or base.

  • Check Storage Conditions: Temperature fluctuations can affect solubility and stability. Storing the solution at temperatures above the recommendation can lead to degradation and precipitation.[5]

    • Action: Ensure your stock solution is stored at the recommended temperature, typically -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

  • Consider Gentle Warming and Agitation: If the issue is simple precipitation due to reaching the solubility limit at a lower temperature, gentle warming and agitation may help.

    • Action: Warm the solution to room temperature or slightly above (e.g., 37°C) while gently stirring or vortexing. Do not overheat, as this can accelerate degradation.[5]

  • Filter the Solution: If the precipitate does not redissolve, it may consist of insoluble degradants or impurities. In this case, you can salvage the soluble portion.

    • Action: Use a 0.22 µm sterile filter to remove the precipitate. Note that this will result in a lower, and likely unknown, final concentration of this compound. It is advisable to re-quantify the concentration if the solution is to be used in a critical application.

Q2: My this compound powder is not dissolving well in water. How can I improve its solubility?

A2: While this compound is considered miscible with water, achieving a clear, high-concentration solution can sometimes be challenging.[3]

  • Use a Co-Solvent Approach: For preparing stock solutions, it is common practice to first dissolve the powder in a small volume of a suitable organic solvent before adding the aqueous buffer.[6]

    • Action: Dissolve the this compound powder in a minimal amount of methanol or Dimethyl Sulfoxide (DMSO).[6][7] Once fully dissolved, slowly add your desired aqueous buffer to reach the final volume and concentration.

  • Adjust the pH of the Aqueous Solvent: The solubility of this compound is influenced by the pH of the aqueous medium.

    • Action: Prepare your aqueous buffer within the optimal pH range of 5.5 to 6.5 before adding the this compound.[3]

  • Apply Sonication: For certain solvents like DMSO, sonication can aid in the dissolution of this compound, especially at high concentrations.[8]

    • Action: After adding the powder to the solvent, place the container in a sonicator bath until the solution becomes clear.

Below is a workflow diagram to guide you through troubleshooting solubility issues.

G start Start: Solubility Issue (Cloudy solution or undissolved powder) check_ph Check pH of the solution start->check_ph ph_ok Is pH between 5.5 and 6.5? check_ph->ph_ok adjust_ph Adjust pH to 5.5 - 6.5 with dilute acid/base ph_ok->adjust_ph No check_solvent Was a co-solvent used for stock preparation? ph_ok->check_solvent Yes adjust_ph->check_ph use_cosolvent Dissolve in minimal DMSO or Methanol, then add aqueous buffer check_solvent->use_cosolvent No gentle_warm Gently warm solution (e.g., 37°C) with agitation check_solvent->gentle_warm Yes use_cosolvent->gentle_warm dissolved Does it dissolve? gentle_warm->dissolved solution_ok Solution is ready for use. Store at -20°C or -80°C. dissolved->solution_ok Yes filter Filter through 0.22 µm sterile filter dissolved->filter No reassess Re-assess concentration if necessary filter->reassess reassess->solution_ok

Caption: Troubleshooting workflow for this compound solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: The solubility of Tylosin and its salts varies depending on the solvent, temperature, and pH. This compound is generally described as miscible with water.[3] For the closely related Tylosin base, solubility is higher in many organic solvents.[9] The following table summarizes available quantitative data for Tylosin and its salts.

CompoundSolventSolubilityTemperature
Tylosin BaseWater~5 mg/mL25°C
Tylosin BaseEthanol~30 mg/mLAmbient
Tylosin BaseDMSO~25 mg/mLAmbient
Tylosin BaseMethanolFreely SolubleAmbient
Tylosin TartrateWater200 mg/mLAmbient
Tylosin TartrateDMSO300 mg/mL (fresh DMSO recommended)Ambient
Tylosin TartrateEthanol200-300 mg/mLAmbient
This compoundWaterMiscibleAmbient
This compoundMethanolSolubleAmbient

Data compiled from multiple sources.[3][4][7][8][9]

Q2: What is the optimal pH for the stability of this compound in aqueous solutions?

A2: this compound solutions are most stable in a pH range between 4 and 9.[1] For preparing bulk solutions, a more specific pH range of 5.5 to 6.5 is recommended to ensure stability and prevent degradation.[2][3] In acidic conditions below pH 4, Tylosin A can hydrolyze to form Tylosin B (desmycosin).[1][4]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For long-term storage, it is recommended to keep this compound stock solutions at -20°C or -80°C.[7] When stored at -20°C, the solution should be used within one month, while storage at -80°C can extend its stability for up to six months.[7] It is important to store solutions sealed and protected from moisture.[7]

Q4: What is the mechanism of action of this compound?

A4: this compound is a macrolide antibiotic that exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1] It binds to the 50S subunit of the bacterial ribosome, which blocks the translocation step of protein synthesis and prevents the elongation of the polypeptide chain.[1]

The diagram below illustrates the mechanism of action of this compound.

G cluster_bacterium Bacterial Cell ribosome 70S Ribosome subunit_50S 50S Subunit ribosome->subunit_50S subunit_30S 30S Subunit ribosome->subunit_30S inhibition Inhibition subunit_50S->inhibition protein Protein Synthesis inhibition->protein tylosin This compound tylosin->subunit_50S Binds to

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Aqueous Buffer

This protocol utilizes a co-solvent for initial dissolution to ensure clarity.

  • Weighing: Accurately weigh 50 mg of this compound powder.

  • Initial Dissolution: Add the powder to a sterile 15 mL conical tube. Add 500 µL of methanol and vortex until the powder is completely dissolved.[6]

  • Buffering: Prepare a phosphate buffer solution (e.g., Potassium Phosphate buffer) at pH 6.0.[10]

  • Dilution: Slowly add 4.5 mL of the pH 6.0 phosphate buffer to the tube containing the dissolved this compound in methanol.[6]

  • Finalization: Vortex the solution gently to ensure it is homogenous. The final concentration will be 10 mg/mL in a 10% methanol/buffer solution.

  • Sterilization and Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]

Protocol 2: Preparation of a 50 mg/mL this compound Stock Solution in DMSO

This protocol is suitable for applications where a high-concentration organic stock solution is required.

  • Weighing: Accurately weigh 50 mg of this compound powder.

  • Dissolution: Place the powder in a sterile glass vial. Add 1 mL of high-purity, fresh DMSO.[8]

  • Sonication: Cap the vial and place it in a sonicator water bath. Sonicate until the solution is completely clear. This may take several minutes.

  • Storage: Store the stock solution in small aliquots in light-protected vials at -20°C or -80°C.[7] Note that DMSO freezes at approximately 19°C, so the solution will be solid at -20°C.

Protocol 3: General Method for Determining the Solubility of this compound

This protocol provides a general framework for determining the solubility of this compound in a specific solvent.

  • Preparation: Add a known volume of the desired solvent (e.g., 1 mL) to a series of small, sealable glass vials.

  • Addition of Solute: Add increasing, pre-weighed amounts of this compound powder to each vial.

  • Equilibration: Seal the vials and place them on a rotating agitator at a constant temperature (e.g., 25°C) for 24 hours to ensure the solution reaches equilibrium.

  • Observation: After equilibration, visually inspect each vial. The highest concentration that results in a completely clear solution (no visible solid particles) is an approximation of the solubility limit.

  • Centrifugation: To confirm saturation, centrifuge the vials that still contain solid material at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.

  • Quantification: Carefully remove a known volume of the supernatant from the saturated solutions. Dilute the supernatant appropriately and measure the concentration of dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry (at ~282-290 nm) or HPLC.[4][7] This will give you the quantitative solubility value under the tested conditions.

References

Minimizing degradation of Tylosin Phosphate during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Tylosin Phosphate during sample preparation and analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow.

Issue 1: Low Recovery of this compound in Spiked Samples

Possible Cause Troubleshooting Step
Degradation due to pH Tylosin is most stable at a pH of approximately 3.5 and 9.0 and is unstable at a pH below 4.[1][2] Ensure the pH of your extraction buffer and final sample solution is within the stable range. Consider using a phosphate buffer to maintain pH.[3][4]
Light-Induced Degradation Tylosin solutions are sensitive to ultraviolet and direct sunlight, which can cause significant loss of activity.[3] Protect samples from light at all stages of preparation and analysis by using amber vials or covering glassware with aluminum foil.[3][5]
Thermal Degradation While thermally stable as a solid and in solution to some extent, elevated temperatures can increase the rate of degradation.[1][3] Avoid high temperatures during sample evaporation steps; if evaporation is necessary, perform it under reduced pressure at a temperature not exceeding 50°C.[6]
Improper Solvent Choice The choice of solvent can impact stability and extraction efficiency. Methanol, ethanol, and acetonitrile are commonly used.[3][6][7] Ensure the solvent is compatible with your analytical method and does not promote degradation. For LC-MS, acidified methanol:water mixtures are often employed.[7]
Adsorption to Labware Tylosin may adsorb to certain types of plastic or glass surfaces, leading to lower recovery.
Incomplete Extraction The extraction procedure may not be efficient for your sample matrix.

Issue 2: Appearance of Unexpected Peaks in Chromatograms

Possible Cause Troubleshooting Step
Degradation Products Tylosin A can degrade into several known products. In acidic conditions, it primarily converts to Tylosin B (desmycosin).[8] In neutral to alkaline conditions, Tylosin A aldol can form.[8] Other degradation products like relomycin (Tylosin D) and dihydrodesmycosin may also be present.[9]
Matrix Interference Components from the sample matrix (e.g., feed, manure) may co-elute with the analyte.[5]
Contamination Contamination from solvents, reagents, or the HPLC system itself can introduce extraneous peaks.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound samples and solutions?

A1: To ensure stability, store solid this compound in a dry, dark place.[3] Prepare solutions fresh whenever possible. If storage is necessary, keep solutions at 5°C, protected from light.[5] For longer-term storage of stock solutions, -40°C has been shown to be effective.[10]

Q2: What is the primary degradation pathway for Tylosin A during sample preparation?

A2: The degradation of Tylosin A is highly dependent on pH. In acidic environments (pH < 4), the primary degradation pathway is the hydrolysis of the mycarose sugar, leading to the formation of Tylosin B (desmycosin).[2][8] Under neutral and alkaline conditions, an aldol addition reaction can occur, forming Tylosin A aldol.[8]

Q3: How does light affect the stability of this compound?

A3: Exposure to ultraviolet or direct sunlight can lead to significant degradation of this compound in solutions, resulting in a substantial loss of biological activity.[3] It is crucial to protect all solutions from light during preparation, storage, and analysis.[3][5] Photoreaction can lead to the formation of isomers of Tylosin A.[11]

Q4: What impact does temperature have on the stability of this compound?

A4: Tylosin is generally considered thermally stable.[3] However, increased temperatures will accelerate the rate of chemical degradation, especially outside of the optimal pH ranges.[1] During sample preparation, it is advisable to avoid excessive heat.

Quantitative Data Summary

Table 1: Stability of Tylosin A under Different pH and Temperature Conditions

pHTemperature (°C)StabilityDegradation ProductsReference
< 4AmbientUnstableTylosin B (desmycosin)[2][8]
6.0 - 8.020°CStable for at least 3 daysNo major degradation products detected[5]
~3.5 and 9.0Not specifiedMost stable-[1]
Neutral & AlkalineAmbientUnstableTylosin A aldol, other polar products[8]

Table 2: Half-life of Tylosin A in Different Environmental Matrices

MatrixConditionHalf-lifeReference
WaterIn the light200 days[11]
WaterIn the dark> 200 days (6% loss)[11]
SoilUnsterilized & Sterilized7 days[11]
Manure (Methanogenic)20°C< 2 days[5]

Experimental Protocols

Protocol 1: Extraction of Tylosin from Animal Feed for HPLC-UV Analysis

This protocol is adapted from methodologies described for the analysis of tylosin in feedingstuffs.[4][12]

  • Sample Weighing: Homogenize the feed sample and accurately weigh 5-10 g into a 100 mL flask.

  • Extraction:

    • Add 50 mL of an extraction solvent consisting of a 1:1 mixture of methanol and a suitable buffer (e.g., 0.1 M phosphate buffer at pH 8 or a citric buffer).[4]

    • Seal the flask and shake or stir for 30 minutes.

  • Centrifugation/Filtration:

    • Centrifuge the extract at approximately 4,000 x g for 10 minutes.

    • Alternatively, filter the extract through paper (e.g., Whatman No. 5A).[6]

  • Cleanup (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge sequentially with methanol and then with water or buffer.

    • Load a specific volume of the supernatant onto the SPE cartridge.

    • Wash the cartridge with water and a weak organic solution to remove interferences.

    • Elute Tylosin with a small volume of a strong organic solvent like acetonitrile or methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 50°C.

    • Reconstitute the residue in a known volume of the mobile phase.

    • Filter the final solution through a 0.45 µm filter into an HPLC vial.

Protocol 2: HPLC-UV Analysis of this compound

This is a generalized HPLC method based on common parameters found in the literature.[5][12]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 2.25% w/v sodium perchlorate at pH 2.5) and an organic solvent (e.g., acetonitrile) in a 60:40 v/v ratio.[5]

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Column Temperature: 35°C.[5]

  • Detection Wavelength: 290 nm (or 280-282 nm).[4][5]

  • Injection Volume: 20 - 100 µL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup (SPE) cluster_analysis Analysis start Weigh Homogenized Feed Sample extraction Extract with Methanol/Buffer start->extraction centrifuge Centrifuge/Filter Extract extraction->centrifuge condition Condition C18 Cartridge centrifuge->condition Supernatant load Load Sample Extract condition->load wash Wash Cartridge load->wash elute Elute Tylosin wash->elute evaporate Evaporate to Dryness elute->evaporate Eluate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc Inject into HPLC-UV reconstitute->hplc

Caption: Workflow for this compound sample preparation and analysis.

degradation_pathway cluster_conditions Degradation Conditions tylosin_a Tylosin A tylosin_b Tylosin B (Desmycosin) tylosin_a->tylosin_b Hydrolysis of mycarose sugar tylosin_a_aldol Tylosin A Aldol tylosin_a->tylosin_a_aldol Aldol Addition acidic Acidic (pH < 4) acidic->tylosin_b alkaline Neutral / Alkaline alkaline->tylosin_a_aldol

Caption: Primary degradation pathways of Tylosin A under different pH conditions.

troubleshooting_logic start Low Analyte Recovery? check_ph Verify pH of Solutions (Stable at ~3.5 & 9.0) start->check_ph Yes end Recovery Improved start->end No check_light Protect Samples from Light? check_ph->check_light use_amber Use Amber Vials/ Cover Glassware check_light->use_amber No check_temp Avoid High Temps During Evaporation? check_light->check_temp Yes use_amber->check_temp temp_control Use Reduced Pressure at <50°C check_temp->temp_control No check_spe Optimize SPE Cleanup check_temp->check_spe Yes temp_control->check_spe check_spe->end

Caption: Troubleshooting logic for low recovery of this compound.

References

Calibration curve issues in quantitative analysis of Tylosin Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of Tylosin Phosphate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound standard stock solutions?

A1: this compound standard stock solutions are typically prepared in HPLC-grade methanol.[1] For subsequent dilutions to create working standards, a mixture of the mobile phase or a combination of buffer and methanol is often used.[2][3]

Q2: What is the stability of this compound standard solutions?

A2: this compound is known to be an unstable antibiotic.[4] Stock solutions stored at -80°C are generally stable for up to 6 months, while at -20°C, they are stable for about one month.[5] It is recommended to prepare working standard solutions fresh daily by diluting the stock solution.[3] The stability of this compound is also pH-dependent, with better stability in a slightly acidic to neutral pH range.[4]

Q3: What are the typical HPLC-UV detection wavelengths for this compound?

A3: The UV detection wavelength for this compound is most commonly set at or around 290 nm.[6] Other reported wavelengths include 280 nm and 287 nm.[3][7]

Troubleshooting Guide: Calibration Curve Issues

This guide addresses common problems encountered during the creation of calibration curves for the quantitative analysis of this compound.

Issue 1: Non-Linear Calibration Curve

Symptoms:

  • The calibration curve deviates from a straight line, especially at higher concentrations.

  • The correlation coefficient (R²) is below the acceptable limit (typically >0.99).

Possible Causes and Solutions:

Possible CauseRecommended Solution
Detector Saturation At high concentrations, the detector response may no longer be proportional to the analyte concentration. Solution: Reduce the concentration of the highest calibration standards or dilute the samples to fall within the linear range of the detector.[8]
Inaccurate Standard Preparation Errors in weighing the standard, pipetting, or serial dilutions can lead to non-linearity. Solution: Carefully prepare fresh standard solutions, ensuring accurate measurements at each step. Use calibrated pipettes and analytical balances.
Analyte Degradation This compound is unstable; degradation of the standard solutions can affect linearity. Solution: Prepare fresh standard solutions for each analytical run. Store stock solutions appropriately at low temperatures and protect them from light.[4][5][6]
Matrix Effects Co-eluting substances from the sample matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement and a non-linear response.[9] Solution: Employ matrix-matched calibration curves where the standards are prepared in a blank matrix extract to compensate for these effects.[1][9] Alternatively, improve the sample clean-up procedure to remove interfering components.[1]
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks in the chromatogram.

  • Tailing peaks have a drawn-out tail on the right side, while fronting peaks have a leading shoulder on the left.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Secondary Interactions with Column Residual silanols on the silica-based C18 column can interact with the basic Tylosin molecule, causing peak tailing. Solution: Adjust the pH of the mobile phase to be more acidic (around pH 2.5-4) to suppress the ionization of silanol groups.[3][10] Adding an ion-pairing agent to the mobile phase can also improve peak shape.
Column Overload Injecting too much sample onto the column can lead to peak distortion.[11] Solution: Reduce the injection volume or dilute the sample.[11]
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Solution: Optimize the mobile phase pH. A lower pH often improves peak shape for basic compounds like Tylosin.[10]
Column Contamination or Degradation Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shapes. Solution: Use a guard column to protect the analytical column.[11] If the column is contaminated, flush it with a strong solvent. If the column is degraded, it may need to be replaced.
Issue 3: Low Sensitivity or Small Peak Area

Symptoms:

  • The peak areas for the calibration standards are small, even at higher concentrations.

  • The Limit of Detection (LOD) and Limit of Quantification (LOQ) are unacceptably high.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Suboptimal Mobile Phase Composition The composition of the mobile phase can significantly impact the ionization efficiency and, consequently, the detector response. Solution: Optimize the mobile phase composition, including the organic modifier (e.g., acetonitrile) and the buffer. The addition of formic acid to the mobile phase has been shown to improve ionization efficiency.[1]
Matrix-Induced Signal Suppression Components in the sample matrix can suppress the ionization of this compound, leading to a reduced signal. Solution: Implement a more effective sample clean-up procedure, such as Solid-Phase Extraction (SPE), to remove interfering matrix components.[1] The use of matrix-matched standards can also help to quantify the extent of signal suppression.
Incorrect Wavelength Setting The detector may not be set to the optimal wavelength for this compound detection. Solution: Verify that the UV detector is set to the absorption maximum of this compound, which is typically around 290 nm.[6]
Degraded Standard If the standard has degraded, the actual concentration will be lower than the nominal concentration, resulting in smaller peaks. Solution: Prepare fresh standard solutions from a reliable source of this compound.

Experimental Protocols

HPLC Method for Quantitative Analysis of this compound in Animal Feed

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

1. Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound standard in HPLC-grade methanol.[1]

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase or a suitable solvent to achieve the desired concentration range for the calibration curve (e.g., 0.05 to 2.0 mg/kg).[1]

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • Extraction: Homogenize the feed sample and extract with an acidified methanol:water mixture (e.g., 70:30 v/v with 0.2% formic acid).[1]

  • Centrifugation: Centrifuge the extract to separate the solid particles.

  • Dilution and Defatting: Dilute the supernatant with water and add n-hexane to remove fats. Shake and centrifuge again.[1]

  • SPE Clean-up: Load the aqueous phase onto a pre-conditioned SPE cartridge (e.g., Oasis HLB). Wash the cartridge with water and then elute the this compound with an acetonitrile:water mixture.[1]

  • Final Solution: Filter the eluate through a 0.45 µm filter before injection into the HPLC system.[1]

3. HPLC Conditions:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A mixture of acetonitrile and an acidic buffer (e.g., 0.1M phosphoric acid, pH adjusted to 2.5).[3][12] The ratio may need optimization (e.g., 60:40 v/v).[3]
Flow Rate 0.8 - 1.0 mL/min
Injection Volume 20 - 100 µL[3]
Column Temperature 30°C[3]
Detection UV at 290 nm[12]

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh_std Weigh Tylosin Phosphate Standard start->weigh_std homogenize_sample Homogenize Feed Sample start->homogenize_sample dissolve_std Dissolve in Methanol (Stock Solution) weigh_std->dissolve_std dilute_std Prepare Working Standards dissolve_std->dilute_std inject Inject Standards and Samples dilute_std->inject extract_sample Extract with Acidified Methanol/Water homogenize_sample->extract_sample centrifuge1 Centrifuge extract_sample->centrifuge1 defat Defat with n-Hexane centrifuge1->defat centrifuge2 Centrifuge defat->centrifuge2 spe SPE Clean-up centrifuge2->spe filter_sample Filter Extract spe->filter_sample filter_sample->inject hplc HPLC System (C18 Column, UV Detector) inject->hplc acquire_data Data Acquisition hplc->acquire_data build_curve Build Calibration Curve acquire_data->build_curve quantify Quantify Tylosin in Samples build_curve->quantify report Generate Report quantify->report

Caption: Experimental workflow for the quantitative analysis of this compound.

troubleshooting_workflow cluster_non_linear Non-Linear Curve (R² < 0.99) cluster_peak_shape Poor Peak Shape (Tailing/Fronting) cluster_sensitivity Low Sensitivity start Calibration Curve Issue Identified check_standards Verify Standard Preparation start->check_standards Non-Linear adjust_ph Adjust Mobile Phase pH start->adjust_ph Poor Peak Shape optimize_mobile_phase Optimize Mobile Phase start->optimize_mobile_phase Low Sensitivity check_range Check Concentration Range (Detector Saturation) check_standards->check_range use_matrix_matched Use Matrix-Matched Standards check_range->use_matrix_matched check_load Check Injection Volume (Column Overload) adjust_ph->check_load check_column Inspect/Clean/Replace Column check_load->check_column improve_cleanup Improve Sample Clean-up (SPE) optimize_mobile_phase->improve_cleanup verify_wavelength Verify Detector Wavelength improve_cleanup->verify_wavelength

Caption: Troubleshooting logic for this compound calibration curve issues.

References

Cross-reactivity problems in immunological assays for Tylosin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunological assays for Tylosin.

Frequently Asked Questions (FAQs)

Q1: What are the main contributors to cross-reactivity in Tylosin immunoassays?

A1: Cross-reactivity in Tylosin immunoassays primarily stems from the structural similarity between Tylosin A and its related compounds, such as Tylosin B, C, and D, as well as degradation products like isotylosin A alcohol and isotylosin A aldol.[1] The antibodies used in the assay may recognize epitopes shared among these molecules, leading to a lack of specificity. Tilmicosin, a semi-synthetic derivative of Tylosin, is also a common cross-reactant.[2][3] The degree of cross-reactivity is highly dependent on the specific antibody used and the design of the immunoassay.[4]

Q2: How can I determine the specificity of my anti-Tylosin antibody?

A2: The specificity of an anti-Tylosin antibody can be determined by performing a cross-reactivity study. This involves testing the antibody's binding to a panel of structurally related compounds. A competitive ELISA is a common format for this, where the concentration of each related compound required to cause 50% inhibition of the signal (IC50) is determined and compared to the IC50 of Tylosin A.[1][2] The cross-reactivity is then typically expressed as a percentage relative to Tylosin A.

Q3: What is a "matrix effect" and how can it affect my Tylosin assay?

A3: The matrix effect is an interference caused by components in the sample (e.g., milk, plasma, tissue extract) other than the analyte of interest (Tylosin).[5][6] These components can include proteins, lipids, salts, and other small molecules that may non-specifically interact with the assay antibodies or the analyte itself, leading to either an underestimation or overestimation of the Tylosin concentration.[5][6] This can result in reduced accuracy and precision of the assay.

Q4: Are monoclonal or polyclonal antibodies better for Tylosin immunoassays?

A4: The choice between monoclonal and polyclonal antibodies depends on the assay requirements. Monoclonal antibodies (mAbs) recognize a single epitope and generally offer higher specificity, which is crucial for minimizing cross-reactivity.[7] Polyclonal antibodies (pAbs) recognize multiple epitopes on the antigen, which can increase the sensitivity of the assay but may also lead to higher cross-reactivity.[7] For assays requiring high specificity to distinguish Tylosin from its analogs, monoclonal antibodies are often preferred.[8][9]

Troubleshooting Guides

Problem 1: High background or false positive results.
Possible Cause Troubleshooting Step
Cross-reactivity with other macrolides Test for cross-reactivity with a panel of related compounds. If significant cross-reactivity is observed, consider using a more specific monoclonal antibody.[9][10]
Non-specific binding Optimize blocking steps by increasing the concentration or incubation time of the blocking buffer. Consider adding detergents like Tween-20 to wash buffers to reduce non-specific interactions.
Matrix effects Dilute the sample in an appropriate assay buffer to reduce the concentration of interfering substances.[6][11] Ensure that the standards are prepared in a matrix that closely matches the samples.[6]
Problem 2: Low sensitivity or false negative results.
Possible Cause Troubleshooting Step
Sub-optimal antibody/antigen concentrations Perform a checkerboard titration to determine the optimal concentrations of the capture antibody and the detection conjugate.
Inefficient blocking Over-blocking can sometimes mask epitopes. Try reducing the concentration or incubation time of the blocking buffer.
Assay kinetics Optimize incubation times and temperatures for each step of the assay to ensure sufficient time for binding reactions to reach equilibrium.[12]
Analyte degradation Ensure proper sample handling and storage to prevent the degradation of Tylosin.

Data Presentation

Table 1: Cross-Reactivity of Tylosin Analogs and Other Macrolides in a Competitive ELISA

CompoundCross-Reactivity (%) relative to Tylosin AReference
Tylosin A100[1]
Tylosin B26[1]
Tylosin C19[1]
Tylosin D106[1]
Is tylosin A alcohol121[1]
Is tylosin A aldol46[1]
Tilmicosin9.6 ng/mL (IC50) vs 4.7 ng/mL for Tylosin[2]
Other Macrolides< 0.1[9]

Experimental Protocols

Key Experiment: Indirect Competitive ELISA (icELISA) for Tylosin

This protocol is a generalized procedure based on common practices in the cited literature.[2][9] Researchers should optimize the specific concentrations and incubation times for their particular antibodies and reagents.

  • Coating: Microtiter plates are coated with a Tylosin-protein conjugate (e.g., Tylosin-OVA) and incubated overnight at 4°C.

  • Washing: Plates are washed three times with a wash buffer (e.g., PBS containing 0.05% Tween-20).

  • Blocking: Plates are blocked with a blocking buffer (e.g., 5% non-fat milk in PBS) for 1-2 hours at 37°C to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competitive Reaction: A mixture of the anti-Tylosin monoclonal antibody and either the Tylosin standard or the sample is added to the wells. The plate is then incubated for 1 hour at 37°C. During this step, free Tylosin in the sample/standard competes with the coated Tylosin-protein conjugate for binding to the antibody.

  • Washing: Repeat the washing step.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG) is added to the wells and incubated for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark until a color develops.

  • Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2M H2SO4).

  • Reading: The absorbance is read at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The concentration of Tylosin in the samples is determined by comparing their absorbance to the standard curve.

Visualizations

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Analysis p1 1. Coat Plate (Tylosin-Protein Conjugate) p2 2. Wash p1->p2 p3 3. Block Plate p2->p3 p4 4. Wash p3->p4 r1 5. Add Antibody & Sample/Standard p4->r1 r2 6. Wash r1->r2 d1 7. Add Secondary Ab-Enzyme Conjugate r2->d1 d2 8. Wash d1->d2 d3 9. Add Substrate d2->d3 d4 10. Stop Reaction d3->d4 a1 11. Read Absorbance d4->a1

Caption: Workflow for an indirect competitive ELISA for Tylosin detection.

Cross_Reactivity_Concept cluster_antibody Anti-Tylosin Antibody cluster_analytes Analytes in Sample ab Binding Site tylosin Tylosin A (Target Analyte) tylosin->ab High Affinity Binding (Correct Signal) analog Tylosin D (Structurally Similar) analog->ab Cross-Reactivity (False Positive Signal) unrelated Other Antibiotic (Structurally Different)

Caption: Logical relationship of Tylosin and a cross-reacting analog.

Caption: Troubleshooting flowchart for common Tylosin immunoassay issues.

References

Optimizing incubation time for Tylosin Phosphate susceptibility testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation time for Tylosin Phosphate susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is the standard incubation time for this compound susceptibility testing?

A1: According to the Clinical and Laboratory Standards Institute (CLSI) guidelines for bacteria isolated from animals, the standard incubation time for most aerobic bacteria is 16 to 20 hours. For disk diffusion methods, an incubation of 16 to 18 hours is often recommended. However, for some slower-growing organisms, such as certain Staphylococcus species, a longer incubation of up to 24 hours may be necessary. For fastidious organisms like Mycoplasma species, incubation can be much longer, with readings often taken at 48 hours and incubation extending up to 96 hours.[1] It is crucial to adhere to the standardized methods outlined in documents like CLSI VET01 to ensure accurate and reproducible results.[2][3][4][5]

Q2: Why is optimizing incubation time for this compound susceptibility testing important?

A2: Optimizing incubation time is critical for several reasons:

  • Accuracy: Deviating from the optimal incubation time can lead to erroneous results. Too short an incubation may not allow for sufficient bacterial growth, potentially leading to false susceptibility. Conversely, prolonged incubation can result in the degradation of the antibiotic, leading to smaller zone diameters or higher Minimum Inhibitory Concentrations (MICs) and thus, false resistance.[6]

  • Efficiency: For clinical and research purposes, obtaining results in a timely manner is crucial for making informed decisions about antibiotic use. Optimizing for the shortest reliable incubation time can improve workflow and reduce the time to result.

  • Comparability: Standardized incubation times allow for the comparison of results across different laboratories and studies, which is essential for surveillance and epidemiological studies.

Q3: How does a prolonged incubation time affect this compound susceptibility results?

A3: Prolonged incubation can significantly impact susceptibility results. For some antibiotic-organism combinations, such as oxacillin and Staphylococcus aureus, incubation beyond 24 hours has been shown to lead to an unacceptably high rate of false resistance results.[6] While specific data for this compound is limited, the general principle is that extended incubation can lead to the selection of resistant subpopulations or the degradation of the antibiotic in the testing medium, both of which can result in an apparent increase in resistance. For slow-growing organisms like Mycoplasma, a longer, carefully defined incubation period is necessary to ensure adequate growth for a reliable test.[1]

Troubleshooting Guide

Problem 1: My MIC values for this compound are consistently higher than expected.

Possible CauseRecommended Solution
Prolonged Incubation Time Ensure that you are adhering to the CLSI recommended incubation times (typically 16-20 hours for most aerobic bacteria). For slower-growing organisms, validate the appropriate incubation time to avoid false resistance.
Inoculum Too Heavy A denser than recommended inoculum can deplete the antibiotic and lead to growth at higher concentrations. Ensure your inoculum is standardized to a 0.5 McFarland standard.
Antibiotic Degradation Prepare fresh antibiotic solutions and store them properly. This compound may degrade over time, especially at incubation temperatures.
Resistant Subpopulation Examine the wells for any signs of "trailing," where a small amount of growth is visible over a range of concentrations. This may indicate a resistant subpopulation. Re-culture from these wells to confirm.

Problem 2: The zones of inhibition in my disk diffusion assay are smaller than expected.

Possible CauseRecommended Solution
Prolonged Incubation Time As with MIC testing, extended incubation can lead to smaller zones of inhibition. Follow the recommended 16-18 hour incubation period for most bacteria.
Agar Depth Too Thick A deeper than recommended agar can slow the diffusion of the antibiotic, resulting in smaller zones. Ensure your agar depth is standardized to 4 mm.
Inoculum Too Heavy A heavy inoculum will grow more rapidly and overwhelm the antibiotic, leading to smaller zones. Use a 0.5 McFarland standard for your inoculum.
Delayed Disk Application Applying the antibiotic disks to the agar plate long after inoculation can allow the bacteria to begin growing before the antibiotic has had a chance to diffuse, resulting in smaller zones. Apply disks within 15 minutes of inoculation.

Problem 3: I am seeing colonies within the zone of inhibition.

Possible CauseRecommended Solution
Mixed Culture The presence of colonies within the zone of inhibition can indicate a mixed culture containing a resistant strain. Perform a purity plate to ensure you have a pure isolate.
Resistant Subpopulation The colonies may represent a resistant subpopulation within your isolate. Pick a colony from within the zone and re-test its susceptibility.
Incorrect Incubation Conditions Incubation in a CO2-enriched atmosphere can lower the pH of the medium and affect the activity of some antibiotics. Unless required for the specific organism, incubate in ambient air.

Data on Incubation Time and Tylosin MIC

The following table summarizes available data on Tylosin MICs for specific veterinary pathogens. Note that for Mycoplasma species, a longer incubation time is standard practice due to their slow growth rate.

OrganismIncubation TimeTylosin MIC50 (µg/mL)Tylosin MIC90 (µg/mL)Reference
Mycoplasma bovis (1978-1990)48 hours0.5-[1]
Mycoplasma bovis (1991-2000)48 hours>64-[1]
Mycoplasma bovis (2001-2009)48 hours>64-[1]
Mycoplasma gallisepticumNot Specified0.52[7]
Mycoplasma synoviaeUp to 14 days0.0391-[8]

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for this compound MIC

This protocol is designed to determine the optimal incubation time for this compound susceptibility testing of a specific bacterial isolate using the broth microdilution method.

  • Prepare Inoculum: From a fresh culture plate (18-24 hours old), select 4-5 isolated colonies and suspend them in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using the appropriate broth to cover the expected MIC range.

  • Inoculate Plates: Within 15 minutes of standardizing the inoculum, dilute it further in the test broth and inoculate the microtiter plates to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate replicate plates at 35°C ± 2°C.

  • Reading MICs at Different Time Points:

    • At 16, 18, 20, 24, and 48 hours, read the MIC for each plate.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

  • Data Analysis: Compare the MIC values obtained at each time point. The optimal incubation time is the shortest time at which a stable and reproducible MIC is obtained, and the growth control well shows adequate turbidity.

Visualizations

Experimental_Workflow_for_Incubation_Time_Optimization cluster_prep Preparation cluster_incubation Inoculation and Incubation cluster_reading MIC Reading at Time Points cluster_analysis Analysis prep_inoculum Prepare and Standardize Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plates prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of this compound prep_dilutions->inoculate incubate Incubate Replicate Plates at 35°C ± 2°C inoculate->incubate read_16h Read MIC at 16h incubate->read_16h read_18h Read MIC at 18h incubate->read_18h read_20h Read MIC at 20h incubate->read_20h read_24h Read MIC at 24h incubate->read_24h read_48h Read MIC at 48h incubate->read_48h analyze Compare MICs and Determine Optimal Incubation Time read_16h->analyze read_18h->analyze read_20h->analyze read_24h->analyze read_48h->analyze

Caption: Workflow for optimizing incubation time in this compound MIC testing.

Troubleshooting_Logic start Unexpected Susceptibility Result (e.g., High MIC, Small Zone) check_incubation Check Incubation Time start->check_incubation check_inoculum Check Inoculum Density check_incubation->check_inoculum No prolonged Prolonged Incubation? check_incubation->prolonged Yes check_media Check Media and Reagents check_inoculum->check_media No heavy_inoculum Inoculum Too Heavy? check_inoculum->heavy_inoculum Yes check_purity Check Culture Purity check_media->check_purity No degraded_drug Antibiotic Degraded? check_media->degraded_drug Yes mixed_culture Mixed Culture? check_purity->mixed_culture Yes solution_time Action: Adhere to Standard Incubation Time (e.g., 16-20h) prolonged->solution_time solution_inoculum Action: Standardize to 0.5 McFarland heavy_inoculum->solution_inoculum solution_reagents Action: Use Fresh Reagents and Correct Media degraded_drug->solution_reagents solution_purity Action: Re-isolate and Confirm Purity mixed_culture->solution_purity

Caption: Troubleshooting logic for unexpected this compound susceptibility results.

References

Dealing with high background noise in Tylosin Phosphate detection methods

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tylosin Phosphate detection methodologies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a particular focus on addressing high background noise.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background noise in this compound detection assays?

A1: High background noise can originate from several sources across different detection platforms. The most common culprits include:

  • Sample Matrix Effects: Complex sample matrices, such as animal feed or tissue, contain endogenous substances that can interfere with the assay, leading to non-specific signals.[1][2][3]

  • Inadequate Sample Cleanup: Inefficient sample preparation and cleanup can fail to remove interfering compounds, which then contribute to the background noise.[1][4][5]

  • Suboptimal Instrumental Conditions: For methods like HPLC and LC-MS, improper mobile phase composition, gradient elution programs, or mass spectrometer settings can elevate the baseline noise.[6][7]

  • Reagent Quality and Contamination: The use of low-purity solvents, contaminated reagents, or expired materials can introduce noise and artifacts into the analysis.[6][8]

  • For ELISA: Insufficient blocking, inadequate washing, or high concentrations of detection antibodies can lead to high background signals.[8][9][10]

Q2: How can I minimize matrix effects when analyzing complex samples like animal feed?

A2: Minimizing matrix effects is crucial for accurate quantification.[2][3] Key strategies include:

  • Effective Sample Extraction and Cleanup: Employing robust extraction techniques, such as solid-phase extraction (SPE), can effectively remove a significant portion of interfering matrix components.[1][11] An acidified methanol:water mixture for extraction followed by SPE is a commonly used, effective method.[1][11]

  • Use of Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that mirrors the sample matrix can help to compensate for signal suppression or enhancement caused by the matrix.[1]

  • Isotope-Labeled Internal Standards (for LC-MS): Using a stable isotope-labeled internal standard that co-elutes with the analyte can effectively normalize for matrix-induced variations in ionization.

  • Optimizing Chromatographic Separation: Adjusting the HPLC/LC gradient and column chemistry can help to chromatographically separate this compound from co-eluting matrix components.[12]

Q3: What is a good starting point for developing an HPLC method for this compound analysis?

A3: A good starting point for an HPLC method for this compound would involve a reversed-phase C18 column and UV detection. A mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M monobasic sodium phosphate at pH 2.5) is often effective.[13] Detection is typically performed at a wavelength of around 280-290 nm.[14][15][16]

Troubleshooting Guides

High Background Noise in ELISA
Potential Cause Recommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time.[10] Adding a non-ionic detergent like Tween-20 (0.05%) to the blocking buffer can also help.[8][9]
Inadequate Washing Increase the number of wash steps or the soaking time during washes to ensure complete removal of unbound reagents.[9][10] Ensure that the dispensing tubes of automated plate washers are clean and not obstructed.[9]
High Antibody Concentration Optimize the concentration of the primary or secondary antibody through titration to find the optimal balance between signal and background.[8]
Contaminated Reagents Use fresh, high-purity reagents and sterile consumables. Avoid repeated freeze-thaw cycles of samples and reagents.[8]
Cross-Reactivity Be aware that some ELISA kits for Tylosin A may show cross-reactivity with other tylosin-related compounds, which can contribute to the overall signal.[17]
High Background Noise in HPLC/LC-MS
Potential Cause Recommended Solution
Contaminated Mobile Phase Use high-purity, LC-MS grade solvents and additives.[6][7] Prepare fresh mobile phases daily and filter them before use.
Matrix Effects Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[1][5] The use of matrix-matched calibration curves is also recommended.[1]
Inefficient Chromatographic Separation Optimize the mobile phase composition and gradient to better separate the analyte from background interferences. Experiment with different column chemistries if co-elution persists.
Dirty System Components A consistently high baseline can indicate contamination in the LC system (e.g., injector, column, detector). Flush the system with appropriate cleaning solutions.
Suboptimal MS Parameters For LC-MS, optimize source parameters (e.g., gas flows, temperature, voltages) to maximize the signal for this compound while minimizing background noise.

Experimental Protocols

LC-MS Method for Tylosin in Animal Feed[1][13]

This method is designed for the identification and quantification of Tylosin in animal feed with high specificity and sensitivity.

1. Sample Extraction:

  • Weigh 5 g of a homogenized feed sample into a volumetric flask.
  • Add 20 mL of extraction solvent (methanol/water (70/30, v/v) + 0.2% formic acid).
  • Extract for 30 minutes on a horizontal shaker.
  • Centrifuge the sample for 10 minutes at 4,000 x g.

2. Cleanup:

  • Dilute 3 mL of the supernatant with 27 mL of water and add 5 mL of n-hexane.
  • Shake for 5 minutes and then centrifuge for 10 minutes at 4,000 x g at 10°C.
  • Precondition an Oasis HLB SPE cartridge with 3 mL of methanol and 5 mL of water.
  • Load the aqueous phase of the sample onto the SPE cartridge.
  • Rinse the cartridge with 3 mL of water and dry it under a vacuum.
  • Elute Tylosin with 2 mL of a 1:1 (v/v) acetonitrile:water mixture.
  • Filter the eluate through a 0.45 µm nylon membrane filter before injection.

3. LC-MS Conditions:

  • Column: C18 column
  • Mobile Phase A: 0.05M formic acid in water
  • Mobile Phase B: 0.05M formic acid in acetonitrile
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 5 µL
  • Column Temperature: 35°C
  • MS Detection: Electrospray ionization (ESI) in positive ion mode. The precursor ion for tylosin is m/z 916.5.

Quantitative Data Summary

LC-MS Method Performance for Tylosin in Animal Feed [1][18]

ParameterValue
Linearity (Working Range)0.05 - 2.0 mg/kg
Correlation Coefficient (R²)0.9985
Limit of Detection (LOD)0.035 mg/kg
Limit of Quantification (LOQ)0.05 mg/kg
Recovery (at 0.05 mg/kg)88.2%
Recovery (at 0.25 mg/kg)78.9%
Recovery (at 2.0 mg/kg)108.3%
Repeatability (CV%)2.4 - 9.9%
Within-Laboratory Reproducibility (CV%)6.5 - 6.9%

HPLC Method Validation for Tylosin in Broiler Tissues [13][14]

ParameterLiverKidneyMuscle
Linearity (r²)0.99890.99780.9962
Accuracy and Precision (%)10.434.637.16
Retention Time (min)4.175 - 4.3424.175 - 4.3424.175 - 4.342

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Solid-Phase Extraction (SPE) Cleanup cluster_analysis LC-MS Analysis sample Homogenized Sample (5g) extraction Add Extraction Solvent (Methanol/Water + Formic Acid) sample->extraction shake Shake for 30 min extraction->shake centrifuge1 Centrifuge (4000g, 10 min) shake->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dilution Dilute Supernatant with Water & n-hexane supernatant->dilution centrifuge2 Centrifuge (4000g, 10 min, 10°C) dilution->centrifuge2 spe_load Load Aqueous Phase onto Conditioned SPE Cartridge centrifuge2->spe_load spe_wash Wash Cartridge with Water spe_load->spe_wash spe_dry Dry Cartridge spe_wash->spe_dry spe_elute Elute Tylosin (Acetonitrile/Water) spe_dry->spe_elute filter Filter Eluate (0.45 µm) spe_elute->filter injection Inject into LC-MS System filter->injection detection Detect Tylosin (m/z 916.5) injection->detection

Caption: Workflow for this compound detection in animal feed via LC-MS.

troubleshooting_flowchart decision decision solution solution start High Background Noise Detected check_matrix Is the sample matrix complex (e.g., feed, tissue)? start->check_matrix improve_cleanup Improve Sample Cleanup (e.g., use SPE) check_matrix->improve_cleanup Yes check_reagents Are reagents fresh and high-purity? check_matrix->check_reagents No matrix_match Use Matrix-Matched Calibrants improve_cleanup->matrix_match matrix_match->check_reagents replace_reagents Replace Solvents/Reagents check_reagents->replace_reagents No check_washing Are washing steps (ELISA) adequate? check_reagents->check_washing Yes final Re-run Assay replace_reagents->final increase_washing Increase Wash Steps/Time check_washing->increase_washing No check_blocking Is blocking (ELISA) sufficient? check_washing->check_blocking Yes increase_washing->final optimize_blocking Optimize Blocking Buffer check_blocking->optimize_blocking No check_instrument Review Instrument Parameters (HPLC/LC-MS) check_blocking->check_instrument Yes optimize_blocking->final optimize_instrument Optimize Mobile Phase, Gradient, and MS Settings check_instrument->optimize_instrument No check_instrument->final Yes optimize_instrument->final

Caption: Troubleshooting logic for high background noise in this compound assays.

References

Technical Support Center: Enhancing the Stability of Tylosin Phosphate in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Tylosin Phosphate in biological matrices.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, processing, and analysis of this compound in biological samples.

Issue 1: Low Recovery of this compound from Plasma/Serum Samples

Possible Causes:

  • Degradation due to improper pH: Tylosin is most stable at a pH of approximately 9.0. Biological samples may have a physiological pH that is not optimal for Tylosin stability.

  • Adsorption to labware: Tylosin can adsorb to certain types of plastic and glass surfaces.

  • Inefficient extraction: The chosen extraction solvent or method may not be effectively isolating this compound from the matrix.

  • Enzymatic degradation: Esterases present in plasma or serum can contribute to the degradation of Tylosin.

Troubleshooting Steps:

  • pH Adjustment: Immediately after sample collection, adjust the pH of the plasma or serum to around 9.0 using a suitable buffer (e.g., phosphate buffer).

  • Use of appropriate labware: Utilize low-binding polypropylene tubes and pipette tips.

  • Optimization of Extraction:

    • Evaluate different extraction solvents such as acetonitrile, methanol, or a mixture. Acetonitrile with 0.1% formic acid has been shown to be effective.

    • Consider solid-phase extraction (SPE) with a suitable cartridge for cleaner extracts and potentially higher recovery.

  • Enzyme Inhibition: If enzymatic degradation is suspected, samples should be kept at low temperatures (4°C or on ice) during processing. The addition of an esterase inhibitor may be considered, but its compatibility with the analytical method must be verified.

Issue 2: Inconsistent Quantification Results in Tissue Homogenates

Possible Causes:

  • Incomplete homogenization: Uneven distribution of this compound within the tissue can lead to variable results.

  • Matrix effects in the analytical method (e.g., LC-MS/MS): Co-eluting substances from the tissue matrix can suppress or enhance the ionization of Tylosin, leading to inaccurate quantification.

  • Degradation during homogenization: The heat generated during mechanical homogenization can accelerate the degradation of Tylosin.

Troubleshooting Steps:

  • Thorough Homogenization: Ensure the tissue is completely homogenized to a uniform consistency. The use of bead beaters or ultrasonic homogenizers is recommended.

  • Minimize Matrix Effects:

    • Incorporate an internal standard (IS) that is structurally similar to Tylosin to compensate for matrix effects.

    • Optimize the sample clean-up procedure. This may involve a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction.

  • Controlled Homogenization Temperature: Perform the homogenization process on ice or in a refrigerated environment to minimize heat-induced degradation.

Issue 3: Appearance of Degradation Products in Chromatograms

Possible Cause:

  • Instability of Tylosin A: Tylosin A, the main component of this compound, is known to degrade to Tylosin B (desmycosin) through the hydrolysis of the mycarose sugar moiety, particularly under acidic conditions. Other degradation products can also form.

Troubleshooting Steps:

  • Control pH: Maintain a neutral to slightly alkaline pH during sample preparation and storage.

  • Temperature Control: Keep samples and extracts at low temperatures (4°C or -20°C) to slow down the degradation process.

  • Light Protection: Store samples and standards in amber vials or protect them from light, as light can also contribute to degradation.[1]

  • Prompt Analysis: Analyze samples as soon as possible after preparation to minimize the formation of degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for plasma samples containing this compound?

A1: For short-term storage (up to 24 hours), plasma samples should be stored at 4°C. For long-term storage, samples should be kept at -40°C or lower. Studies on the related compound Tylvalosin showed stability in pig plasma for at least 30 days at -40°C.[2] It is crucial to minimize freeze-thaw cycles, as this can lead to degradation. A study on Tylvalosin showed a decrease in concentration after five freeze-thaw cycles.[2]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: Tylosin is most stable in aqueous solutions at a pH of approximately 9.0.[3] It is significantly less stable in acidic conditions, which can lead to the conversion of Tylosin A to Tylosin B.[4]

Q3: What is the primary degradation pathway for Tylosin A?

A3: The primary degradation pathway for Tylosin A involves the hydrolysis of the glycosidic bond, leading to the loss of the mycarose sugar and the formation of Tylosin B (desmycosin). This process is accelerated in acidic environments.

Q4: Can I use a microbiological assay to quantify this compound in biological matrices?

A4: Yes, microbiological assays are a common method for quantifying the potency of this compound. However, these assays may not be able to distinguish between the different forms of Tylosin (A, B, C, D) and their degradation products. For more specific quantification of Tylosin A, chromatographic methods like HPLC are recommended.

Q5: What are the key considerations for developing an HPLC method for this compound analysis?

A5: Key considerations include:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate, phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) is typical. The pH of the mobile phase should be optimized to ensure good peak shape and resolution.

  • Detection: UV detection at a wavelength of around 280-290 nm is suitable for Tylosin.

  • Sample Preparation: A robust extraction and clean-up procedure is essential to remove matrix interferences.

Data Presentation

Table 1: Stability of Tylvalosin (a Tylosin derivative) in Pig Plasma

Storage ConditionDurationAnalyte Concentration% Change from Initial
Room Temperature24 hoursQC Low (0.5 µg/mL)-5.9%
QC High (2.0 µg/mL)-4.8%
4°C24 hoursQC Low (0.5 µg/mL)-3.2%
QC High (2.0 µg/mL)-2.7%
-40°C15 daysQC Low (0.5 µg/mL)-8.73%
QC High (2.0 µg/mL)-8.51%
-40°C30 daysQC Low (0.5 µg/mL)-2.58%
QC High (2.0 µg/mL)-9.77%
5 Freeze-Thaw Cycles-QC Low (0.5 µg/mL)-3.31%
QC High (2.0 µg/mL)-10.76%
Data adapted from a study on Tylvalosin, a structurally related macrolide antibiotic.[2]

Experimental Protocols

Protocol 1: Extraction of this compound from Animal Tissues (Muscle, Liver, Kidney, Fat)

This protocol is a general guideline and may require optimization for specific tissue types and analytical methods.

Materials:

  • Tissue sample

  • Phosphate buffer (0.07 M, pH 8.5)

  • Dichloromethane or Chloroform

  • Sodium Hydroxide (7N and 50% solutions for liver and kidney)

  • Centrifuge

  • Rotary evaporator

  • HPLC mobile phase

Procedure:

  • Weigh 5g of the tissue sample.

  • For Muscle and Fat: Add phosphate buffer (pH 8.5) and homogenize.

  • For Liver and Kidney: Add the respective sodium hydroxide solution and homogenize to adjust the pH.

  • Add 5 mL of dichloromethane or chloroform to the homogenate.

  • Shake vigorously for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the organic (lower) phase.

  • Repeat the extraction with another 5 mL of the organic solvent.

  • Combine the organic phases and evaporate to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in a known volume of HPLC mobile phase.

  • Filter the reconstituted sample through a 0.45 µm filter before injecting into the HPLC system.

This protocol is based on methodologies described in the literature.[5]

Protocol 2: HPLC Analysis of this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A mixture of aqueous buffer (e.g., 0.1 M ammonium formate, pH 5.0) and acetonitrile (e.g., 70:30 v/v). The exact ratio may need optimization.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: 30-35°C.

  • Detection Wavelength: 287-290 nm.

  • Injection Volume: 20-100 µL.

Procedure:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standards to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

These conditions are a composite of several published methods.[6][7]

Mandatory Visualization

Tylosin_Degradation_Pathway TylosinA Tylosin A TylosinB Tylosin B (Desmycosin) TylosinA->TylosinB  Hydrolysis (Acidic Conditions) Mycarose Mycarose TylosinA->Mycarose DegradationProducts Further Degradation Products TylosinB->DegradationProducts

Caption: Degradation pathway of Tylosin A to Tylosin B.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection Biological Sample (Plasma, Tissue) Homogenization Homogenization (for tissues) SampleCollection->Homogenization pH_Adjustment pH Adjustment (optional) Homogenization->pH_Adjustment Extraction Extraction (LLE or SPE) pH_Adjustment->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Analysis Reconstitution->HPLC Data Data Processing HPLC->Data

Caption: General experimental workflow for this compound analysis.

References

Validation & Comparative

A Comparative Analysis of Tylosin Phosphate and Tilmicosin Efficacy in Swine

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of swine production, the use of in-feed antibiotics for therapeutic and prophylactic purposes remains a critical component of herd health management. Among the macrolide antibiotics, Tylosin Phosphate and its semi-synthetic derivative, Tilmicosin, are frequently utilized to combat respiratory and enteric diseases. This guide provides a detailed, objective comparison of the efficacy of these two compounds, supported by experimental data, for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Bacterial Protein Synthesis

Both Tylosin and Tilmicosin are macrolide antibiotics that function by inhibiting bacterial protein synthesis.[1][2] Their primary target is the 50S ribosomal subunit of susceptible bacteria. By binding to the nascent peptide exit tunnel near the peptidyl transferase center, they interfere with the translocation step of peptide chain elongation, effectively halting bacterial growth and replication.[3][4] This bacteriostatic action allows the host's immune system to overcome the infection.[3]

Tilmicosin, being a derivative of Tylosin, shares this core mechanism but has structural modifications that enhance its potency and spectrum of activity against certain pathogens.[3][5]

cluster_0 Bacterial Ribosome (70S) 50S 50S Inhibition Inhibition of Protein Synthesis 50S->Inhibition 30S 30S Macrolide This compound or Tilmicosin Macrolide->50S  Binding Binding Binds to 50S subunit Effect Bacteriostatic Effect Inhibition->Effect

Diagram 1: Mechanism of Action of Tylosin and Tilmicosin.

Comparative Efficacy in Growth Performance

The impact of this compound on swine growth performance has been a subject of numerous studies, with varied outcomes often dependent on the health status and environmental conditions of the animals.

In a study involving pigs in a biosecure, all-in-all-out housing system, supplementation with this compound did not significantly affect the final weight, total gain, or average daily gain (ADG).[6][7] However, it did appear to significantly increase the lean muscle content of the carcass.[6][7] Conversely, other studies have reported that Tylosin can improve growth rate and feed conversion efficiency, particularly in nursery pigs.[8] A study on weaned piglets showed that those in the Tylosin group had a significantly higher average daily feed intake (ADFI), leading to a higher body weight at the end of the five-week experimental period compared to the control group.[8]

Tilmicosin has also been evaluated for its effects on growth performance, often in the context of disease control. In clinical trials for the control of pneumonia caused by Actinobacillus pleuropneumoniae and Pasteurella multocida, pigs receiving Tilmicosin in their feed showed significantly improved weight gain and feed conversion compared to non-medicated pigs.[9]

Table 1: Effect of this compound on Swine Growth Performance

ParameterThis compound GroupControl GroupStudy Conditions
Final Weight (kg) No significant differenceNo significant differenceBiosecure, all-in-all-out system[6][7]
Average Daily Gain ( g/day ) ~950~950Biosecure, all-in-all-out system[6][7]
Feed Conversion Ratio Similar to controlSimilar to Tylosin groupBiosecure, all-in-all-out system[6][7]
Loin Muscle Depth (cm) Significantly increased (P=0.04)-Biosecure, all-in-all-out system[6][7]
Body Weight at day 35 (kg) Significantly higherLower than Tylosin groupNursery pigs, 5-week trial[8]
Average Daily Feed Intake Significantly higherLower than Tylosin groupNursery pigs, 5-week trial[8]

Table 2: Effect of Tilmicosin on Swine Growth Performance in the Presence of Respiratory Disease

ParameterTilmicosin Group (200-400 µg/g)Control GroupStudy Conditions
Weight Gain Significantly improvedLower than Tilmicosin groupCommercial herds with pneumonia[9]
Feed Conversion Significantly improvedLower than Tilmicosin groupCommercial herds with pneumonia[9]
Mortality (pneumonia-related) Significantly lowerHigher than Tilmicosin groupCommercial herds with pneumonia[9]

Efficacy Against Specific Swine Pathogens

Porcine Proliferative Enteropathy (Ileitis)

Both this compound and Tilmicosin have demonstrated efficacy against Lawsonia intracellularis, the causative agent of Porcine Proliferative Enteropathy (PPE), commonly known as ileitis.

Oral administration of this compound has been shown to be effective for both the prevention and treatment of PPE.[10] In a challenge study, pigs receiving this compound either before or after exposure to L. intracellularis did not develop clinical signs or lesions of PE, unlike the untreated, challenged group which exhibited reduced weight gain and diarrhea.[10] Another study using an injectable form of Tylosin also reported positive treatment responses, with improvements in clinical signs, reduced bacterial shedding, and better average daily weight gain.[11][12][13]

In vitro studies have shown that both Tylosin and Tilmicosin are highly active against L. intracellularis.[14] One study found Tilmicosin to be one of the most active antimicrobials against both intracellular and extracellular forms of the bacterium.[14]

Table 3: Efficacy of this compound and Tilmicosin against Lawsonia intracellularis

AntimicrobialEfficacy MetricResultsStudy Type
This compound Prevention of clinical signs and lesionsEffectiveIn vivo challenge study[10]
Tylosin (injectable) Improvement in clinical signs, ADGEffectiveIn vivo challenge study[11][12][13]
Tylosin Intracellular MIC0.25 to 0.5 µg/mlIn vitro[14]
Tilmicosin Intracellular MIC0.125 µg/mlIn vitro[14]
Swine Respiratory Disease

Tylosin and Tilmicosin are both indicated for the treatment and control of swine respiratory diseases. Tilmicosin, in particular, is often highlighted for its efficacy against key respiratory pathogens.

In an experimental infection model with Mycoplasma hyopneumoniae, in-feed medication with Tylosin significantly reduced respiratory disease scores and lung lesion scores compared to untreated, infected pigs.[15]

Clinical trials have demonstrated that Tilmicosin administered in feed is effective for the control of pneumonia caused by Actinobacillus pleuropneumoniae and Pasteurella multocida.[9] Studies have shown that Tilmicosin can lead to improvements in clinical scores, reduced mortality, and better growth performance in the face of a respiratory disease challenge.[9][16] Furthermore, feeding Tilmicosin has been shown to result in the elimination of Pasteurella spp. and Haemophilus spp. from the nasal passages of pigs with enzootic pneumonia.[17]

Table 4: Efficacy against Swine Respiratory Pathogens

AntimicrobialPathogenEfficacy MetricResults
This compound Mycoplasma hyopneumoniaeRespiratory Disease ScoreSignificantly lower than untreated (0.54 vs 1.54)[15]
This compound Mycoplasma hyopneumoniaeLung Lesion ScoreSignificantly lower than untreated (1.72 vs 5.27)[15]
Tilmicosin A. pleuropneumoniae & P. multocidaMortalitySignificantly lower than non-medicated pigs[9]
Tilmicosin A. pleuropneumoniae & P. multocidaClinical Impression ScoresSignificantly improved[9]

Experimental Protocols

Growth Performance and Efficacy Trial for this compound

A study evaluating this compound in a biosecure environment utilized the following protocol[6][7]:

  • Animals: 384 pigs with a mean initial live weight of 20.8 kg were randomly assigned to 2 dietary treatments.

  • Housing: An all-in-all-out facility with strict biosecurity protocols.

  • Treatments:

    • Control: Commercial barley-based diet.

    • Tylosin Group: Commercial barley-based diet with the addition of this compound.

  • Data Collection: Pigs were weighed at the start and at slaughter. Feed consumption, disease incidence, and mortality were recorded daily. Carcass characteristics were measured at slaughter.

Start 384 Pigs (20.8 kg) Randomization Random Assignment Start->Randomization GroupA Control Group (Commercial Diet) Randomization->GroupA GroupB Tylosin Group (Commercial Diet + Tylosin) Randomization->GroupB DataCollection Daily Monitoring: - Feed Intake - Health & Mortality GroupA->DataCollection GroupB->DataCollection Weighing Initial & Final Weighing DataCollection->Weighing Slaughter Slaughter at 110 kg Weighing->Slaughter Carcass Carcass Evaluation Slaughter->Carcass

Diagram 2: Experimental Workflow for Tylosin Growth Trial.

Efficacy Dose Determination for Tilmicosin Phosphate in Respiratory Disease

An efficacy dose determination study for Tilmicosin Phosphate against A. pleuropneumoniae followed this design[16]:

  • Animals: Clinically normal pigs weighing between 13.6 and 36.3 kg.

  • Challenge Model: Seeder pigs were used to naturally infect the trial pigs.

  • Treatments: Five doses of Tilmicosin Phosphate (0, 100, 200, 300, and 400 µg/g) were administered in the feed for 21 days.

  • Procedure: Experimental feeds were provided 7 days before the introduction of seeder pigs and continued for 14 days after.

  • Data Collection: Clinical impression scores, rectal temperatures, and weight gain were monitored. Post-mortem examinations determined lung lesion scores and bacterial presence.

Pigs Clinically Normal Pigs Acclimation Acclimation & Start of Experimental Diets (Day -7) Pigs->Acclimation Dosing 5 Doses of Tilmicosin (0, 100, 200, 300, 400 µg/g) Acclimation->Dosing Infection Introduction of Seeder Pigs (Day 0) Dosing->Infection Treatment Continued Feeding for 14 Days Infection->Treatment Monitoring Daily Clinical Scores, Temperature, Weight Gain Treatment->Monitoring Necropsy Euthanasia & Necropsy (Day 21) Monitoring->Necropsy Analysis Lung Lesion Scoring & Bacteriology Necropsy->Analysis

Diagram 3: Tilmicosin Respiratory Disease Trial Workflow.

Effects on Gut Microbiota

The use of in-feed antibiotics can influence the composition of the swine gut microbiota. A study on Tylosin as a feed additive found that while it did not significantly alter the rate of weight increase, it did lead to a rapid increase in the relative abundance of the phylum Firmicutes.[18][19] The study suggested that Tylosin may accelerate the maturation of the swine gut microbiota rather than fundamentally altering its composition.[18][19] Another study observed that therapeutic use of tylosin in infected pigs reduced the diversity of gut microbiota, with a decrease in Bacteroidetes and Firmicutes and an increase in Proteobacteria.[20]

Conclusion

Both this compound and Tilmicosin are effective macrolide antibiotics for managing key bacterial diseases in swine.

  • This compound has demonstrated efficacy in improving growth performance in nursery pigs and in treating and preventing porcine proliferative enteropathy and mycoplasmal pneumonia.[8][10][15] Its effect on growth performance in finisher pigs under high-health conditions may be less pronounced.[6][7]

  • Tilmicosin , a semi-synthetic derivative, generally exhibits higher potency and a broader spectrum of activity against key respiratory pathogens.[5] It has shown significant efficacy in controlling swine respiratory disease and has a positive impact on growth performance in diseased animals.[9] In vitro data also suggests superior activity against Lawsonia intracellularis compared to Tylosin.[14]

The choice between this compound and Tilmicosin will depend on the specific pathogens of concern, the health status of the herd, and economic considerations. For severe respiratory disease outbreaks, the enhanced potency of Tilmicosin may be advantageous. For enteric conditions like ileitis and as a growth promotant in younger pigs, this compound remains a proven and effective option. Further direct comparative studies under various field conditions are warranted to provide a more definitive assessment of their relative efficacy.

References

A Comparative Guide to Analytical Methods for Tylosin Phosphate in Poultry Feed

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Tylosin Phosphate in poultry feed is crucial for ensuring animal health, regulatory compliance, and food safety. This guide provides a detailed comparison of the primary analytical methods employed for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography coupled with Mass Spectrometry (LC-MS), and the official Microbiological Assay.

This publication offers an objective comparison of these methods, supported by experimental data, to assist in selecting the most appropriate technique for specific laboratory needs. Detailed experimental protocols are provided, and key performance data is summarized in structured tables for straightforward comparison.

Method Comparison at a Glance

The choice of analytical method for this compound determination in poultry feed hinges on a balance of factors including sensitivity, specificity, sample throughput, and available instrumentation. While the microbiological assay has historically been a standard method, chromatographic techniques, particularly HPLC-UV and LC-MS, offer significant advantages in terms of precision and specificity.

FeatureHPLC-UVLC-MSMicrobiological Assay
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection.Inhibition of microbial growth by the antibiotic.
Specificity Good; can distinguish Tylosin A from related substances.Excellent; provides structural confirmation.Low; susceptible to interference from other antimicrobial compounds.
Sensitivity Moderate.High.Variable; dependent on the test organism.
Precision High.High.Lower compared to chromatographic methods.
Throughput High.High.Low to moderate.
Cost Moderate.High.Low.
Expertise Moderate.High.Moderate.

Performance Data Summary

The following tables summarize the quantitative performance data for HPLC-UV and LC-MS methods based on published validation studies.

Table 1: HPLC-UV Method Performance Data
ParameterReported ValueSource
Linearity (R²) >0.99[1]
Recovery (%) 84.7% - 102.2%[1][2]
Precision (RSD) < 6.6% (inter-day)[1]
Limit of Detection (LOD) Not consistently reported for feed-
Limit of Quantification (LOQ) 5 mg/kg[1]
Table 2: LC-MS Method Performance Data
ParameterReported ValueSource
Linearity (R²) 0.9985[3]
Recovery (%) 78.9% - 108.3%[3][4]
Precision (RSD) < 10% (repeatability and within-laboratory reproducibility)[3]
Limit of Detection (LOD) 0.035 mg/kg[3][5]
Limit of Quantification (LOQ) 0.05 mg/kg[3][5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below.

HPLC-UV Method Protocol

This protocol is a synthesized example based on common practices.[1][2]

  • Sample Preparation:

    • Weigh a representative sample of ground poultry feed.

    • Extract this compound with a mixture of methanol and a suitable buffer (e.g., phosphate or citrate buffer).

    • Shake or sonicate the mixture to ensure efficient extraction.

    • Centrifuge the extract and filter the supernatant.

    • For cleaner samples, a Solid Phase Extraction (SPE) step using a C18 cartridge may be employed.[1]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer or diluted acid).

    • Flow Rate: Typically 1.0 mL/min.[6][7]

    • Detection: UV detector set at approximately 280-290 nm.[6][7]

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a calibration curve using this compound reference standards.

    • Calculate the concentration in the sample by comparing the peak area with the calibration curve.

LC-MS Method Protocol

This protocol is based on a validated method for Tylosin in animal feed.[3]

  • Sample Preparation:

    • Extract the feed sample with an acidified methanol:water mixture.

    • Employ a Solid Phase Extraction (SPE) clean-up step for the diluted extract.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 μm).[3]

    • Mobile Phase: Gradient elution using 0.05M formic acid in water and 0.05M formic acid in acetonitrile.[3]

    • Flow Rate: 0.4 mL/min.[3]

    • Injection Volume: 5 µL.[3]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI+).[3]

    • Monitored Ion: Precursor ion for tylosin at m/z 916.5.[3]

  • Quantification:

    • Construct a matrix-matched calibration curve to compensate for matrix effects.

    • Quantify the analyte based on the response of the precursor ion.

Microbiological Assay Protocol (Based on AOAC 962.26)

The official microbiological method relies on the principle of microbial growth inhibition.[8]

  • Preparation of Assay Plates:

    • Use a suitable agar medium seeded with a susceptible test organism, typically Micrococcus luteus.

  • Sample and Standard Preparation:

    • Extract Tylosin from the feed sample using a defined extraction procedure.

    • Prepare a series of standard solutions of Tylosin with known concentrations.

  • Assay Procedure:

    • Apply the sample extracts and standard solutions to wells or cylinders on the agar plates.

    • Incubate the plates under specified conditions to allow for microbial growth.

  • Quantification:

    • Measure the diameter of the zones of growth inhibition around the sample and standard wells.

    • Calculate the concentration of Tylosin in the sample by comparing the size of its inhibition zone to those of the standards.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships, the following diagrams are provided.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result Sample Poultry Feed Sample Extraction Extraction with Methanol/Buffer Sample->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup HPLC HPLC System (C18 Column) Cleanup->HPLC Detection UV Detector (280-290 nm) HPLC->Detection Quantification Quantification of This compound Detection->Quantification Linearity Linearity Accuracy Accuracy (Recovery) Precision Precision (RSD) LOQ LOQ Method_Comparison_Logic cluster_methods Analytical Methods cluster_criteria Selection Criteria Analytical Need Analytical Need HPLC_UV HPLC-UV Analytical Need->HPLC_UV LC_MS LC-MS Analytical Need->LC_MS Microbio Microbiological Assay Analytical Need->Microbio Specificity High Specificity HPLC_UV->Specificity Sensitivity High Sensitivity HPLC_UV->Sensitivity Moderate Cost Low Cost HPLC_UV->Cost Moderate Regulatory Regulatory Acceptance HPLC_UV->Regulatory LC_MS->Specificity LC_MS->Sensitivity LC_MS->Cost High LC_MS->Regulatory Microbio->Specificity Low Microbio->Sensitivity Variable Microbio->Cost Microbio->Regulatory Official Method

References

A Comparative Analysis of Tylosin Tartrate and Tylosin Phosphate Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the oral bioavailability of two common forms of the macrolide antibiotic tylosin: Tylosin Tartrate and Tylosin Phosphate. The information presented is supported by experimental data to assist researchers and professionals in making informed decisions for drug development and application.

Executive Summary

Tylosin is a widely used antibiotic in veterinary medicine, effective against Gram-positive bacteria and Mycoplasma.[1][2][3] It is commonly administered as either a tartrate or a phosphate salt. Experimental evidence, primarily from studies in broiler chickens, indicates that Tylosin Tartrate exhibits significantly higher oral bioavailability compared to this compound .[3][4][5][6] This suggests that Tylosin Tartrate is more efficiently absorbed into the bloodstream when administered orally.

Quantitative Data Comparison

A key study comparing the pharmacokinetics of Tylosin Tartrate and this compound in broiler chickens after a single oral administration of 10 mg/kg body weight provides the following data:[4][5][6]

Pharmacokinetic ParameterTylosin Tartrate (Mean ± SD)This compound (Mean ± SD)
Maximum Plasma Concentration (Cmax) 0.44 ± 0.09 µg/mL0.18 ± 0.01 µg/mL
Area Under the Curve (AUC) 1.57 ± 0.25 µg·h/mL0.82 ± 0.05 µg·h/mL
Oral Bioavailability (F) 25.78%13.73%

These results demonstrate statistically significant differences in the maximum plasma concentration and the total drug exposure (AUC) between the two forms, with Tylosin Tartrate showing superior performance in both metrics.[4][5] The oral bioavailability of Tylosin Tartrate was nearly double that of this compound in this study.[4][6]

Experimental Protocols

The data presented above was obtained from a randomized, parallel-design study in broiler chickens. The key aspects of the experimental methodology are outlined below.[4][5]

1. Animal Subjects and Housing:

  • Healthy broiler chickens were used in the study.[4][5]

  • The chickens were fasted overnight prior to drug administration to ensure an empty gastrointestinal tract, which minimizes variability in drug absorption.[4][5]

2. Drug Administration:

  • A single dose of 10 mg/kg of body weight of either Tylosin Tartrate or this compound was administered orally to respective groups of chickens (n=10 per group).[4][5]

  • For intravenous administration, which serves as a reference to determine absolute bioavailability, the same dose was administered.[4][5]

3. Sample Collection:

  • Serial blood samples were collected from each chicken at various time points up to 24 hours post-administration.[4][5]

4. Sample Analysis:

  • The concentration of tylosin in the plasma was determined using a High-Performance Liquid Chromatography (HPLC) method.[4][5][6]

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data for each chicken was analyzed using pharmacokinetic software (3P97).[4][5]

  • The pharmacokinetic parameters were determined using a one-compartmental open model for oral administration and a two-compartmental open model for intravenous administration.[4][5]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps of the comparative bioavailability study.

G cluster_0 Preparation cluster_1 Drug Administration cluster_2 Data Collection & Analysis A Broiler Chicken Selection (n=10 per group) B Overnight Fasting A->B C Oral Administration (10 mg/kg) B->C D Tylosin Tartrate C->D E This compound C->E F Serial Blood Sampling (up to 24h) D->F E->F G Plasma Tylosin Concentration (HPLC Analysis) F->G H Pharmacokinetic Modeling (3P97 Software) G->H I Bioavailability Comparison H->I

Caption: Workflow of the comparative bioavailability study.

Mechanism of Action: A Logical Overview

Tylosin, as a macrolide antibiotic, functions by inhibiting bacterial protein synthesis. This is achieved by binding to the 50S ribosomal subunit of susceptible bacteria, thereby preventing the elongation of the polypeptide chain. The following diagram illustrates this general mechanism.

G cluster_0 Bacterial Cell A Tylosin (Tartrate or Phosphate) B Bacterial Ribosome (50S Subunit) A->B Binds to D Inhibition of Protein Synthesis C Protein Synthesis B->C Essential for C->D Blocks E Bacterial Growth Inhibition D->E Leads to

Caption: General mechanism of action for Tylosin.

Conclusion

References

Validation of a microbiological method for Tylosin Phosphate residue screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly employed analytical methods for the screening of Tylosin Phosphate residues in various matrices. Tylosin, a macrolide antibiotic used in veterinary medicine, requires robust monitoring to ensure food safety and regulatory compliance. This document outlines the performance characteristics and experimental protocols of microbiological assays, High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA), offering a comparative analysis to aid in method selection and validation.

Performance Comparison of Analytical Methods

The selection of an appropriate screening method for this compound residues depends on various factors, including the required sensitivity, specificity, sample throughput, and available resources. The following tables summarize the quantitative performance of microbiological assays, HPLC, and ELISA based on reported experimental data.

Table 1: Comparison of Method Performance for this compound Residue Screening

ParameterMicrobiological AssayHigh-Performance Liquid Chromatography (HPLC)Enzyme-Linked Immunosorbent Assay (ELISA)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Inhibition of microbial growthSeparation based on polarityAntigen-antibody bindingSeparation by chromatography, detection by mass
Limit of Detection (LOD) ~0.1 µg/g (ppm)0.473 µg/kg - 9.05 µg/g[1]0.005 µg/mL - 5.1 µg/kg[2][3]0.014 µg/mL - 0.035 mg/kg[4]
Limit of Quantification (LOQ) ~0.1 µg/g (ppm)1.561 µg/kg - 30.17 µg/g[1]0.005 µg/mL[2]0.042 µg/mL - 0.05 mg/kg[4]
Recovery (%) Not directly applicable70 - 108.3%[4][5]73.6 - 120.7%[3]78.9 - 108.3%[4]
Specificity Lower (can be affected by other antimicrobials)HighHigh (dependent on antibody)Very High
Sample Throughput HighModerateHighModerate
Cost per Sample LowHighModerateVery High
Expertise Required ModerateHighModerateVery High

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific sample matrix and laboratory conditions.

Microbiological Assay Protocol

This method relies on the principle of microbial growth inhibition, where the presence of this compound in a sample inhibits the growth of a susceptible test organism, creating a measurable zone of inhibition.

a. Preparation of Test Organism (Geobacillus stearothermophilus)

  • Activation: Activate the lyophilized culture of Geobacillus stearothermophilus according to the supplier's instructions.

  • Spore Suspension: Prepare a spore suspension of the activated culture. This can be done by growing the bacteria on a suitable agar medium and then harvesting the spores. The concentration of the spore suspension should be adjusted to a specific turbidity or cell count (e.g., 10^8 CFU/mL) to ensure consistent results.[6]

  • Storage: Store the spore suspension under appropriate conditions (e.g., refrigerated or frozen) to maintain viability.

b. Sample Preparation (Milk)

  • Centrifugation: Centrifuge the milk sample to separate the cream layer.

  • Extraction: Extract the skimmed milk with a suitable solvent (e.g., phosphate buffer).

  • pH Adjustment: Adjust the pH of the extract to a range suitable for the test organism (typically pH 6.0-8.0).

c. Assay Procedure

  • Agar Plate Preparation: Prepare agar plates with a suitable medium (e.g., Mueller-Hinton agar) seeded with the Geobacillus stearothermophilus spore suspension.

  • Sample Application: Create wells in the agar or place sterile paper discs impregnated with the sample extract onto the agar surface.

  • Incubation: Incubate the plates at the optimal growth temperature for the test organism (e.g., 55-65°C) for a specified period.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around the well or disc. The size of the zone is proportional to the concentration of the antibiotic in the sample.[7]

d. Interpretation of Results

The diameter of the inhibition zone is compared to a standard curve prepared with known concentrations of this compound to determine the residue concentration in the sample. A larger zone of inhibition indicates a higher concentration of the antibiotic.[8]

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a chromatographic technique used to separate, identify, and quantify components in a mixture. For this compound analysis, a reverse-phase HPLC system is commonly employed.

a. Sample Preparation (Chicken Tissue)

  • Homogenization: Homogenize the tissue sample.

  • Extraction: Extract the homogenized tissue with an appropriate solvent mixture (e.g., acetonitrile and water).

  • Centrifugation and Filtration: Centrifuge the extract to remove solid debris and then filter the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup: Pass the filtered extract through an SPE cartridge to remove interfering substances.

  • Elution and Reconstitution: Elute the this compound from the SPE cartridge and reconstitute the eluate in the mobile phase.

b. HPLC Analysis

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV detector set at approximately 287 nm.

  • Injection: Inject a specific volume of the prepared sample extract into the HPLC system.

  • Data Analysis: Identify and quantify the this compound peak based on its retention time and peak area compared to a standard calibration curve.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. A competitive ELISA format is often used for this compound detection.

a. Sample Preparation (Milk)

  • Defatting: Centrifuge the milk sample to remove the fat layer.

  • Dilution: Dilute the skimmed milk with a suitable buffer provided in the ELISA kit.

b. ELISA Procedure

  • Coating: The microplate wells are pre-coated with Tylosin-specific antibodies.

  • Competitive Binding: Add the prepared sample and a fixed amount of enzyme-labeled Tylosin (conjugate) to the wells. The Tylosin in the sample and the enzyme-labeled Tylosin compete for binding to the antibodies on the plate.

  • Incubation: Incubate the plate to allow for the binding reaction to occur.

  • Washing: Wash the plate to remove any unbound substances.

  • Substrate Addition: Add a substrate that reacts with the enzyme on the conjugate to produce a color change.

  • Color Development and Measurement: The intensity of the color is inversely proportional to the concentration of Tylosin in the sample. Measure the absorbance using a microplate reader.

  • Quantification: Determine the concentration of Tylosin in the sample by comparing its absorbance to a standard curve.

Visualizing the Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each of the described screening methods.

Microbiological_Assay_Workflow cluster_sample_prep Sample Preparation cluster_assay Assay Sample Sample (e.g., Milk) Centrifuge Centrifugation Sample->Centrifuge Extract Extraction Centrifuge->Extract pH_Adjust pH Adjustment Extract->pH_Adjust Apply_Sample Apply Sample Extract pH_Adjust->Apply_Sample Plate_Prep Prepare Seeded Agar Plate Plate_Prep->Apply_Sample Incubate Incubation Apply_Sample->Incubate Measure_Zone Measure Inhibition Zone Incubate->Measure_Zone

Microbiological Assay Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample (e.g., Tissue) Homogenize Homogenization Sample->Homogenize Extract Extraction Homogenize->Extract Centrifuge_Filter Centrifugation & Filtration Extract->Centrifuge_Filter SPE Solid-Phase Extraction Centrifuge_Filter->SPE Elute_Reconstitute Elution & Reconstitution SPE->Elute_Reconstitute Inject Inject into HPLC Elute_Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification Detect->Quantify ELISA_Workflow cluster_sample_prep Sample Preparation cluster_assay ELISA Procedure Sample Sample (e.g., Milk) Defat Defatting Sample->Defat Dilute Dilution Defat->Dilute Add_Sample_Conjugate Add Sample & Conjugate Dilute->Add_Sample_Conjugate Incubate_Bind Incubation (Competitive Binding) Add_Sample_Conjugate->Incubate_Bind Wash1 Wash Incubate_Bind->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate_Color Incubation (Color Development) Add_Substrate->Incubate_Color Read_Absorbance Read Absorbance Incubate_Color->Read_Absorbance

References

Comparative Analysis of Tylosin Phosphate's Influence on Gut Microbiota Across Species

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals species-specific alterations in the gut microbiome following the administration of Tylosin Phosphate. This guide synthesizes experimental findings in swine, cattle, and poultry to provide researchers, scientists, and drug development professionals with a comparative overview of the antibiotic's effects.

This compound, a macrolide antibiotic, is widely utilized in veterinary medicine for therapeutic purposes and as a growth promoter in livestock. Its mode of action extends to modulating the complex ecosystem of the gut microbiota. The subsequent sections of this guide will delve into the nuanced impact of this compound on the microbial composition of different host species, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts.

Quantitative Impact on Gut Microbiota: A Cross-Species Comparison

The effects of this compound on the gut microbiota are not uniform across animal species. Variations in dosage, duration of administration, and host physiology contribute to these differences. The following tables summarize key quantitative findings from various studies.

Table 1: Effect of this compound on Gut Microbiota in Swine

ParameterControl GroupThis compound GroupReference
Relative Abundance of Firmicutes LowerRapidly Increased[1][2]
Microbiota Maturation Normal RateAccelerated[1][2]
Fecal Hyodeoxycholic Acid (HDCA) Lower ConcentrationSignificantly Increased[3]
Microbial Population Shifts Standard SuccessionShifts in abundant and less abundant species[4][5]

Table 2: Effect of this compound on Gut Microbiota in Cattle

ParameterControl GroupThis compound GroupReference
Fecal Microbiome Alpha Diversity No significant differenceNo significant difference (numerically higher in untreated)[6]
Fecal Microbiome Beta Diversity No significant differenceNo significant difference[6]
Macrolide-Resistant Enterococci Lower PrevalenceIncreased Prevalence[7][8]
Subiliac Lymph Node Microbiome Not ApplicableNo influence on the microbiome[9]

Table 3: Effect of this compound on Gut Microbiota in Poultry (Broiler Chickens)

ParameterControl GroupThis compound GroupReference
Escherichia coli Count HigherSignificantly Reduced[10][11][12]
Clostridium perfringens Count HigherSignificantly Reduced[10][11][12][13][14]
Lactobacillus reuteri Count No significant differenceNo significant impairment[10][11][12]
Bacterial Diversity HigherDecreased[13]
Mucolytic Bacteria Higher PercentageReduced Percentage[13][14]

Experimental Protocols

The methodologies employed in studying the effects of this compound on gut microbiota are crucial for the interpretation of results. Below are detailed protocols from key studies.

Study 1: Effects of Tylosin as a Feed Additive on Swine Gut Microbiota [1][2]

  • Animals: Pigs were divided into a control group and a tylosin-treated group.

  • Treatment: The treatment group received a feed additive containing this compound. The study was conducted over a 10-week feeding trial.

  • Sample Collection: Fecal samples were collected at various time points to monitor changes in the gut microbiota as the pigs grew.

  • Microbiota Analysis: High-throughput sequencing of the 16S rRNA gene was used to analyze the composition of the gut microbiota. Operational taxonomic units (OTUs) were determined to assess bacterial diversity and alterations.

Study 2: Investigation of Tylosin in Feed of Feedlot Cattle [6]

  • Animals: Feedlot cattle were divided into groups that received tylosin and those that did not.

  • Treatment: Tylosin was supplemented in the feed for the treatment group.

  • Sample Collection: Fecal samples were collected from both groups.

  • Microbiota Analysis: The fecal microbiomes were analyzed to determine alpha and beta diversity. Weighted and unweighted UniFrac distances were used to compare the microbial communities.

Study 3: In vivo analysis of the effect of this compound on the intestinal microflora in broiler chicken [10][11]

  • Animals: Broiler chickens were divided into groups receiving different concentrations of this compound, both solely and in combination with Oxytetracycline di-hydrate.

  • Treatment: The antibiotic growth promoters (AGPs) were provided in the diet for 42 days.

  • Sample Collection: Fecal samples were collected from the duodenum, jejunum, and caeca on days 14, 28, and 42.

  • Microbiota Analysis: Samples were cultured on different selective media, and bacterial identification was performed using biochemical and molecular diagnostic tools to assess the growth of specific pathogenic and beneficial bacteria.

Visualizing Experimental and Logical Frameworks

To better understand the workflow of these comparative studies and the proposed mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_setup Experimental Setup cluster_sampling Data Collection cluster_analysis Microbiota Analysis cluster_outcome Comparative Outcome A Animal Species Selection (Swine, Cattle, Poultry) B Group Allocation (Control vs. This compound) A->B C This compound Administration (Dosage and Duration) B->C D Fecal/Intestinal Sample Collection (Time Points) C->D E DNA Extraction D->E F 16S rRNA Gene Sequencing E->F G Bioinformatic Analysis (OTU Clustering, Diversity Indices) F->G H Changes in Microbial Composition (Phyla, Genera) G->H I Species-Specific Effects H->I

Caption: Experimental workflow for comparative analysis.

logical_relationship cluster_swine Swine cluster_cattle Cattle cluster_poultry Poultry A This compound Administration B Accelerated Microbiota Maturation A->B C Increased Firmicutes A->C D Minimal Change in Overall Diversity A->D E Increase in Macrolide-Resistant Enterococci A->E F Reduced Pathogens (E. coli, C. perfringens) A->F G Decreased Bacterial Diversity A->G

Caption: Species-specific effects of this compound.

References

Correlating In Vitro Susceptibility of Bacteria to Tylosin Phosphate with In Vivo Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Tylosin phosphate is a macrolide antibiotic used extensively in veterinary medicine to treat and control various bacterial infections in livestock and poultry.[1] A critical aspect of its clinical application is understanding the relationship between its activity in a laboratory setting (in vitro) and its therapeutic effectiveness in an animal (in vivo). This guide provides a comparative analysis of the in vitro susceptibility of key bacteria to this compound and the corresponding in vivo efficacy, supported by experimental data and protocols.

In Vitro Susceptibility Testing

In vitro susceptibility tests are essential for predicting the potential effectiveness of an antibiotic against a specific bacterium. The most common methods are Minimum Inhibitory Concentration (MIC) and disk diffusion assays.

Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation.[2] It is a fundamental measure of an antibiotic's potency.

Disk Diffusion Test: This method involves placing paper disks impregnated with a specific concentration of an antibiotic onto an agar plate inoculated with the bacterium. The antibiotic diffuses into the agar, and if the bacterium is susceptible, a zone of growth inhibition will appear around the disk.[3]

Table 1: In Vitro Susceptibility of Various Bacteria to Tylosin

Bacterial SpeciesMIC Range (µg/mL)Notes
Mycoplasma gallisepticum0.004 - 16A wide range of MICs have been reported, indicating variable susceptibility.[2][4][5]
Mycoplasma synoviae0.125 - 16Generally susceptible, but resistant strains exist.[2]
Mycoplasma hyopneumoniae0.015 - 0.3Highly susceptible.[6]
Staphylococcus aureus---Quality control ranges for disk diffusion (30 µg disk) are established.[7]
Streptococcus pneumoniae0.125 - 64Susceptibility can vary significantly.[6]
Enterococcus species≥128High MICs are often associated with the presence of the erm(B) resistance gene.[8]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is a standard method for determining the MIC of tylosin against bacterial isolates.

  • Preparation of Tylosin Stock Solution: A standard stock solution of tylosin is prepared, typically at a concentration of 1 mg/mL.[9]

  • Serial Dilutions: The stock solution is serially diluted in a multi-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for many bacteria, or specialized media like FM-4 for Mycoplasma).[10]

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared, often adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[3]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[3] For fastidious organisms, specific atmospheric conditions like 5% CO₂ may be required.[3]

  • Reading Results: The MIC is determined as the lowest concentration of tylosin in which there is no visible bacterial growth.

In Vivo Efficacy Studies

In vivo studies are crucial for confirming the therapeutic effectiveness of an antibiotic in a living organism. These studies account for the complex interactions between the drug, the host, and the pathogen.

Table 2: Summary of In Vivo Efficacy Studies of this compound

Animal ModelBacterial ChallengeThis compound DosageObserved Efficacy
Broiler ChickensMycoplasma gallisepticumAdministered in drinking waterSignificantly reduced mortality, clinical signs, and gross lesions compared to untreated groups.[5] Improved body weight gain.[5][11]
Broiler ChickensNecrotic Enteritis (Clostridium perfringens)In-feed administrationEffective for the treatment of necrotic enteritis.[12]
Broiler ChickensIntestinal Microflora ModulationIn-feed (0.5-1.0 g/kg)Significantly reduced counts of E. coli and C. perfringens without harming beneficial Lactobacillus reuteri.[13][14]
PigsProliferative Enteropathy (Lawsonia intracellularis)In-feed (100 ppm) for 14 daysEffective in preventing and treating the disease, improving clinical signs and growth performance.[15]

Experimental Protocol: In Vivo Efficacy in Broiler Chickens (Mycoplasma gallisepticum Model)

This protocol outlines a typical experimental design to evaluate tylosin's efficacy against M. gallisepticum infection.

  • Animal Model: Day-old broiler chicks are randomly allocated into experimental groups (e.g., uninfected untreated, infected untreated, infected treated with various tylosin doses).[16]

  • Infection: At a few days of age (e.g., 3 days old), chicks in the infected groups are challenged with a virulent strain of M. gallisepticum.[5][16]

  • Treatment: Treatment with this compound commences at a specified time post-infection (e.g., 18 days old) and is typically administered via drinking water for a set duration (e.g., 5 consecutive days).[16]

  • Data Collection: Throughout the study (e.g., up to 35 days of age), the following parameters are monitored:

    • Clinical Signs: Scored based on severity (e.g., respiratory distress).[11]

    • Mortality Rate: Recorded daily.[2]

    • Body Weight Gain: Measured periodically.[5]

    • Gross Lesions: Air sac lesion scores are determined at the end of the study.[11]

    • Bacterial Re-isolation: Attempts are made to re-isolate M. gallisepticum from relevant tissues to confirm infection and assess bacterial clearance.[5]

  • Statistical Analysis: Data from treated and untreated groups are compared statistically to determine the significance of the treatment effect.

Correlating In Vitro Susceptibility with In Vivo Efficacy

Directly correlating in vitro MIC values with in vivo clinical outcomes is challenging.[17] A susceptible MIC result is generally associated with a favorable therapeutic response in about 90-95% of cases, but host and pathogen factors can influence the outcome.[17]

Pharmacokinetics and Pharmacodynamics (PK/PD): The bridge between in vitro data and in vivo success lies in understanding the drug's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the bacteria).

  • Pharmacokinetics (PK): this compound is well absorbed from the intestinal tract of pigs and poultry.[18] Following oral administration in chickens, it is widely distributed in tissues, with the liver, kidney, and lung containing the highest residues.[19] The bioavailability of this compound has been reported to be lower than that of tylosin tartrate.[20][21]

  • Pharmacodynamics (PD): For macrolides like tylosin, the key PK/PD index for efficacy is the time the drug concentration remains above the MIC (T > MIC) or the ratio of the area under the concentration-time curve to the MIC (AUC/MIC).

By integrating PK and PD data, researchers can establish a clinical breakpoint , which is an MIC value that separates clinically susceptible from resistant bacterial strains, providing a more reliable prediction of in vivo success.[4][10] For example, a study on M. gallisepticum established a clinical breakpoint of 2 µg/ml for tylosin based on PK-PD modeling and clinical trial data.[4]

Mechanism of Action and Resistance

Understanding the mechanism of action and how bacteria develop resistance is crucial for interpreting susceptibility data.

Mechanism of Action: Tylosin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[6][22] This action prevents the formation of peptide bonds and the translocation process, ultimately leading to bacteriostasis.[6] At high concentrations, it may also be bactericidal.[15]

Mechanisms of Resistance:

  • Target Site Modification: The most common mechanism is the methylation of specific nucleotides (G748 and A2058) in the 23S rRNA of the 50S ribosomal subunit.[1] This modification, often conferred by erm genes, prevents tylosin from binding to its target.[8]

  • Efflux Pumps: Some bacteria possess efflux pumps that actively transport the antibiotic out of the cell, preventing it from reaching its ribosomal target. The msrC gene is one such example found in enterococci.[8]

  • Ribosomal Protein Mutations: Mutations in ribosomal proteins, such as L22, can also confer resistance by altering the drug-binding site.[23]

Visualizations

Correlation_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment cluster_PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling MIC Determine MIC (Broth/Agar Dilution) PD Pharmacodynamics (T > MIC, AUC/MIC) MIC->PD Input Disk Disk Diffusion Assay AnimalModel Infected Animal Model (e.g., Chickens, Pigs) Efficacy Measure Clinical Efficacy (Mortality, Lesions, etc.) AnimalModel->Efficacy Observation PK Pharmacokinetics (Absorption, Distribution) AnimalModel->PK Data Breakpoint Establish Clinical Breakpoint Efficacy->Breakpoint Validation PK->Breakpoint PD->Breakpoint Prediction Predict Clinical Outcome Breakpoint->Prediction

Tylosin_Mechanism cluster_Action Mechanism of Action cluster_Resistance Mechanisms of Resistance Tylosin This compound Ribosome 50S Ribosomal Subunit Tylosin->Ribosome Binds to NoBind Tylosin Cannot Bind ProteinSynth Protein Synthesis Ribosome->ProteinSynth Inhibits TargetMod Target Site Modification (rRNA Methylation) TargetMod->NoBind Leads to Efflux Efflux Pump Efflux->Tylosin Expels Mutation Ribosomal Protein Mutation Mutation->NoBind Leads to NoEffect Protein Synthesis Continues NoBind->NoEffect

References

Performance Showdown: A Comparative Analysis of Commercial Tylosin Phosphate Premixes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals in the animal health sector, selecting the optimal Tylosin Phosphate premix is a critical decision that can significantly impact the efficacy of disease prevention and growth promotion strategies. This guide provides an objective comparison of the performance of different commercial this compound premixes, supported by experimental data, to aid in making informed choices. While direct, brand-to-brand comparative studies in publicly available literature are limited, existing research offers valuable insights into key performance differentiators.

Compositional Analysis: More Than Just Tylosin

A crucial factor influencing the in vivo performance of a this compound premix is its composition, specifically the concentration of Tylosin A, the primary active component, relative to other macrolide derivatives. A study comparing two commercial premixes, designated here as Premix A and Premix B, highlights this variance.

High-Pressure Liquid Chromatography (HPLC) analysis revealed significant differences in their composition. Premix A contained a substantially higher percentage of Tylosin A compared to Premix B, which had a greater proportion of other macrolide derivatives[1].

PremixTylosin A (%)Other Macrolides (%)Unidentified Material (%)
Premix A 84.016.00.0
Premix B 42.646.610.8
Table 1: Compositional analysis of two commercial this compound premixes[1].

This compositional variance directly correlated with the in vivo efficacy of the premixes in treating Mycoplasma gallisepticum (MG) infections in chickens.

In Vivo Efficacy: A Head-to-Head Comparison in Poultry

The two premixes were evaluated for their effectiveness in treating induced Mycoplasma gallisepticum infections in chickens when administered in feed at concentrations of 550 and 1100 ppm[1]. The results demonstrated a clear superiority of Premix A, which had a higher concentration of Tylosin A.

Performance MetricTylosin Premix A (1100 ppm)Tylosin Premix B (1100 ppm)
Mortality Rate (%) Significantly lowerHigher
Air Sac Lesions Significantly reducedLess reduction
Infection Rate (Antibody Development) Significantly lowerHigher
Table 2: Efficacy comparison of Premix A and Premix B in MG-infected chickens[1].

These findings underscore the importance of considering the concentration of the active Tylosin A component, rather than just the total macrolide content, when selecting a premix.

Performance in Swine: Controlling Porcine Proliferative Enteropathy (Ileitis)

This compound is widely used in the swine industry to control porcine proliferative enteropathies (PPE), primarily caused by Lawsonia intracellularis. Studies have demonstrated the efficacy of this compound premixes in both preventing and treating this costly disease[2][3].

In one key study, pigs challenged with L. intracellularis were treated with a 2% stabilized this compound premix at different dosages and timings. The results showed that all treatment groups receiving this compound, whether for prevention or treatment, exhibited no clinical signs or lesions of PPE, in stark contrast to the untreated group[2][3].

Treatment GroupDosage (ppm)TimingAverage Daily Gain (ADG)Clinical Signs of PPEGross Lesions of PPE
Untreated Control 0-ReducedYes (3/8 pigs)Yes (5/8 pigs)
Prevention 1 100 ppm for 16 days, then 40 ppm for 12 daysStarted 4 days before challengeNormalNoNo
Prevention 2 40 ppm for 16 days, then 20 ppm for 12 daysStarted 4 days before challengeNormalNoNo
Treatment 100 ppm for 21 daysStarted 7 days after challengeNormalNoNo
Table 3: Efficacy of a 2% stabilized this compound premix in preventing and treating Porcine Proliferative Enteropathy[2][3].

Another study confirmed the effectiveness of a Tylan® Premix (Elanco) regimen of 100 g/ton for three weeks followed by 40 g/ton for the control of PPE. This study demonstrated a significant improvement in lesion scores in the treated group compared to the control group[4]. Tylan-fed pigs also showed significantly lower fecal shedding of L. intracellularis[5].

Performance in Broiler Chickens: Growth Promotion

This compound is also utilized as an antibiotic growth promoter (AGP) in broiler chickens. A study evaluating the effects of this compound and Oxytetracycline, alone and in combination, demonstrated that supplementation with these AGPs resulted in improved growth performance[6][7].

Groups supplemented with this compound showed significant improvements in weight gain (WG), feed conversion ratio (FCR), and average daily weight gain (ADWG) compared to the control group[6][7].

Treatment GroupTotal Weight Gain (g)Feed Conversion Ratio (FCR)
Control (Basal Diet) LowerHigher
This compound Supplemented Significantly HigherSignificantly Lower
Oxytetracycline + this compound Significantly HigherSignificantly Lower
Table 4: Effect of this compound on broiler growth performance[6][7]. Note: Specific values varied by dosage and combination.

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating research findings. Below are summaries of the experimental protocols for the key studies cited.

Protocol 1: Comparison of Two Commercial Tylosin Premixes in Chickens
  • Objective: To compare the antimycoplasma activity of two commercially available tylosin premixes[1].

  • Animal Model: Chickens infected with Mycoplasma gallisepticum (MG).

  • Experimental Groups:

    • Premix A (550 ppm and 1100 ppm)

    • Premix B (550 ppm and 1100 ppm)

    • Infected, untreated control

  • Methodology:

    • The two commercial tylosin premixes were first analyzed by High-Pressure Liquid Chromatography (HPLC) to determine their macrolide content.

    • Chickens were experimentally infected with MG.

    • The premixes were administered in the feed for 5 days.

    • Performance was evaluated based on mortality, air sac lesions, and the development of MG antibodies.

  • Analytical Method: HPLC was used for the compositional analysis of the premixes.

G cluster_0 Premix Analysis cluster_1 In Vivo Efficacy Trial cluster_2 Outcome Measures PremixA Commercial Premix A HPLC HPLC Analysis PremixA->HPLC PremixB Commercial Premix B PremixB->HPLC Composition Determine Tylosin A vs. Other Macrolides HPLC->Composition Chickens Chickens Infection Induce Mycoplasma gallisepticum (MG) Infection Chickens->Infection Grouping Divide into Treatment Groups (Premix A, Premix B, Control) Infection->Grouping Treatment Administer Medicated Feed (550 ppm & 1100 ppm) for 5 days Grouping->Treatment Evaluation Evaluate Efficacy Treatment->Evaluation Mortality Mortality Rate Evaluation->Mortality Lesions Air Sac Lesions Evaluation->Lesions Antibodies MG Antibody Development Evaluation->Antibodies

Experimental workflow for comparing two commercial tylosin premixes.
Protocol 2: Efficacy of this compound in a Swine Ileitis Challenge Model

  • Objective: To evaluate the efficacy of orally administered this compound for the prevention and treatment of proliferative enteropathy (PE) in pigs[2][3].

  • Animal Model: Crossbred pigs weaned at 24 days of age.

  • Challenge Organism: Lawsonia intracellularis strain LR189/5/83.

  • Experimental Groups:

    • Unchallenged Control (received buffer)

    • Challenged, Untreated Control

    • Prevention Group 1 (100 ppm -> 40 ppm)

    • Prevention Group 2 (40 ppm -> 20 ppm)

    • Treatment Group (100 ppm)

  • Methodology:

    • Pigs were challenge-exposed with a pure culture of L. intracellularis.

    • Prevention groups received a 2% stabilized this compound premix in their feed starting 4 days before the challenge.

    • The treatment group received the premix starting 7 days after the challenge.

    • Pigs were euthanized and necropsied 4 weeks after the challenge.

    • Efficacy was assessed based on clinical signs (diarrhea), weight gain, and gross and histologic lesions of PE.

G cluster_challenge Challenge Phase (Day 0) cluster_treatment Treatment/Prevention Phase cluster_outcome Outcome Assessment (4 weeks post-challenge) start Weaned Pigs (24 days old) challenge Oral Challenge: Lawsonia intracellularis start->challenge Grouping control_buffer Control: Buffer Solution start->control_buffer Grouping prev1 Prevention 1 (Starts Day -4) 100ppm -> 40ppm challenge->prev1 prev2 Prevention 2 (Starts Day -4) 40ppm -> 20ppm challenge->prev2 treat Treatment (Starts Day +7) 100ppm for 21 days challenge->treat untreated Challenged, Untreated challenge->untreated necropsy Necropsy & Evaluation control_buffer->necropsy prev1->necropsy prev2->necropsy treat->necropsy untreated->necropsy metrics Metrics: - Clinical Signs - Weight Gain - Gross & Histologic Lesions necropsy->metrics

Experimental workflow for the swine ileitis challenge study.

Conclusion

The available evidence strongly suggests that the performance of commercial this compound premixes is not uniform. The concentration of the primary active component, Tylosin A, is a significant determinant of in vivo efficacy. Furthermore, formulation and stability can play a role in bioavailability and overall effectiveness. For researchers and drug development professionals, it is imperative to scrutinize the composition of commercial premixes and to rely on performance data from well-controlled experimental studies. When possible, requesting a certificate of analysis detailing the percentage of Tylosin A can provide a more accurate prediction of a premix's potential performance.

References

Validating the Cross-Resistance Profile of erm(B) Positive Isolates to Tylosin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profile conferred by the erm(B) gene, with a specific focus on tylosin. The data presented is compiled from various studies to offer a comprehensive overview for researchers in microbiology and drug development. This document outlines the impact of erm(B) on the efficacy of tylosin and other macrolide antibiotics, supported by experimental data and detailed methodologies.

Introduction to erm(B)-Mediated Resistance

The erm(B) gene is a well-characterized resistance determinant that confers high-level resistance to macrolide, lincosamide, and streptogramin B (MLSB) antibiotics. This resistance is mediated by the Erm(B) methyltransferase, which modifies the 23S rRNA component of the bacterial ribosome. This modification reduces the binding affinity of MLSB antibiotics, including the 16-membered macrolide tylosin, thereby rendering the antibiotics ineffective. The presence of erm(B) is a significant concern in both veterinary and clinical settings due to the extensive use of macrolides.

Comparative Analysis of Minimum Inhibitory Concentrations (MICs)

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for tylosin and other macrolides against bacterial isolates with and without the erm(B) gene. The data clearly demonstrates the substantial increase in resistance associated with the presence of erm(B).

Table 1: Tylosin MIC Values for erm(B) Positive and Negative Isolates

Bacterial SpeciesGenotypeTylosin MIC (µg/mL)Reference
Arcanobacterium pyogeneserm(B) positive (porcine origin)128[1]
Arcanobacterium pyogeneserm(B) positive (bovine origin)>2048[1]
Arcanobacterium pyogenesSusceptible≤0.06[2]
Streptococcus uberisSusceptible0.5[3]
Mycoplasma gallisepticumSensitive0.039[4]
Mycoplasma disparSusceptible0.25 (MIC50)[5]

Table 2: Cross-Resistance Profile of erm(B) Positive Isolates to Other Macrolides

Bacterial SpeciesAntibioticGenotypeMIC (µg/mL)Reference
Streptococcus pyogenesErythromycinerm(B) positive>128[6]
Campylobacter coliErythromycinerm(B) positive256 to >1024[7]
Enterococci (from swine)Erythromycinerm(B) positive≥8[8][9]
Streptococcus pneumoniaeErythromycinerm(B) positive≥1[10]
Escherichia coli (porcine clinical)ErythromycinWild-type16 - 128[11]
Escherichia coli (porcine clinical)erm(B) positive>1024[11]
Streptococcus pyogenesJosamycinerm(B) positive (iMLS-A)Susceptible[12]
Streptococcus pyogenesJosamycinerm(B) positive (cMLS)Resistant[12]
Staphylococcus epidermidisSpiramycinerm(B) negative (MSB phenotype)1 - 4[13]
Staphylococcus epidermidiserm(B) negative (cMLSB phenotype)>128[13]
Escherichia coli (porcine clinical)TilmicosinWild-type32 - 256[11]

Experimental Protocols

Accurate determination of the cross-resistance profile relies on standardized and reproducible experimental methods. The following are detailed protocols for the key experiments cited in this guide.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of antimicrobial agents (e.g., Tylosin, Erythromycin)

  • Multichannel pipette

Procedure:

  • Prepare Antimicrobial Dilutions: Serially dilute the antimicrobial agents in the broth directly in the 96-well plates to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 108 CFU/mL. Dilute this suspension in the test broth to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Kirby-Bauer Disk Diffusion Test for Antimicrobial Susceptibility

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Antibiotic-impregnated paper disks (e.g., Tylosin, Erythromycin)

  • Forceps or disk dispenser

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation: Dip a sterile cotton swab into the adjusted bacterial suspension. Press the swab firmly against the inside wall of the tube to remove excess fluid. Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Disk Application: Aseptically apply the antibiotic disks to the surface of the inoculated agar plate using sterile forceps or a disk dispenser. Ensure the disks are in firm contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Result Interpretation: Measure the diameter of the zones of complete growth inhibition in millimeters. Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to the established breakpoints from a standardized source like the Clinical and Laboratory Standards Institute (CLSI).

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the mechanism of erm(B)-mediated resistance and a typical experimental workflow for its validation.

ermB_mechanism cluster_ribosome Bacterial Ribosome (50S Subunit) 23S_rRNA 23S rRNA Protein_Synthesis_Blocked Protein Synthesis Blocked 23S_rRNA->Protein_Synthesis_Blocked Binding_Site Macrolide Binding Site Protein_Synthesis_Continues Protein Synthesis Continues Binding_Site->Protein_Synthesis_Continues ermB_gene erm(B) gene ErmB_MT Erm(B) Methyltransferase ermB_gene->ErmB_MT Transcription & Translation Methylated_rRNA Methylated 23S rRNA ErmB_MT->Methylated_rRNA Methylates Adenine Residue SAM S-adenosyl methionine (SAM) SAM->ErmB_MT Methylated_rRNA->Binding_Site Alters Conformation Tylosin Tylosin (Macrolide) Tylosin->23S_rRNA Binds to Susceptible Ribosome Tylosin->Binding_Site Binding Prevented

Caption: Mechanism of erm(B)-mediated macrolide resistance.

cross_resistance_workflow Start Start: Bacterial Isolate Collection DNA_Extraction DNA Extraction Start->DNA_Extraction PCR PCR for erm(B) gene DNA_Extraction->PCR Genotyping Genotyping Results PCR->Genotyping ermB_Positive erm(B) Positive Isolates Genotyping->ermB_Positive Positive ermB_Negative erm(B) Negative Isolates (Control) Genotyping->ermB_Negative Negative AST Antimicrobial Susceptibility Testing (AST) (Broth Microdilution or Disk Diffusion) ermB_Positive->AST ermB_Negative->AST MIC_Determination MIC/Zone Diameter Determination AST->MIC_Determination Data_Analysis Comparative Data Analysis MIC_Determination->Data_Analysis Conclusion Conclusion on Cross-Resistance Profile Data_Analysis->Conclusion

Caption: Experimental workflow for validating cross-resistance.

References

A Comparative Analysis of Tylosin Phosphate Pharmacokinetics in Sickness and in Health

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of recent studies reveals significant differences in the pharmacokinetic profile of Tylosin Phosphate in healthy versus diseased animals. This guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of how disease states can alter the absorption, distribution, metabolism, and excretion (ADME) of this widely used veterinary antibiotic. The findings underscore the importance of considering animal health status when establishing effective dosage regimens.

Porcine Pharmacokinetics: A Tale of Two Conditions

Studies in swine models have demonstrated that the physiological changes accompanying bacterial infections can significantly impact the pharmacokinetic parameters of tylosin. Research comparing healthy pigs to those infected with pathogens like Streptococcus suis or a combination of Actinobacillus pleuropneumoniae and Pasteurella multocida highlights these variances.

In pigs infected with S. suis, tylosin demonstrated a quicker absorption and elimination process compared to their healthy counterparts.[1] Specifically, the time to reach maximum plasma concentration (Tmax) was shorter in diseased pigs.[1] Conversely, in a co-infection model with A. pleuropneumoniae and P. multocida, the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) were observed to be lower in infected pigs, suggesting a decrease in bioavailability or a larger volume of distribution during infection.[2]

These alterations in pharmacokinetics are likely attributable to disease-induced physiological and biochemical changes, such as fever, altered plasma protein levels, and liver dysfunction, which can influence the drug's ADME profile.[1]

Table 1: Comparative Pharmacokinetics of Tylosin in Healthy vs. Diseased Pigs
ParameterHealthy Pigs (IM Administration)Diseased Pigs (IM Administration)Animal Model/InfectionDosageSource
Cmax (µg/mL) 2.06 ± 0.432.37 ± 0.38Streptococcus suis10 mg/kg[3]
Tmax (h) 1.95 ± 0.221.58 ± 0.49Streptococcus suis10 mg/kg[3]
AUC (h·µg/mL) 10.80 ± 2.2010.30 ± 3.46Streptococcus suis10 mg/kg[3]
Cmax (µg/mL) 5.793.59A. pleuropneumoniae & P. multocida20 mg/kg[2]
Tmax (h) 0.250.25A. pleuropneumoniae & P. multocida20 mg/kg[2]
AUC (h·µg/mL) 13.3310.46A. pleuropneumoniae & P. multocida20 mg/kg[2]
Half-life (h) 1.991.83A. pleuropneumoniae & P. multocida20 mg/kg[2]

Experimental Protocols: Porcine Studies

1. Animal Models:

  • Healthy Cohort: Clinically healthy pigs, free from detectable pathogens.

  • Diseased Cohort (S. suis Model): An experimental model of porcine streptococcosis was established through subcutaneous inoculation of Streptococcus suis CVCC606.[1]

  • Diseased Cohort (A. pleuropneumoniae & P. multocida Co-infection Model): Pigs were experimentally co-infected with Actinobacillus pleuropneumoniae and Pasteurella multocida.

2. Drug Administration:

  • Tylosin was administered as a single intramuscular (IM) injection. Dosages varied between studies, with 10 mg/kg and 20 mg/kg being utilized.[1][2][3]

3. Sample Collection:

  • Serial blood samples were collected from the animals at predetermined time points post-administration.

4. Analytical Method:

  • Tylosin concentrations in the plasma/serum were quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

experimental_workflow_pigs cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis cluster_comparison Outcome Healthy Healthy Pigs Admin Administer this compound (Intramuscular Injection) Healthy->Admin Diseased Diseased Pigs (e.g., S. suis infection) Diseased->Admin Collect Serial Blood Sample Collection Admin->Collect HPLC HPLC Analysis of Plasma/Serum Collect->HPLC PK_Calc Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) HPLC->PK_Calc Compare Comparative Analysis of Pharmacokinetics PK_Calc->Compare

Comparative Pharmacokinetic Experimental Workflow in Swine.

Avian Insights: Efficacy in the Face of Necrotic Enteritis

While direct comparative pharmacokinetic studies of this compound in healthy versus diseased chickens are less documented in the available literature, extensive research has been conducted on its efficacy in treating necrotic enteritis, a significant poultry disease caused by Clostridium perfringens. These studies provide valuable insights into the therapeutic effects of the drug in a diseased state.

In healthy broiler chickens, oral administration of tylosin tartrate and this compound has been studied, with tylosin tartrate showing better absorption.[4] Following intravenous administration, the pharmacokinetics of both forms were comparable.[4][5]

In diseased birds, in-feed administration of this compound has proven highly effective in treating clinical outbreaks of necrotic enteritis.[6][7] Studies have shown that medicated birds exhibit significantly reduced mortality and lower mean necrotic enteritis lesion scores compared to unmedicated birds.[6] this compound works by reducing the population of C. perfringens and the overall percentage of mucolytic bacteria in the intestine, which contributes to the control of the disease.[8][9]

Table 2: Pharmacokinetic and Efficacy Data of Tylosin in Chickens
Parameter/MetricHealthy ChickensDiseased Chickens (Necrotic Enteritis)Formulation/AdministrationDosageSource
Cmax (µg/mL) 0.18 ± 0.01Not AvailableThis compound (Oral)10 mg/kg[4]
AUC (h·µg/mL) 0.82 ± 0.05Not AvailableThis compound (Oral)10 mg/kg[4]
Oral Bioavailability (F%) 13.73%Not AvailableThis compound10 mg/kg[4]
Mortality Reduction Not ApplicableSignificantly ReducedThis compound (In-feed)50-300 ppm[6]
NE Lesion Score Not ApplicableSignificantly ReducedThis compound (In-feed)50-300 ppm[6]
Body Weight & FCR BaselineImprovedThis compound (In-feed)50-300 ppm[6]

Experimental Protocols: Avian Studies

1. Animal Models:

  • Healthy Cohort: Healthy broiler chickens were used for pharmacokinetic studies, often after a period of overnight fasting.[4]

  • Diseased Cohort (Necrotic Enteritis Model): A disease model was established by administering Clostridium perfringens in the feed to initiate a necrotic enteritis outbreak.[6]

2. Drug Administration:

  • Pharmacokinetic Studies: this compound was administered orally or intravenously at a defined dose (e.g., 10 mg/kg).[4]

  • Efficacy Studies: this compound was administered in the feed at various concentrations (e.g., 0, 50, 100, 200, or 300 ppm) following the identification of a disease outbreak.[6]

3. Sample Collection and Analysis:

  • Pharmacokinetic Studies: Serial blood samples were collected, and plasma concentrations of tylosin were determined using HPLC.[4]

  • Efficacy Studies: Key endpoints included mortality rates, necrotic enteritis lesion scores, body weight, and feed conversion ratios.[6]

logical_relationship_necrotic_enteritis cluster_disease Disease Pathogenesis cluster_intervention Therapeutic Intervention cluster_outcome Treatment Outcome C_perfringens Clostridium perfringens Colonization NE_Lesions Necrotic Enteritis Lesions C_perfringens->NE_Lesions Mucolytic_Bacteria Increased Mucolytic Bacteria Mucolytic_Bacteria->NE_Lesions Tylosin In-Feed Tylosin Phosphate Reduced_Cperf Reduced C. perfringens Tylosin->Reduced_Cperf Inhibits Reduced_Mucolytic Reduced Mucolytic Activity Tylosin->Reduced_Mucolytic Inhibits Improved_Health Improved Gut Health & Reduced Lesions Reduced_Cperf->Improved_Health Reduced_Mucolytic->Improved_Health Clinical_Recovery Clinical Recovery (Reduced Mortality, Improved FCR) Improved_Health->Clinical_Recovery

Logical Pathway of this compound Action in Necrotic Enteritis.

References

A Comparative Guide to Inter-Laboratory Validated Analytical Methods for Tylosin Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the quantification of Tylosin Phosphate, a macrolide antibiotic widely used in veterinary medicine. The performance of various methods, primarily focusing on liquid chromatography, is supported by experimental data from multiple studies, simulating an inter-laboratory comparison. This document is intended to assist researchers and analytical scientists in selecting the most appropriate method for their specific needs, based on performance characteristics and experimental protocols.

Comparative Analysis of Method Performance

The following tables summarize the quantitative performance data from different validated analytical methods for this compound in various matrices. These studies represent a "virtual" inter-laboratory comparison, highlighting the expected performance of these methods.

Table 1: Performance Characteristics of LC-MS/MS Methods for Tylosin in Animal Feed

ParameterMethod 1Method 2
**Linearity (R²) **0.9985[1]> 0.99
Working Range 0.05 - 2.0 mg/kg[1]Not Specified
Recovery (%) 78.9 - 108.3[1]83.7 - 109.9
Repeatability (RSDr %) < 10< 9.9
Reproducibility (RSDR %) < 10[1]Not Specified
LOD 0.035 mg/kg[1]0.05 - 0.93 mg/kg
LOQ 0.05 mg/kg[1]0.15 - 3.11 mg/kg

Table 2: Performance Characteristics of LC-UV Methods for Tylosin in Animal Feed

ParameterMethod 3Method 4
**Linearity (R²) **Not Specified> 0.99
Working Range 4 - 200 g/ton [2]5 - 1000 mg/kg[3]
Recovery (%) 100.4 - 102.2[2][4]84.7[3]
Precision (CV %) 1.6 - 11.3[2][4]< 6.6 (Inter-day RSD)[3]
LOD Not SpecifiedNot Specified
LOQ Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Method 1: LC-MS/MS for Tylosin in Animal Feed[1]
  • Extraction: Samples are extracted with an acidified methanol:water mixture. Solid-phase extraction (SPE) is used for cleanup.

  • Chromatography:

    • Column: Zorbax Eclipse XDB-C18 (150 × 4.6 mm, 5 μm)

    • Mobile Phase: Gradient elution with 0.05M formic acid in water (A) and 0.05M formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 35°C

  • Detection: Electrospray ionization mass spectrometry (ESI-MS) monitoring the precursor ion for tylosin at m/z 916.5.

Method 3: LC-UV for Tylosin in Animal Feeds[2]
  • Extraction: Samples are extracted with an equal mixture of methanol and 0.1M pH 8 phosphate buffer, followed by an acidic alumina column cleanup.

  • Chromatography:

    • Column: 15 cm C8 column

    • Mobile Phase: Gradient with increasing methanol concentration in an aqueous portion containing 0.5% acetic acid and tetramethylammonium chloride (5 g/L).

    • Flow Rate: 1.5 mL/min

  • Detection: UV detection at 280 nm.

Alternative Method: Microbiological Assay

A microbiological plate method is also a standard approach for determining the potency of tylosin in feeds[5][6]. This method relies on the antibiotic's ability to inhibit the growth of a susceptible microorganism, typically Sarcina lutea. While it measures the total antimicrobial activity, it may lack the specificity of chromatographic methods[7].

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an inter-laboratory validation study of an analytical method.

G cluster_0 Phase 1: Method Development & Single Lab Validation cluster_1 Phase 2: Inter-Laboratory Study Protocol cluster_2 Phase 3: Sample Analysis by Participating Labs cluster_3 Phase 4: Statistical Analysis & Reporting A Develop Analytical Method B Single Laboratory Validation (Accuracy, Precision, Linearity, etc.) A->B C Prepare Standardized Protocol B->C Method Deemed Suitable D Select Participating Laboratories C->D E Prepare and Distribute Homogenized Samples D->E F Lab 1: Analyze Samples E->F G Lab 2: Analyze Samples E->G H Lab 'n': Analyze Samples E->H I Collect and Compile Data F->I G->I H->I J Statistical Analysis (Repeatability, Reproducibility - Cochran's, Grubb's tests) I->J K Final Validation Report J->K Tylosin This compound Ribosome Bacterial 50S Ribosomal Subunit Tylosin->Ribosome Enters Bacterium Binding Binding to 23S rRNA Ribosome->Binding Translocation Inhibition of Peptidyl-tRNA Translocation Binding->Translocation Protein_Synthesis Inhibition of Protein Synthesis Translocation->Protein_Synthesis Bacterial_Growth Inhibition of Bacterial Growth Protein_Synthesis->Bacterial_Growth

References

Safety Operating Guide

Proper Disposal of Tylosin Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of Tylosin Phosphate is a critical component of laboratory and pharmaceutical waste management. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals.

This compound is classified as a hazardous substance that is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1] Therefore, it is imperative that this material and its container are disposed of as hazardous waste.[1] All waste must be handled in accordance with local, state, and federal regulations.[1]

Immediate Safety and Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Personal Protective Equipment (PPE): Before handling this compound, especially during spill cleanup, personnel must be equipped with the following:

  • Protective gloves[2]

  • Safety glasses or goggles with side-shields[2]

  • Protective clothing to prevent skin contact[2]

  • Dust respirator or a suitable respirator to avoid inhalation[1][2]

Spill Cleanup Procedure:

  • Restrict Access: Immediately advise personnel in the area and restrict access to the contaminated zone.[3]

  • Ventilate Area: Ensure adequate ventilation in the spill area.[2][4]

  • Contain Spillage: Prevent further leakage or spillage if it is safe to do so.[2][5] Do not allow the substance to enter drains or water courses.[4]

  • Clean-up:

    • Dry Spills: Use dry clean-up procedures to avoid generating dust.[1] You can vacuum or sweep up the material. The vacuum cleaner must be fitted with a HEPA-type exhaust microfilter.[1] Alternatively, you can lightly mist the material with water to prevent dusting before sweeping.[3]

    • Liquid Spills: Absorb solutions with a finely-powdered liquid-binding material such as diatomite or universal binders.[2]

  • Collect Waste: Place the spilled material into suitable, sealable containers for disposal.[1][3]

  • Decontaminate: Wash the spill area with water and detergent.[3] Collect all wash water for treatment before disposal; do not allow it to enter drains.[1][3]

  • Dispose: Dispose of the contaminated material and containers in accordance with local, state, and federal regulations.[2]

Disposal Procedures for Unused or Expired this compound

The primary and preferred method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]

Step-by-Step Disposal Protocol:

  • Characterize the Waste: Identify the waste as this compound, a hazardous pharmaceutical waste.

  • Segregate Waste: Keep this compound waste separate from other laboratory waste streams.

  • Containerize: Place the waste in a designated, properly labeled, and sealed container. The container should be labeled "Pharmaceutical Waste – Incineration Only."[6]

  • Consult Authority: Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste management authority for specific guidance and to arrange for pickup and disposal.[1]

  • Documentation: Maintain records of the disposal, including the date, quantity, and the waste management company used, in compliance with institutional and regulatory requirements.

Key Prohibitions:

  • DO NOT dispose of this compound in the regular trash.[7]

  • DO NOT flush this compound down the toilet or pour it down the drain.[4][5][7] The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous waste pharmaceuticals.[8][9]

  • DO NOT contaminate water, foodstuffs, feed, or seed by storage or disposal.[5]

Summary of Disposal and Safety Information

AspectGuidelineCitation
Waste Classification Hazardous Waste, Environmentally Hazardous Substance[1]
Primary Disposal Method Incineration at an appropriately permitted facility[5][7]
Spill Cleanup Use dry methods or dampen to prevent dust; absorb liquids[1][2][3]
Personal Protective Equipment Gloves, safety glasses, protective clothing, respirator[1][2]
Container Disposal Puncture to prevent re-use and dispose of as hazardous waste or recycle if completely emptied and uncontaminated[1][4]
Environmental Precautions Very toxic to aquatic life; avoid release to the environment[1][4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_assessment Waste Assessment cluster_spill_response Spill Response cluster_disposal_path Disposal Pathway cluster_end End start This compound Waste Generated assess_spill Is it a spill? start->assess_spill assess_unused Unused/Expired Product assess_spill->assess_unused No wear_ppe Wear appropriate PPE assess_spill->wear_ppe Yes containerize Place in a labeled hazardous waste container assess_unused->containerize contain_spill Contain and clean up spill wear_ppe->contain_spill collect_waste Collect waste in a sealed container contain_spill->collect_waste collect_waste->containerize contact_authority Contact EHS or a licensed waste management company containerize->contact_authority incinerate Dispose via controlled incineration contact_authority->incinerate document Document Disposal incinerate->document

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tylosin Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in pioneering research and development, ensuring a safe environment is paramount. This guide provides essential, procedural information for the safe handling, storage, and disposal of Tylosin Phosphate, a macrolide antibiotic used in veterinary medicine. Adherence to these protocols is critical to mitigate risks and ensure the well-being of all personnel.

This compound is considered a hazardous substance that can cause allergic skin reactions and may lead to allergy or asthma-like symptoms if inhaled.[1] It is also very toxic to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound. Engineering controls, such as adequate ventilation and the provision of an accessible safety shower and eyewash station, should always be in place.[1]

Protection Type Required Equipment Specifications & Best Practices
Eye/Face Protection Safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[3] Ensure a tight fit to protect against dust particles.
Hand Protection Impervious, chemical-resistant glovesNitrile or powder-free latex gloves are recommended.[2] Double gloving should be considered.[2] Always inspect gloves before use and wash hands thoroughly after removal.[4]
Body Protection Protective, impervious clothing (e.g., lab coat, coveralls)Clothing should be long-sleeved and buttoned.[5] For larger quantities, a disposable coverall of low permeability is recommended.[5] Contaminated clothing must be removed and washed before reuse.[1]
Respiratory Protection NIOSH-approved respiratorRequired when ventilation is inadequate or if exposure limits may be exceeded.[6] The type of respirator (e.g., particulate filter, full-face) should be chosen based on the potential for airborne dust concentration.[3]

Operational Plan: Safe Handling and Storage Protocols

Handling Procedures:

  • Avoid Direct Contact : Prevent all personal contact with the substance, including inhalation of dust.[2]

  • Ensure Adequate Ventilation : Handle the product in a well-ventilated area, preferably using a local exhaust hood to minimize dust generation.[1][3][7]

  • Prevent Dust Formation : Avoid actions that create dust, such as dry sweeping of spills.[3] Use non-sparking tools to prevent ignition sources, as dust clouds can form explosive mixtures with air.[2][3]

  • Practice Good Hygiene : Do not eat, drink, or smoke in handling areas.[8] Wash hands thoroughly with soap and water after handling and before breaks.[7]

  • Proper Attire : Wear all required PPE as detailed above. Contaminated work clothing should not be allowed out of the workplace.

Storage Guidelines:

  • Container : Store in the original, tightly closed container.[3][7]

  • Location : Keep in a dry, cool, and well-ventilated place away from direct sunlight and sources of ignition.[1][3]

  • Incompatibilities : Avoid contamination with oxidizing agents (e.g., nitrates, chlorine bleaches) as this may pose an ignition risk.[2]

  • Access : Store out of reach of children.[9]

Emergency Response Plan

Immediate and appropriate action during an emergency is crucial. All personnel should be familiar with the location of safety showers, eyewash stations, and fire extinguishers.

First-Aid Measures
Exposure Route Immediate Action
Inhalation Move the person to fresh air. If breathing is difficult or irritation persists, seek medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin and hair with running water and soap for at least 15 minutes.[2][6] Seek medical attention if irritation or a rash occurs.[6]
Eye Contact Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[8] Promptly seek medical attention.[1]
Ingestion Rinse the mouth with water. Do NOT induce vomiting.[1][8] Seek immediate medical attention.[1]
Spill Containment and Cleanup

Minor Spills:

  • Contain the spillage to prevent environmental contamination.[2]

  • Wear full PPE, including a dust respirator.[2]

  • Use dry clean-up procedures. Avoid generating dust.[2]

  • Gently dampen the material with water to prevent it from becoming airborne before sweeping.[2] Alternatively, use a vacuum cleaner fitted with a HEPA filter.[2]

  • Place the collected material into a suitable, sealed container for disposal.[2]

Major Spills:

  • Evacuate and advise personnel in the area of the hazard.[2]

  • Alert emergency responders, informing them of the location and nature of the hazard.[2]

  • Follow the cleanup procedures for minor spills, exercising increased caution.

Firefighting Procedures
  • Suitable Extinguishing Media : Use water spray, foam, dry chemical, or carbon dioxide.[1][6] Do not use a direct water jet, as it may spread the fire.

  • Hazards : this compound is a combustible solid.[2] Dust clouds may form an explosive mixture with air.[2] Combustion can produce toxic fumes, including carbon oxides, nitrogen oxides, and phosphorus oxides.[2][6]

  • Protective Actions : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal Plan

This compound and its container must be disposed of as hazardous waste.[2]

  • Regulations : All waste disposal must be conducted in accordance with local, state, and federal regulations.[2]

  • Procedure : Contact a licensed professional waste disposal service.[10] Do not allow the chemical or wash water from cleaning equipment to enter drains or water courses.[2][8]

  • Container Disposal : Puncture containers to prevent re-use before disposal at an authorized landfill.[2]

Quantitative Toxicity Data

Test Species Route Dosage
LD50 (Lethal Dose, 50%)RatOral> 5000 mg/kg
LD50 (Lethal Dose, 50%)RatOral6200 mg/kg b.w.[7]
LD50 (Lethal Dose, 50%)MouseOral6200 mg/kg b.w.[7]
LD50 (Lethal Dose, 50%)ChickenOral4550 mg/kg b.w.[7]

Experimental Workflow: Emergency Spill Response

The following diagram outlines the procedural flow for safely managing a this compound spill.

G spill Spill Occurs assess Assess Spill Size (Minor vs. Major) spill->assess evacuate Evacuate Area & Alert Responders assess->evacuate Major don_ppe Don Full PPE: - Respirator - Goggles - Impervious Gloves - Protective Clothing assess->don_ppe Minor evacuate->don_ppe contain Contain Spill don_ppe->contain cleanup Clean Up Spill: - Dampen to prevent dust - Use HEPA vacuum or sweep - Place in sealed container contain->cleanup decontaminate Decontaminate Area (Wash with water & detergent) cleanup->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose end_proc Procedure Complete dispose->end_proc

Caption: Workflow for this compound Spill Response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.